2,4-Dichloro-5-fluorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCHXURNGWJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378835 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-91-0 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-dichloro-5-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of the primary synthetic strategies, including mechanistic insights, comparative evaluation of routes, and step-by-step experimental protocols. The guide emphasizes the causality behind experimental choices to provide actionable, field-proven insights.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of two chlorine atoms, a fluorine atom, and a reactive aldehyde group on the benzene ring allows for a variety of subsequent chemical transformations. This strategic substitution pattern is often sought after in the design of bioactive molecules, where the halogen atoms can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. A primary application of this intermediate is in the synthesis of quinolone-based antibacterial agents.
This guide will explore the most prominent and practical synthetic routes to this compound, offering a critical evaluation of each to aid in the selection of the most appropriate method for a given research or development context.
Overview of Primary Synthetic Pathways
The synthesis of this compound can be approached through several distinct strategies. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. The three primary routes that will be discussed in detail are:
-
Direct Formylation of 1,3-Dichloro-4-fluorobenzene: This is a direct approach to introduce the aldehyde functionality onto the aromatic ring.
-
Two-Step Synthesis via 2,4-Dichloro-5-fluorobenzoyl Chloride: This method involves the formation of a more stable intermediate, the benzoyl chloride, which is then reduced to the target aldehyde.
-
Oxidation of 2,4-Dichloro-5-fluorotoluene: This pathway is contingent on the availability of the corresponding methylated precursor.
Below is a comparative summary of these primary synthetic routes:
| Synthetic Pathway | Key Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 1,3-Dichloro-4-fluorobenzene | DMF, POCl₃ | Moderate | Direct one-step formylation. | The aromatic ring is deactivated, potentially leading to harsh reaction conditions and moderate yields. The use of stoichiometric POCl₃ can be a drawback.[1][2] |
| Synthesis via Benzoyl Chloride Reduction | 1,3-Dichloro-4-fluorobenzene | CCl₄, Lewis Acid (e.g., FeCl₃), then a reducing agent (e.g., LiAlH(Ot-Bu)₃) | High (overall) | Generally high-yielding and scalable. The benzoyl chloride intermediate is stable.[3] | Two-step process. Requires a selective and mild reducing agent to avoid over-reduction to the alcohol.[4][5] |
| Oxidation of Toluene Derivative | 2,4-Dichloro-5-fluorotoluene | Cl₂, UV light, then hydrolysis | Moderate to High | Potentially high-yielding. | Requires the specific toluene starting material, which may not be readily available. The radical chlorination can sometimes be difficult to control.[6] |
Detailed Analysis of Synthetic Pathways
Pathway 1: Direct Formylation of 1,3-Dichloro-4-fluorobenzene
The most direct method for the synthesis of this compound is the formylation of the corresponding benzene derivative. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2][7][8] However, the starting material, 1,3-dichloro-4-fluorobenzene, is an electron-deficient arene due to the presence of three electron-withdrawing halogen substituents, which makes this reaction more challenging.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][8]
The Vilsmeier reagent is a weak electrophile that then reacts with the aromatic ring in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde.
Causality Behind Experimental Choices:
-
Choice of Formylating Agent: DMF and POCl₃ are standard and cost-effective reagents for generating the Vilsmeier reagent.
-
Reaction Conditions: Due to the deactivated nature of the substrate, the reaction may require elevated temperatures and longer reaction times to proceed at a reasonable rate.
-
Solvent: DMF can often serve as both the reagent and the solvent.
-
Workup: Aqueous workup is essential to hydrolyze the iminium salt intermediate to the final aldehyde product.
This protocol is a general representation and may require optimization for the specific substrate.
-
Apparatus Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.
-
Reagent Preparation: The flask is charged with N,N-dimethylformamide (DMF, 3.0 equiv.) and cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: 1,3-Dichloro-4-fluorobenzene (1.0 equiv.) is added to the reaction mixture. The reaction is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: The reaction mixture is cooled to room temperature and poured carefully onto crushed ice. The mixture is then neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
Pathway 2: Two-Step Synthesis via 2,4-Dichloro-5-fluorobenzoyl Chloride
This pathway involves an initial Friedel-Crafts type reaction to form 2,4-dichloro-5-fluorobenzoyl chloride, followed by a selective reduction to the aldehyde. This is often a more reliable and higher-yielding approach for deactivated aromatic systems.
Several patents describe the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 1,3-dichloro-4-fluorobenzene and carbon tetrachloride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[3] The reaction proceeds through the formation of a trichloromethyl intermediate which is then hydrolyzed.
Causality Behind Experimental Choices:
-
Reagents: Carbon tetrachloride serves as the source of the trichloromethyl group. Ferric chloride is an effective and economical Lewis acid catalyst for this transformation.
-
Reaction Conditions: The reaction is typically heated to drive the Friedel-Crafts reaction to completion.
-
Hydrolysis: The in-situ or subsequent hydrolysis of the trichloromethyl intermediate to the acyl chloride is a key step.
-
Reaction Setup: A flask is charged with 1,3-dichloro-4-fluorobenzene (1.0 equiv.), carbon tetrachloride (1.1 equiv.), and ferric chloride (catalytic amount, e.g., 0.015 equiv.).
-
Reaction: The mixture is heated to approximately 70 °C and maintained for 2-3 hours, with monitoring by a suitable chromatographic technique (e.g., GC or LC).
-
Hydrolysis and Workup: After completion, the reaction mixture is cooled, and water is carefully added to hydrolyze the intermediate. The organic layer is separated, and the product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated by vacuum distillation.
The reduction of an acyl chloride to an aldehyde requires a mild and selective reducing agent to prevent over-reduction to the corresponding alcohol.[4][5] Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a commonly used reagent for this transformation due to its steric bulk, which moderates its reactivity.[5][9] Diisobutylaluminum hydride (DIBAL-H) can also be employed.[10]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: LiAlH(Ot-Bu)₃ is less reactive than lithium aluminum hydride (LiAlH₄), allowing the reaction to be stopped at the aldehyde stage.[5]
-
Low Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to further control the reactivity of the hydride reagent and prevent over-reduction.[4]
-
Apparatus Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reaction: A solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 equiv.) in anhydrous THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium tri-tert-butoxyaluminum hydride (1.1 equiv.) in THF is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water, followed by 1 M HCl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude aldehyde is then purified by vacuum distillation or column chromatography.
Pathway 3: Oxidation of 2,4-Dichloro-5-fluorotoluene
This route involves the oxidation of the methyl group of 2,4-dichloro-5-fluorotoluene. A common industrial method for this type of transformation is free-radical chlorination of the methyl group to a trichloromethyl group, followed by hydrolysis.
The first step is a free-radical chain reaction initiated by UV light or a radical initiator, where the benzylic hydrogens are sequentially replaced by chlorine atoms. The resulting 2,4-dichloro-5-fluoro-(trichloromethyl)benzene is then hydrolyzed to the aldehyde.
-
Photochlorination: 2,4-Dichloro-5-fluorotoluene is dissolved in an inert solvent like carbon tetrachloride in a flask equipped for UV irradiation and gas inlet/outlet. Chlorine gas is bubbled through the solution while irradiating with a UV lamp at reflux temperature. The reaction is monitored by GC until the desired degree of chlorination is achieved.
-
Hydrolysis: After removing the solvent, the crude trichloromethyl intermediate is hydrolyzed with concentrated sulfuric acid with heating. The mixture is then poured onto ice, and the product is extracted with an organic solvent.
-
Purification: The organic extract is washed, dried, and concentrated. The final product is purified by vacuum distillation.
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected analytical data for this compound:
-
Molecular Formula: C₇H₃Cl₂FO
-
Molecular Weight: 193.00 g/mol
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the two aromatic protons and the aldehyde proton. The aldehyde proton (CHO) is expected to be a singlet at approximately δ 9.9-10.5 ppm. The aromatic protons will appear as doublets or doublets of doublets in the range of δ 7.0-8.0 ppm, with coupling constants characteristic of their positions relative to each other and the fluorine atom.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the seven carbon atoms. The carbonyl carbon of the aldehyde is expected around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with C-F coupling visible for the carbons near the fluorine atom.
-
IR (KBr, cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch of the aldehyde is expected around 1700 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde will also be present.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several synthetic routes.
-
For laboratory-scale synthesis where high yield and purity are paramount, the two-step pathway involving the reduction of 2,4-dichloro-5-fluorobenzoyl chloride is highly recommended. This route offers a reliable and controllable method, with the added benefit of a stable intermediate.
-
The Vilsmeier-Haack reaction presents a more direct approach, but it may require significant optimization to achieve satisfactory yields due to the electron-deficient nature of the substrate.
-
The oxidation of 2,4-dichloro-5-fluorotoluene is a viable option, particularly for industrial-scale production , provided the starting material is readily and economically available.
The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the project, including scale, cost, available equipment, and the desired purity of the final product.
References
- ChemicalDesk. (2011, October 29). Aldehydes from Acyl chlorides, Esters, Nitriles.
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- Wikipedia. Formylation.
- Chemistry LibreTexts. (2023, January 22). Acid chlorides can be converted to aldehydes using LiAlH(Ot-Bu)3.
- Autech Industry Co., Limited. 1,3-Dichloro-4-fluorobenzene CAS No.:1435-48-9.
- Chemistry Steps. Acid Chlorides to Aldehydes.
- Google Patents. (1993). Process for the preparation of fluorobenzaldehydes. (US5227531A).
- YouTube. (2023, February 21). Reduction of acid chlorides, aldehydes, ketones & Esters.
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- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzaldehyde is a key chemical intermediate, playing a critical role in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an aldehyde functional group on a benzene ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. The presence of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable building block in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its applications in contemporary drug discovery.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its overall stability.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1] |
| CAS Number | 86522-91-0 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 58-59 °C at 14 mmHg | [2] |
| Density | 1.493 g/cm³ | [2] |
| Flash Point | 103 °C | [2] |
| Solubility | While specific quantitative data is not readily available in the literature, based on the principles of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, acetone, dichloromethane, and toluene. Its solubility in water is anticipated to be low due to the presence of the largely nonpolar aromatic ring and halogen substituents. | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of this compound are heavily reliant on modern analytical techniques. This section delves into the key spectroscopic and chromatographic data that define this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a more complex splitting pattern in the aromatic region (around 7-8 ppm), with their chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine substituents.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and any other carbon atoms in the molecule. The carbonyl carbon signal is typically found in the highly deshielded region of the spectrum (around 190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to the electronegative halogen atoms showing distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic ring and the aldehyde, as well as C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (193.00 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (-CHO), leading to a significant fragment ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.
Solubility Testing
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, and hexane).
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The tubes are agitated and observed for the dissolution of the solid. The solubility is categorized as soluble, partially soluble, or insoluble.
Spectroscopic Analysis
Objective: To obtain high-quality NMR, IR, and mass spectra for structural confirmation.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS) to obtain the mass spectrum.
-
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of biologically active molecules. Its utility is exemplified in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. One notable application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the direct synthesis of Pazopanib from this compound is not the most commonly cited route, the closely related 2,4-dichloro-5-fluorobenzoyl chloride is a key intermediate.[3][4][5][6][7] The aldehyde can be readily oxidized to the corresponding carboxylic acid and then converted to the acid chloride, highlighting its importance in accessing key building blocks for complex drug molecules.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1] It is known to cause skin, eye, and respiratory irritation.[1] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.
Conclusion
This compound is a chemical intermediate with a rich profile of physicochemical properties that make it a valuable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its spectroscopic characteristics, solubility, and reactivity is paramount for its successful application in the synthesis of novel and complex molecules. The experimental protocols provided in this guide offer a practical framework for the characterization of this and similar compounds, ensuring scientific rigor and reproducibility in research and development endeavors.
References
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- Google Patents. (n.d.). WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate.
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reactivity of the aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dichloro-5-fluorobenzaldehyde
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the electronic effects of the three halogen substituents on the aromatic ring. This guide provides a comprehensive examination of the chemical behavior of this aldehyde group, offering field-proven insights into its reactivity, detailed experimental protocols for key transformations, and a mechanistic rationale for its synthetic applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block in their synthetic strategies.
The Electronic Landscape: Why Halogenation Dictates Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. In this compound, the benzene ring is decorated with two chlorine atoms and a fluorine atom, all of which are strongly electronegative. Their influence on the aldehyde group is a classic case of competing electronic effects, which ultimately results in a highly activated system.
Causality Behind Enhanced Reactivity:
-
Dominant Inductive Effect (-I): Chlorine and fluorine possess high electronegativity, leading to a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal intensifies the partial positive charge (δ+) on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4][5]
-
Resonance Effect (+R): While halogens can donate a lone pair of electrons into the ring via resonance, this effect is weak and is overwhelmingly overshadowed by their strong inductive pull.
-
Combined Influence: The cumulative -I effect of the three halogens renders the aldehyde group exceptionally electrophilic. This heightened reactivity is a key strategic advantage in synthesis, often allowing for reactions to proceed under milder conditions or with higher efficiency than their non-halogenated counterparts.[5] The chlorine atom at the C-2 (ortho) position can introduce minor steric hindrance, but for most transformations, the electronic activation is the controlling factor.[4][6]
Core Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a wide range of classical and modern organic reactions. This section details the most critical transformations.
Oxidation to 2,4-Dichloro-5-fluorobenzoic Acid
The conversion of the aldehyde to its corresponding carboxylic acid is a fundamental and high-yielding transformation, crucial for the synthesis of many pharmaceutical agents.[1] Various methods have been developed, moving from traditional heavy-metal oxidants to greener, more scalable processes.
| Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |
| Sodium Hypochlorite | Aqueous solution, reflux | Inexpensive, effective | Generates chlorinated waste | [1][7] |
| Nitric Acid | Acetic acid co-solvent | High conversion | Highly exothermic, releases NOx gases | [8] |
| Air (O₂) | Continuous-flow reactor, 70°C, 2 bar | "Green" oxidant, high safety profile | Requires specialized equipment | [8][9] |
| KMnO₄ / K₂Cr₂O₇ | Aqueous solution | Strong, reliable | Environmental pollution, heavy metal waste | [8] |
This protocol is adapted from a scalable and safer method for producing 2,4-Dichloro-5-fluorobenzoic acid, which avoids harsh traditional oxidants.[8]
Self-Validating System: The continuous-flow setup provides superior control over reaction parameters (temperature, pressure, residence time), ensuring consistent conversion and minimizing runaway exothermic reactions. Monitoring the output stream via HPLC or TLC validates reaction completion.
-
System Setup: Assemble a continuous-flow reactor system equipped with a gas and liquid pump, a back-pressure regulator, and a heated reactor coil.
-
Reagent Preparation: Prepare a solution of the starting material, 2,4-dichloro-5-fluoroacetophenone (which is oxidized to the aldehyde in situ or used as a proxy starting material for the acid), in a suitable solvent like acetic acid.
-
Reaction Initiation: Pump the liquid solution and compressed air concurrently into the reactor coil, which is maintained at a constant temperature (e.g., 70°C) and pressure (e.g., 2 bar).
-
Residence and Collection: Adjust flow rates to achieve the desired residence time in the heated zone, allowing for complete conversion.
-
Work-up: The output stream containing 2,4-Dichloro-5-fluorobenzoic acid is collected. The product can be isolated by filtration or extraction upon cooling.
-
Characterization: Confirm product identity and purity via melting point, NMR, and mass spectrometry.
Reduction to (2,4-Dichloro-5-fluorophenyl)methanol
The reduction of the aldehyde to the corresponding primary alcohol is a straightforward yet vital transformation. The electron-withdrawing nature of the ring substituents accelerates this reaction by further polarizing the C=O bond, making it highly susceptible to attack by hydride reagents.[5]
Self-Validating System: The reaction can be monitored by TLC, observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol spot. The generation of hydrogen gas upon quenching with acid confirms the presence of excess hydride reagent.
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Hydride Addition: Add sodium borohydride (NaBH₄) (approx. 1.1 equiv.) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by recrystallization or column chromatography.
Carbon-Carbon Bond Formation via Condensation Reactions
Condensation reactions are a cornerstone of synthetic chemistry, and the activated nature of this compound makes it an ideal substrate.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine.[10][11] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[11]
This protocol is adapted from general procedures for synthesizing 2-benzylidenemalononitriles and is highly effective for activated aldehydes.[12]
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within minutes to an hour. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[13][14] The high electrophilicity of this compound ensures efficient reaction even with stabilized (less reactive) ylides.[15]
Causality Behind Stereoselectivity: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, while non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[16][17] This selectivity arises from the relative stabilities and rates of formation and collapse of the oxaphosphetane intermediate.[13][16]
This protocol describes the synthesis of an (E)-alkene using a commercially available stabilized ylide.
-
Setup: Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Ylide Addition: Add the stabilized Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (1.1 equiv.), to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue using flash column chromatography on silica gel. The non-polar alkene product will elute first, separating it from the highly polar triphenylphosphine oxide byproduct.
Conclusion and Outlook
The aldehyde group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity is significantly enhanced by the strong inductive effects of the three ring-bound halogens. This inherent reactivity makes it an exceptional substrate for a broad spectrum of organic transformations, including oxidation, reduction, and a variety of condensation reactions for C-C bond formation. For the medicinal and materials chemist, this molecule is not merely an intermediate but a powerful tool, enabling the efficient and predictable construction of complex molecular architectures with desirable physicochemical properties. A thorough understanding of the principles laid out in this guide empowers researchers to harness the full synthetic potential of this important chemical building block.
References
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- Method for producing 2,4-dichloro-5-fluorobenzoic acid.
- 2,4-two chloro-5-fluorobenzoic acids synthetic.
- Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone.
- Knoevenagel condens
- The Knoevenagel Condens
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- Knoevenagel Condensation Doebner Modific
- The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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solubility of 2,4-Dichloro-5-fluorobenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-fluorobenzaldehyde in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of its halogen substituents significantly influences its reactivity and physicochemical properties, making it a valuable intermediate in modern drug discovery.[3][4] A thorough understanding of its solubility profile in various organic solvents is paramount for researchers and process chemists to ensure optimized reaction kinetics, facilitate effective purification, and develop stable formulations. This guide provides a comprehensive analysis of the physicochemical properties of this compound, explores its predicted solubility in common organic solvents based on structural analogy and chemical principles, and offers a detailed, field-proven experimental protocol for its empirical determination.
Introduction: The Significance of this compound
Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The title compound, this compound, is of particular interest due to its trifunctionalized aromatic ring. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations and reductive aminations, while the chloro- and fluoro-substituents modulate the electronic properties of the molecule and can enhance the pharmacological profile of the final active pharmaceutical ingredient (API).[4] Specifically, fluorine substitution is a widely employed strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4]
Given its role in multi-step syntheses, understanding the solubility of this compound is not merely an academic exercise; it is a critical operational parameter. Poor solubility can lead to heterogeneous reaction mixtures, slow reaction rates, and challenges in product isolation and purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, crystallization, and chromatographic purification, ultimately improving process efficiency and yield.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | PubChem[5] |
| Molecular Weight | 193.00 g/mol | PubChem[5][6] |
| Appearance | White to off-white solid | ChemicalBook[7] |
| Boiling Point | 58-59°C at 14 mmHg | ChemicalBook[7] |
| Density | 1.493 g/cm³ | ChemicalBook[7] |
| CAS Number | 86522-91-0 | PubChem[5] |
The presence of an electronegative aldehyde oxygen and halogen atoms makes the molecule polar. However, the bulky, non-polar benzene ring and the hydrophobic nature of the chlorine atoms reduce its overall polarity compared to simpler aldehydes. This structural dichotomy is key to understanding its solubility behavior.
Solubility Profile in Organic Solvents
Direct, publicly available quantitative solubility data for this compound is limited. However, a robust qualitative and semi-quantitative profile can be predicted based on the well-established principle of "like dissolves like" and by using the closely related structural analog, 2,4-Dichlorobenzaldehyde, as a proxy.[8][9] The latter is reported to be soluble in moderately polar to non-polar organic solvents.[10]
The aldehyde functional group can act as a hydrogen bond acceptor, while the chlorinated aromatic ring imparts significant hydrophobic character.[10] Therefore, the compound is expected to be most soluble in solvents that can accommodate both polar and non-polar interactions.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic, Non-polar | Soluble | The aromatic ring of toluene interacts favorably with the compound's dichlorofluorophenyl ring via van der Waals forces. |
| Chloroform (CHCl₃) | Halogenated, Weakly Polar | Soluble | As a halogenated solvent, it effectively solvates the chlorinated regions of the solute.[10] |
| Ethyl Acetate | Ester, Moderately Polar | Soluble | The ester group offers moderate polarity that can interact with the aldehyde group, while the ethyl group interacts with the aromatic ring.[10] |
| Acetone | Ketone, Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the polar aldehyde group of the solute.[10] |
| Methanol | Alcohol, Polar Protic | Low to Moderate | The hydroxyl group can hydrogen bond with the aldehyde oxygen, but the overall polarity of methanol may be too high for optimal solvation of the hydrophobic ring, leading to limited solubility.[10] |
| Water | Polar Protic | Very Low | The large, hydrophobic dichlorofluorophenyl ring dominates the molecule's character, making it poorly soluble in highly polar water, despite the potential for hydrogen bonding.[10][11] |
| Hexane | Aliphatic, Non-polar | Low | While non-polar, hexane lacks the ability to interact effectively with the polar aldehyde group, resulting in poor solvation. |
Factors Influencing Solubility: A Mechanistic View
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy of mixing. Several interconnected factors dictate this process for this compound.
Caption: Factors influencing the solubility of this compound.
-
Solute-Solvent Interactions: Solubility is favored when the intermolecular forces between solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions. For this compound, this means solvents capable of both dipole-dipole interactions (with the aldehyde group) and London dispersion forces (with the aromatic ring) will be most effective.
-
Crystal Lattice Energy: Before a solid can dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A higher melting point often suggests a higher lattice energy, which can negatively impact solubility.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the additional thermal energy helps overcome the solute's crystal lattice energy and increases the rate of dissolution.
Experimental Protocol: Gravimetric Determination of Solubility
As a self-validating system, empirical determination is the gold standard. The following protocol details the equilibrium shake-flask method coupled with gravimetric analysis, a robust and widely used technique for accurately determining solubility.[11][12]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatic shaker or water bath
-
Screw-cap vials or flasks (e.g., 20 mL)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.0001 g)
-
Glass weighing dishes or beakers
-
Volumetric flasks and pipettes
-
Oven or vacuum oven
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure saturation is reached.[12] b. Accurately add a known volume (e.g., 10.0 mL) or mass of the chosen organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C). b. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
-
Sample Collection and Filtration: a. After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Carefully draw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom. c. Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed (W₁) clean, dry weighing dish.[12] Record the total weight of the dish plus the saturated solution (W₂).
-
Solvent Evaporation: a. Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. The temperature should be well below the boiling point of the solute to avoid loss of material. b. Cool the dish in a desiccator to room temperature.
-
Gravimetric Analysis: a. Weigh the dish containing the dry, residual solute (W₃).[12] b. Repeat the drying and weighing steps until a constant weight is achieved, ensuring complete removal of the solvent.[12]
-
Calculation: a. Weight of the dissolved solute = W₃ - W₁[12] b. Weight of the solvent in the aliquot = W₂ - W₃[12] c. Solubility ( g/100 g solvent) = [ (W₃ - W₁) / (W₂ - W₃) ] × 100 d. If the density of the solvent is known, the solubility can be converted to other units, such as g/100 mL or mol/L.
Conclusion
While direct quantitative data is not extensively published, a strong predictive understanding of the solubility of this compound can be achieved by applying fundamental principles of chemical interactions and leveraging data from structural analogs. The compound is predicted to be readily soluble in common moderately polar to non-polar organic solvents like ethyl acetate, acetone, and toluene, with limited solubility in highly polar solvents such as water. For drug development professionals and synthetic chemists, this predictive framework is a crucial first step in solvent screening. However, for process optimization and regulatory filings, the empirical data derived from the detailed experimental protocol provided herein is indispensable. This guide provides both the theoretical foundation and the practical tools necessary for successfully working with this important synthetic intermediate.
References
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- This compound. (n.d.). PubChem.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
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- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. (n.d.). ResearchGate.
- The Role of 2,4-Dichloro-5-fluorobenzoyl Chloride in Pharmaceutical Synthesis. (2025, October 12). Tejlepsi.
- 2,4-Dichlorobenzaldehyde. (n.d.). Solubility of Things.
- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016, October 11). Quora.
- 2,4-Dichloro-5-fluorobenzoyl chloride. (n.d.). PubChem.
- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Three Factors Affecting the Solubility of a Solution. (n.d.). Chemistry Notes.
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed.
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molecular structure of 2,4-Dichloro-5-fluorobenzaldehyde
An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorobenzaldehyde
Executive Summary
This compound is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate stems from the unique combination of a reactive aldehyde functional group and a polysubstituted aromatic ring. The presence of both chlorine and fluorine atoms modulates the electronic properties and reactivity of the molecule, offering a versatile scaffold for the construction of complex, biologically active compounds. The strategic incorporation of fluorine, in particular, is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide provides a comprehensive overview of the , detailing its physicochemical properties, plausible synthetic pathways, and, most critically, the multi-technique spectroscopic approach required for its unambiguous structural elucidation.
The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery
Substituted benzaldehydes are foundational building blocks in modern organic synthesis.[4] The introduction of halogen atoms onto the benzene ring profoundly influences the molecule's chemical and biological properties.[5]
-
Chlorine Substituents: Chlorine atoms act as electron-withdrawing groups via induction, influencing the reactivity of the aromatic ring and the aldehyde. They also increase the lipophilicity of the molecule, which can affect its ability to cross biological membranes.
-
Fluorine Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] A carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with C-F can block sites of metabolism, thereby increasing a drug's half-life.[2] Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and lead to more favorable interactions with biological targets like enzymes and receptors.[1][5]
The specific arrangement of two chlorine atoms and one fluorine atom in this compound creates a unique electronic and steric environment, making it a valuable precursor for novel active pharmaceutical ingredients (APIs) and other fine chemicals.[5]
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below, compiled from authoritative chemical databases.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 86522-91-0 | [7] |
| Molecular Formula | C₇H₃Cl₂FO | [7] |
| Molecular Weight | 193.00 g/mol | [7] |
| Appearance | White to light yellow solid | [5] |
| Boiling Point | 58-59 °C (at 14 mmHg) | [4] |
| Density | ~1.493 g/cm³ | [4] |
| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C=O | [7] |
Synthesis and Chemical Reactivity
While specific manufacturing processes are often proprietary, a plausible and common route to synthesizing substituted benzaldehydes involves the formylation of a corresponding substituted benzene. For this compound, a likely precursor is 1,3-dichloro-2-fluorobenzene. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a standard method for introducing an aldehyde group onto an activated aromatic ring.
The reactivity of this molecule is dominated by two key features:
-
The Aldehyde Group: It readily undergoes nucleophilic addition, condensation reactions (e.g., to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol. This versatility is a primary reason for its utility as a synthetic intermediate.[4]
-
The Aromatic Ring: The electron-withdrawing nature of the halogens and the aldehyde group deactivates the ring towards electrophilic aromatic substitution. However, the halogen atoms can potentially be displaced via nucleophilic aromatic substitution under specific conditions.
Structural Elucidation: A Multi-Technique Approach
Unambiguous confirmation of the requires a synergistic application of several spectroscopic techniques. The following sections detail the expected outcomes from each analysis and provide exemplary protocols.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
The ¹H NMR spectrum will be simple, showing signals for the three protons: one aldehydic and two aromatic.
-
Aldehydic Proton (H-C=O): A singlet is expected in the highly deshielded region of ~10.3 ppm . This downfield shift is characteristic of protons attached to a carbonyl carbon. The ¹H NMR spectrum of the similar 2,4-dichlorobenzaldehyde shows this peak at 10.42 ppm.[8]
-
Aromatic Protons (Ar-H): There are two non-equivalent aromatic protons.
-
H-6: This proton is ortho to a chlorine atom and meta to both the aldehyde and the other chlorine. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF). A typical chemical shift would be around 7.8-7.9 ppm .
-
H-3: This proton is ortho to the aldehyde group and meta to two chlorine atoms. It will also be split by the fluorine atom (⁴JHF), appearing as a doublet. Its chemical shift is predicted to be around 7.6-7.7 ppm .
-
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom.
-
Carbonyl Carbon (C=O): The most downfield signal, expected around 185-190 ppm , is characteristic of an aldehyde carbonyl.[9]
-
Aromatic Carbons: Six signals are expected in the aromatic region (~115-160 ppm). The carbons directly bonded to the electronegative halogens will be significantly affected. The carbon attached to fluorine (C-5) will appear as a doublet with a large one-bond coupling constant (¹JCF ~250 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings.[10]
-
Sample Preparation: Dissolve 10-20 mg of the purified solid this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . The conjugation with the aromatic ring and the electronic effects of the halogens will influence the exact position.[11] For comparison, benzaldehyde shows this peak around 1703-1710 cm⁻¹.[4][11]
-
Aromatic C=C Stretches: Medium to sharp peaks are expected between 1450-1600 cm⁻¹ , characteristic of the benzene ring.[11]
-
C-H Stretches (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H bond and are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[11]
-
C-Halogen Stretches: Absorptions for C-Cl bonds typically appear in the fingerprint region below 800 cm⁻¹, while the C-F stretch is expected to be a strong band in the 1250-1000 cm⁻¹ region.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[4]
-
Acquire Spectrum: Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.[4]
-
Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
When coupled with Gas Chromatography (GC-MS), the analysis will provide both a retention time and a mass spectrum.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The peak for the molecule with two ³⁵Cl isotopes will be at m/z 192 . A peak for one ³⁵Cl and one ³⁷Cl (M+2) will be seen at m/z 194 with about 65% the intensity of the M⁺ peak. A smaller peak for two ³⁷Cl isotopes (M+4) will be at m/z 196 . This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.[12]
-
Key Fragments: Fragmentation is the breakdown of the molecular ion.[13] Common fragmentation pathways for aromatic aldehydes include:
-
[M-H]⁺: Loss of the hydrogen atom from the aldehyde group, resulting in a strong peak at m/z 191 (and its corresponding isotope peaks).
-
[M-CHO]⁺: Loss of the formyl radical (•CHO), leading to a dichlorofluorophenyl cation at m/z 163 (and its isotope peaks). This is often a very prominent fragment.[13]
-
[M-Cl]⁺: Loss of a chlorine radical (•Cl) would result in a fragment at m/z 157 .
-
Caption: 2D .
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[14]
-
GC Method:
-
Injector: Use a split/splitless injector at ~250 °C. Inject 1 µL of the sample solution.
-
Column: A standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10-15 °C/min up to ~280 °C and hold for 5 minutes.[15]
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[15]
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Temperatures: Set the ion source and transfer line temperatures to ~230 °C and ~280 °C, respectively.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.[16]
Conclusion
The is best understood and confirmed through a coordinated analytical approach. Its identity is defined by a C₇H₃Cl₂FO formula, featuring a benzaldehyde core substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 5. This specific arrangement gives rise to predictable and characteristic signatures in NMR, IR, and mass spectrometry. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of these analytical techniques is paramount for verifying the identity, purity, and integrity of this critical synthetic intermediate, ensuring the successful development of novel and complex molecules.
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Navigating the Isomeric Maze of C7H3Cl2FO: A Technical Guide to IUPAC Nomenclature and Structural Elucidation
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Isomeric Complexity and Analysis of Dichlorofluorinated Benzene Derivatives with the Molecular Formula C7H3Cl2FO.
The molecular formula C7H3Cl2FO represents a fascinating and complex challenge in chemical synthesis and analysis. This in-depth technical guide provides a thorough exploration of the isomeric landscape of this formula, focusing on the two principal classes of compounds it encompasses: dichlorofluorobenzaldehydes and dichlorofluorobenzoyl chlorides. Authored for professionals in the fields of chemical research, drug development, and analytical science, this document offers a systematic approach to understanding and differentiating the numerous positional isomers, underpinned by a rigorous application of IUPAC nomenclature and a detailed examination of modern analytical techniques.
The Isomeric Challenge of C7H3Cl2FO
The substitution of a benzene ring with three different halogen atoms and a functional group gives rise to a significant number of positional isomers. For the molecular formula C7H3Cl2FO, the structural diversity stems from the various possible arrangements of the two chlorine atoms and one fluorine atom on the benzene ring, relative to either a formyl (-CHO) or a carbonyl chloride (-COCl) group. This isomeric complexity is not merely an academic curiosity; different isomers can exhibit vastly different chemical, physical, and biological properties, making their unambiguous identification a critical aspect of research and development.
This guide systematically enumerates all 36 possible positional isomers of C7H3Cl2FO, divided into two families based on the principal functional group.
The Dichlorofluorobenzaldehyde Isomers
When the functional group is an aldehyde, the parent name is benzaldehyde. The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The remaining positions (2 through 6) are numbered to give the substituents (two chlorine atoms and one fluorine atom) the lowest possible locants. The substituents are then listed alphabetically. Following these IUPAC rules, the 18 possible isomers of dichlorofluorobenzaldehyde are presented in Table 1 .
| IUPAC Name | Substituent Positions (Cl, Cl, F) |
| 2,3-Dichloro-4-fluorobenzaldehyde | 2,3,4 |
| 2,3-Dichloro-5-fluorobenzaldehyde | 2,3,5 |
| 2,3-Dichloro-6-fluorobenzaldehyde | 2,3,6 |
| 2,4-Dichloro-3-fluorobenzaldehyde | 2,4,3 |
| 2,4-Dichloro-5-fluorobenzaldehyde[1] | 2,4,5 |
| 2,4-Dichloro-6-fluorobenzaldehyde | 2,4,6 |
| 2,5-Dichloro-3-fluorobenzaldehyde | 2,5,3 |
| 2,5-Dichloro-4-fluorobenzaldehyde | 2,5,4 |
| 2,5-Dichloro-6-fluorobenzaldehyde | 2,5,6 |
| 2,6-Dichloro-3-fluorobenzaldehyde[2][3][4][5] | 2,6,3 |
| 2,6-Dichloro-4-fluorobenzaldehyde[6][7] | 2,6,4 |
| 3,4-Dichloro-2-fluorobenzaldehyde | 3,4,2 |
| 3,4-Dichloro-5-fluorobenzaldehyde | 3,4,5 |
| 3,4-Dichloro-6-fluorobenzaldehyde | 3,4,6 |
| 3,5-Dichloro-2-fluorobenzaldehyde | 3,5,2 |
| 3,5-Dichloro-4-fluorobenzaldehyde[8] | 3,5,4 |
| 4,5-Dichloro-2-fluorobenzaldehyde | 4,5,2 |
| 3-Chloro-2-fluoro-5-chlorobenzaldehyde | 3,5,2 (reordered) |
Table 1: IUPAC Names of Dichlorofluorobenzaldehyde Isomers
The Dichlorofluorobenzoyl Chloride Isomers
According to IUPAC nomenclature, the acyl halide functional group takes precedence over the aldehyde group. Therefore, for isomers containing a -COCl group, the parent name is benzoyl chloride. Similar to the benzaldehydes, the carbon atom attached to the carbonyl chloride group is assigned position 1. The substituents are numbered to have the lowest possible locants and are listed alphabetically. The 18 possible isomers of dichlorofluorobenzoyl chloride are detailed in Table 2 .
| IUPAC Name | Substituent Positions (Cl, Cl, F) |
| 2,3-Dichloro-4-fluorobenzoyl chloride | 2,3,4 |
| 2,3-Dichloro-5-fluorobenzoyl chloride | 2,3,5 |
| 2,3-Dichloro-6-fluorobenzoyl chloride | 2,3,6 |
| 2,4-Dichloro-3-fluorobenzoyl chloride | 2,4,3 |
| 2,4-Dichloro-5-fluorobenzoyl chloride[9][10][11][12][13][14][15] | 2,4,5 |
| 2,4-Dichloro-6-fluorobenzoyl chloride | 2,4,6 |
| 2,5-Dichloro-3-fluorobenzoyl chloride | 2,5,3 |
| 2,5-Dichloro-4-fluorobenzoyl chloride | 2,5,4 |
| 2,5-Dichloro-6-fluorobenzoyl chloride | 2,5,6 |
| 2,6-Dichloro-3-fluorobenzoyl chloride | 2,6,3 |
| 2,6-Dichloro-4-fluorobenzoyl chloride | 2,6,4 |
| 3,4-Dichloro-2-fluorobenzoyl chloride | 3,4,2 |
| 3,4-Dichloro-5-fluorobenzoyl chloride | 3,4,5 |
| 3,4-Dichloro-6-fluorobenzoyl chloride | 3,4,6 |
| 3,5-Dichloro-2-fluorobenzoyl chloride | 3,5,2 |
| 3,5-Dichloro-4-fluorobenzoyl chloride | 3,5,4 |
| 4,5-Dichloro-2-fluorobenzoyl chloride | 4,5,2 |
| 3-Chloro-2-fluoro-5-chlorobenzoyl chloride | 3,5,2 (reordered) |
Table 2: IUPAC Names of Dichlorofluorobenzoyl Chloride Isomers
Analytical Strategies for Isomer Differentiation
The structural similarity among the positional isomers of C7H3Cl2FO necessitates the use of a combination of high-resolution analytical techniques for their unambiguous identification and characterization. This section provides a detailed overview of the most effective spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within the molecule.
-
¹H NMR Spectroscopy : The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The number of distinct proton signals, their multiplicities (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) can be used to deduce the substitution pattern on the benzene ring. For instance, the coupling constants between adjacent (ortho) protons are typically in the range of 7-10 Hz, while coupling between meta-protons is smaller (2-3 Hz), and para-coupling is often negligible (0-1 Hz).
-
¹³C NMR Spectroscopy : The number of unique signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents, providing further clues about their positions.
-
2D NMR Techniques : Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity of protons and carbons in the molecule, thereby confirming the substitution pattern.
Caption: Workflow for Isomer Elucidation using NMR Spectroscopy.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in the molecule.
-
Benzaldehyde Isomers : These will exhibit a characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. Additionally, two distinct C-H stretching bands for the aldehyde proton can be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Benzoyl Chloride Isomers : The C=O stretching vibration for the acyl chloride group appears at a higher frequency than that of aldehydes, generally in the range of 1770-1815 cm⁻¹. The presence of this strong absorption band is a clear indicator of a benzoyl chloride structure.
The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can provide additional structural information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the isomers. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C7H3Cl2FO. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. For instance, the loss of a chlorine atom, a fluorine atom, or the formyl/carbonyl chloride group will result in characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, with characteristic M, M+2, and M+4 peaks, confirming the presence of two chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of isomeric mixtures. Due to their slight differences in polarity and shape, the various positional isomers of C7H3Cl2FO can often be resolved using appropriate stationary and mobile phases. Reversed-phase HPLC with a C18 or a phenyl-based column is a common starting point for the separation of aromatic isomers. The development of a robust HPLC method is crucial for the purification of individual isomers and for quality control purposes.
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A Comprehensive Technical Guide to the Safe Handling and Application of 2,4-Dichloro-5-fluorobenzaldehyde
This guide provides an in-depth analysis of 2,4-dichloro-5-fluorobenzaldehyde, a key chemical intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to offer a foundational understanding of the compound's characteristics, inherent risks, and the scientific principles that govern its safe handling and application. Our focus is on fostering a proactive safety culture through expert knowledge and validated protocols.
Compound Profile and Strategic Importance
This compound is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance in the pharmaceutical industry is notable, particularly as a precursor in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin.[1][2][3][4] The specific arrangement of its chloro and fluoro substituents on the benzene ring, combined with the reactive aldehyde group, provides a unique chemical scaffold for creating novel active pharmaceutical ingredients (APIs).[5][6][7] Understanding the inherent reactivity of this structure is the first step toward ensuring its safe and effective use in the laboratory.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₃Cl₂FO | PubChem[8] |
| Molecular Weight | 193.00 g/mol | PubChem[8] |
| Appearance | Off-white solid | Thermo Fisher Scientific |
| Boiling Point | 58-59°C at 14 mmHg | ChemicalBook |
| Flash Point | 103°C | ChemicalBook |
| CAS Number | 86522-91-0 | PubChem[8] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. A comprehensive risk assessment is mandatory before any handling of this compound.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[8]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[8]
The causality behind these hazards lies in the chemical's reactivity. The aldehyde functional group can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and an inflammatory response in tissues like the skin, eyes, and respiratory tract.
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, especially when in powdered form or when heated, must be conducted in a properly functioning chemical fume hood.[9] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for rapid decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection:
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Mandatory Personal Protective Equipment Workflow.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Procedures
-
Preparation: Before starting work, ensure all necessary engineering controls are operational and the correct PPE is donned.[11] Clear the work area of any unnecessary items, especially incompatible chemicals.[11]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[10] Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
Heating: If heating is required, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure adequate ventilation.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[12]
Storage: Preventing Unwanted Reactions
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed, properly labeled container.[12]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Segregation: Store separately from incompatible materials.
Incompatibility Explained:
-
Strong Oxidizing Agents (e.g., potassium permanganate, chromic acid): The aldehyde group (-CHO) in this compound is readily oxidized to a carboxylic acid (-COOH).[13][14][15][16] This reaction can be highly exothermic and may lead to a runaway reaction, especially with strong oxidizers.
-
Strong Bases (e.g., sodium hydroxide): Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base.[17][18][19] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylate salt.[19] This reaction can also be vigorous.
-
Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): These agents will reduce the aldehyde group to a primary alcohol.[17][20] While this is a common synthetic transformation, uncontrolled mixing can lead to a rapid release of energy and hydrogen gas, creating a fire or explosion hazard.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
-
Evacuate: Immediately evacuate the affected area, except for trained personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Caption: Emergency Spill Response Workflow.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Conclusion: A Commitment to Safety and Scientific Integrity
The safe and effective use of this compound in research and drug development is contingent upon a deep understanding of its chemical properties and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency protocols outlined in this guide, scientific professionals can mitigate risks and foster a laboratory environment where both innovation and safety are paramount. This commitment to best practices is the foundation of scientific integrity and responsible research.
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starting materials for 2,4-Dichloro-5-fluorobenzaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde: Core Starting Materials and Strategic Pathways
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aromatic ring, imparts specific electronic and steric properties that are crucial for the biological activity of the final products. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
Strategic Selection of Starting Materials: A Comparative Analysis
The efficient synthesis of this compound is highly dependent on the selection of an appropriate starting material. The most prevalent and industrially viable precursors are 2,4-dichlorofluorobenzene and 1,3-dichloro-4-fluorobenzene. The choice between these is often dictated by factors such as commercial availability, cost, and the desired synthetic route.
The 2,4-Dichlorofluorobenzene Pathway: A Workhorse for Industrial Production
2,4-Dichlorofluorobenzene is arguably the most common starting material for the synthesis of this compound. The primary strategy involves the introduction of a one-carbon unit at the 5-position, which is subsequently converted to the aldehyde functionality.
A robust and frequently employed method is the Friedel-Crafts reaction, which introduces a carbonyl group or a precursor to it.
Reaction Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution where the electron-rich aromatic ring of 2,4-dichlorofluorobenzene attacks an electrophile generated from an acylating or alkylating agent in the presence of a Lewis acid catalyst. The directing effects of the existing substituents (chloro and fluoro groups) guide the incoming electrophile to the desired position.
A common approach involves a two-step process starting with the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). This introduces a trichloromethyl group, which is then hydrolyzed to the carboxylic acid. Subsequent reduction or conversion to the acid chloride followed by a Rosenmund reduction yields the target aldehyde.[1][2]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride from 2,4-Dichlorofluorobenzene [2]
-
Friedel-Crafts Reaction: In a suitable reactor, 2,4-dichlorofluorobenzene (1.0 eq) is dissolved in carbon tetrachloride (1.1 eq). Ferric chloride (0.015 eq) is added as the catalyst. The mixture is heated to approximately 70°C and maintained for 2 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC or LC).
-
Hydrolysis: After the initial reaction, anhydrous ferric chloride is added, and the mixture is heated to around 140°C. Water (1.0 eq) is then slowly added. The hydrolysis is continued for about 30 minutes.
-
Purification: The resulting 2,4-dichloro-5-fluorobenzoyl chloride is purified by vacuum distillation.
This method has the advantage of utilizing readily available and cost-effective reagents. However, the use of strong Lewis acids can sometimes lead to the formation of byproducts, and the handling of moisture-sensitive reagents requires careful control of the reaction conditions.[1][2]
Logical Relationship: From 2,4-Dichlorofluorobenzene to the Final Product
Caption: Synthetic pathway from 2,4-dichlorofluorobenzene.
The 1,3-Dichloro-4-fluorobenzene Route: An Alternative Approach
An alternative synthetic strategy commences with 1,3-dichloro-4-fluorobenzene. This route also relies on the principles of electrophilic aromatic substitution to introduce the necessary functional group.
In this pathway, 1,3-dichloro-4-fluorobenzene undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to form 2,4-dichloro-5-fluoroacetophenone.[1] This acetophenone is a key intermediate that can be further transformed into the desired benzaldehyde.
Reaction Causality: The acetyl group is introduced ortho to the fluorine and para to one of the chlorine atoms, again governed by the directing effects of the substituents. The resulting acetophenone can then be oxidized to the corresponding benzoic acid, which is subsequently converted to the benzaldehyde.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoroacetophenone [1]
-
Reaction Setup: In a reaction vessel, 1,3-dichloro-4-fluorobenzene and acetyl chloride are mixed.
-
Catalyst Addition: Aluminum chloride is added portion-wise while maintaining a controlled temperature.
-
Reaction and Workup: The reaction is allowed to proceed to completion, followed by quenching with an acidic aqueous solution and extraction of the product.
-
Purification: The crude 2,4-dichloro-5-fluoroacetophenone is purified by distillation or crystallization.
Logical Relationship: The 1,3-Dichloro-4-fluorobenzene Pathway
Caption: Synthetic route from 1,3-dichloro-4-fluorobenzene.
Quantitative Data Summary
For a clear comparison, the following table summarizes the key aspects of the discussed synthetic routes.
| Starting Material | Key Intermediate(s) | Typical Reagents | Reported Yield | Key Considerations |
| 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorobenzoyl chloride | CCl₄, FeCl₃, H₂O | >88% (for benzoyl chloride)[2] | Utilizes readily available materials; requires careful handling of corrosive reagents. |
| 1,3-Dichloro-4-fluorobenzene | 2,4-Dichloro-5-fluoroacetophenone, 2,4-Dichloro-5-fluorobenzoic acid | Acetyl chloride, AlCl₃, Oxidizing agent, SOCl₂ | Not explicitly stated, but generally a multi-step process. | Provides a clear pathway to the benzoic acid intermediate. |
Conclusion and Future Outlook
The synthesis of this compound is a well-established process with several viable starting materials and synthetic routes. The choice of a particular pathway is a strategic decision that depends on a balance of factors including raw material cost and availability, process safety, and the desired scale of production. The 2,4-dichlorofluorobenzene route via a Friedel-Crafts reaction followed by hydrolysis and reduction is a highly efficient and industrially favored method. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research.
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The Strategic Deployment of 2,4-Dichloro-5-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of building blocks available to the medicinal chemist, halogenated aromatic aldehydes represent a class of intermediates prized for their synthetic versatility and their ability to impart favorable pharmacological properties. This technical guide provides an in-depth exploration of 2,4-Dichloro-5-fluorobenzaldehyde, a trifunctionalized benzene ring system, and delineates its established and prospective applications in medicinal chemistry. We will dissect the molecule's inherent chemical reactivity, provide detailed experimental protocols for its derivatization, and explore its role in the synthesis of bioactive compounds, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Physicochemical Landscape of this compound
This compound is a crystalline solid characterized by the chemical formula C₇H₃Cl₂FO.[1] Its structure is defined by a benzaldehyde core substituted with two chlorine atoms and one fluorine atom at positions 2, 4, and 5, respectively. This specific substitution pattern is not arbitrary; it is a deliberate design that confers a unique combination of steric and electronic properties, making it a valuable synthon in targeted drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | PubChem CID 2774009[1] |
| Molecular Weight | 193.00 g/mol | PubChem CID 2774009[1] |
| IUPAC Name | This compound | PubChem CID 2774009[1] |
| CAS Number | 86522-91-0 | PubChem CID 2774009[1] |
| Appearance | Solid | N/A |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem CID 2774009 |
The presence of the aldehyde functional group provides a reactive handle for a multitude of chemical transformations. The two chlorine atoms and the fluorine atom significantly influence the reactivity of the aromatic ring and the aldehyde group. The electron-withdrawing nature of the halogens can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the strategic placement of fluorine can improve metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[2]
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The utility of this compound in medicinal chemistry is primarily as a versatile starting material for the synthesis of more complex, biologically active molecules. Its trifunctionalized nature allows for the generation of a diverse library of compounds for screening against various therapeutic targets.
Synthesis of Antimicrobial Agents: Schiff and Mannich Bases
A notable application of this compound is in the synthesis of Schiff and Mannich bases with demonstrable antimicrobial activity.[2][3][4] A study by Holla et al. (2006) detailed the synthesis of a series of Schiff bases by reacting this compound with various amino compounds. These Schiff bases were then used to prepare Mannich bases. Several of the synthesized compounds exhibited promising antibacterial and antifungal activities.[2][3][4]
The core reaction involves the condensation of the aldehyde with a primary amine to form an imine, or Schiff base. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments.
Experimental Protocol: Synthesis of a Schiff Base from this compound
This protocol is adapted from the general procedure described by Holla et al. (2006).[2][3][4]
Materials:
-
This compound
-
4-Amino-5-mercapto-1,2,4-triazole
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Glassware for reaction and filtration
Procedure:
-
Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of 4-amino-5-mercapto-1,2,4-triazole.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Schiff base.
The resulting Schiff bases can be further functionalized. For instance, they can undergo aminomethylation via the Mannich reaction to produce a new series of derivatives with potentially enhanced biological activity.[2][3]
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electronic effects of substituents in 2,4-Dichloro-5-fluorobenzaldehyde
An In-depth Technical Guide to the Electronic Effects of Substituents in 2,4-Dichloro-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior and reactivity are profoundly dictated by the complex interplay of electronic effects exerted by its three halogen substituents and the aldehyde functional group. This technical guide provides a comprehensive analysis of these electronic effects, dissecting the inductive and resonance contributions of each substituent. We will explore how this electronic landscape influences the molecule's reactivity towards electrophilic and nucleophilic reagents, its spectroscopic signatures, and its utility in synthetic chemistry. This document serves as a foundational resource for scientists leveraging this versatile building block in drug discovery and development.
Introduction: The Molecular Architecture
This compound (CAS No: 86522-91-0) is a polysubstituted aromatic aldehyde.[1] Its utility as a synthetic precursor stems from the specific activation and deactivation patterns across the benzene ring, which are a direct consequence of its substituents. Understanding the electronic character of this molecule is paramount for predicting reaction outcomes and designing rational synthetic pathways. The core of this analysis lies in two fundamental principles: the inductive effect and the resonance effect .[2][3]
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups pull electron density through σ-bonds (-I effect), while electron-donating groups push electron density (+I effect).[3]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of the aromatic ring. Electron-withdrawing groups can pull π-electron density out of the ring (-R effect), while groups with lone pairs can donate electron density into the ring (+R effect).[2][4]
This guide will systematically deconstruct the contribution of each substituent to the overall electronic profile of the molecule.
Caption: Structure of this compound.
Deconstruction of Substituent Effects
The net electronic effect of a substituent is a balance between its inductive and resonance properties. In this compound, all substituents are, on balance, electron-withdrawing.
The Formyl Group (-CHO)
The aldehyde group is a powerful electron-withdrawing substituent due to both inductive and resonance effects.
-
Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the carbonyl carbon and, subsequently, from the aromatic ring through the sigma bond.
-
Resonance Effect (-R): The π-bond of the carbonyl group can accept electron density from the aromatic ring's π-system. This delocalization pulls electron density from the ortho and para positions, further deactivating the ring.
Due to these strong withdrawing effects, the formyl group is classified as a deactivating, meta-directing group for electrophilic aromatic substitution.[2]
The Halogen Substituents (-Cl, -F)
Halogens present a classic case of competing electronic effects.[5]
-
Inductive Effect (-I): Being highly electronegative, both chlorine and fluorine exert a strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, so its -I effect is stronger than that of chlorine.[6][7]
-
Resonance Effect (+R): Halogens possess lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect.[5][6]
For halogens, the inductive effect overwhelmingly dominates the resonance effect .[6][7][8] Consequently, they are classified as deactivating groups. However, the weak +R effect, which donates electron density to the ortho and para positions, is sufficient to stabilize the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. Therefore, halogens are ortho-, para-directors .[5][8]
Caption: Summary of electronic effects on the benzaldehyde ring.
The Integrated Electronic Landscape and Reactivity
The combination of one strongly deactivating formyl group and three deactivating halogen atoms renders the aromatic ring of this compound highly electron-deficient.
-
Reactivity in Electrophilic Aromatic Substitution (EAS): The molecule is strongly deactivated towards EAS. Reactions like nitration or Friedel-Crafts alkylation would require harsh conditions. Predicting the site of substitution is complex due to the competing directing effects. The formyl group directs meta (to position 3), while the halogens direct ortho and para to themselves. The substitution pattern will be governed by the least deactivated position, which requires a nuanced analysis beyond the scope of simple rules.
-
Reactivity in Nucleophilic Reactions: The electron-deficient nature of the molecule enhances its susceptibility to nucleophilic attack.
-
At the Carbonyl Carbon: The strong electron-withdrawing effects of the ring substituents increase the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon. This makes it highly reactive towards nucleophiles in reactions like Grignard additions, Wittig reactions, and reductive aminations.[9]
-
At the Aromatic Ring (SNARE): While typically difficult, nucleophilic aromatic substitution (SNARE) can occur on highly electron-deficient rings, especially with strong nucleophiles and under forcing conditions. The positions ortho and para to the strongly withdrawing formyl group are the most likely sites for such reactions.
-
Quantitative Physicochemical Data
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents.[10][11] The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. Positive σ values indicate an electron-withdrawing nature.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Net Electronic Effect |
| -CHO | +0.35 | +0.42 | Strongly Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (-I > +R) |
| -F | +0.34 | +0.06 | Electron-Withdrawing (-I >> +R) |
| Data sourced from compilations of Hammett constants.[12] |
The positive values for all relevant constants confirm the electron-withdrawing character of the formyl, chloro, and fluoro groups, quantitatively supporting the qualitative discussion.
Spectroscopic Consequences of Electronic Effects
The electron distribution within this compound directly influences its spectroscopic properties.
-
¹H NMR Spectroscopy: The two aromatic protons are in a highly electron-poor environment. This lack of shielding causes their signals to appear significantly downfield (at a higher ppm value) compared to those of benzene.
-
¹³C NMR Spectroscopy: The carbonyl carbon will be strongly deshielded and appear at a high chemical shift (~185-195 ppm). The aromatic carbons will also show shifts that reflect the powerful electron-withdrawing environment.
-
Infrared (IR) Spectroscopy: The electron-withdrawing substituents pull electron density away from the carbonyl group. This withdrawal of density strengthens the C=O double bond, causing its characteristic stretching absorption to shift to a higher wavenumber (typically >1700 cm⁻¹) compared to unsubstituted benzaldehyde.[6]
Experimental Protocol: The Wittig Reaction
The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for reactions like the Wittig olefination. This protocol outlines a representative synthesis of a stilbene derivative.
Objective: To synthesize 2,4-dichloro-5-fluoro-β-phenylstyrene via a Wittig reaction.
Causality: The Wittig reaction is a robust method for forming C=C double bonds by reacting an aldehyde with a phosphorus ylide. The electron-deficient nature of the benzaldehyde derivative enhances the rate of the initial nucleophilic attack by the ylide.
Caption: Experimental workflow for a Wittig reaction.
Methodology:
-
Ylide Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the reactive ylide. Anhydrous conditions are critical as the ylide is highly reactive with water.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide suspension at 0°C over 20 minutes. Causality: Slow, cold addition controls the exothermic reaction between the highly nucleophilic ylide and the electrophilic aldehyde.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: Quenching destroys any unreacted NaH and ylide.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired alkene.
Conclusion
The chemical personality of this compound is defined by a convergence of potent electron-withdrawing effects. The formyl, chloro, and fluoro substituents work in concert to create a highly electron-deficient aromatic system with a strongly electrophilic carbonyl carbon. This electronic architecture deactivates the ring towards electrophilic attack while simultaneously priming the aldehyde functionality for nucleophilic additions. This detailed understanding of the underlying electronic principles is indispensable for researchers and drug development professionals who can exploit this reactivity to construct complex molecular targets with applications in medicine and materials science.
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- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis.
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The Emergence of a Key Building Block: An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design and the development of advanced agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated building blocks indispensable. Among these, 2,4-Dichloro-5-fluorobenzaldehyde (CAS No. 86522-91-0) has emerged as a pivotal intermediate, its trifunctionalized aromatic core offering a versatile platform for the synthesis of a wide array of complex and high-value molecules.[1][2][3][4][] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this crucial chemical entity, offering insights for researchers and professionals in the field.
I. A History Forged in Application: The Discovery and Development of this compound
The history of this compound is not marked by a singular moment of discovery but rather an evolution driven by the burgeoning demand for sophisticated fluorinated compounds in the latter half of the 20th century. Its development is intrinsically linked to the rise of fluoroquinolone antibiotics and fluorinated pesticides, where the specific substitution pattern of the benzaldehyde ring is critical for biological activity.
While a definitive first synthesis in a peer-reviewed academic journal is not readily apparent from the historical record, the patent literature of the 1980s and 1990s chronicles the intensive efforts to develop efficient synthetic routes to polysubstituted fluorinated aromatics. The primary impetus for the synthesis of this compound and its direct precursor, 2,4-dichloro-5-fluorobenzoyl chloride, was the need for a reliable source of the 2,4-dichloro-5-fluorophenyl moiety.[6][7] This structural motif is a key component in the synthesis of several blockbuster fluoroquinolone antibiotics.[8][9][10]
The early synthetic strategies were often extensions of existing methods for producing fluorobenzaldehydes, such as halogen exchange (Halex) reactions on more readily available chlorinated precursors.[11] Over time, more direct and efficient methods were developed, starting from precursors like 2,4-dichlorofluorobenzene.[12][13][14][15] The refinement of these synthetic pathways has been a continuous process, driven by the need for higher yields, greater purity, and more environmentally benign processes suitable for industrial-scale production.
II. The Synthetic Blueprint: Pathways to this compound
The synthesis of this compound is a testament to the ingenuity of process chemists. Several routes have been developed, each with its own set of advantages and challenges. The most common strategies involve either the direct formylation of a suitable precursor or the reduction of a more accessible carboxylic acid derivative.
A. From 2,4-Dichlorofluorobenzene: A Common Starting Point
A prevalent and economically viable approach begins with 2,4-dichlorofluorobenzene. This route typically proceeds through the formation of the corresponding benzoyl chloride, which is then reduced to the aldehyde.
Step 1: Friedel-Crafts Acylation to 2,4-Dichloro-5-fluorobenzoyl chloride
The initial step involves a Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. Phosgene or a phosgene equivalent is often used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[12][14]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride
-
To a stirred solution of 2,4-dichlorofluorobenzene in an inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeCl₃).
-
Introduce the acylating agent (e.g., trichloromethyl chloroformate) dropwise at a controlled temperature.
-
Heat the reaction mixture to facilitate the reaction, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched with water or a dilute acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude 2,4-dichloro-5-fluorobenzoyl chloride is then purified by vacuum distillation.[14][15]
Step 2: Reduction to this compound
The resulting 2,4-dichloro-5-fluorobenzoyl chloride can be selectively reduced to the aldehyde using various established methods. A common approach is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate).
Experimental Protocol: Reduction of 2,4-Dichloro-5-fluorobenzoyl chloride
-
Dissolve 2,4-dichloro-5-fluorobenzoyl chloride in a suitable solvent (e.g., toluene or xylene).
-
Add the Rosenmund catalyst (e.g., Pd/BaSO₄) and a catalyst poison (e.g., quinoline-sulfur).
-
Hydrogenate the mixture at a controlled temperature and pressure until the reaction is complete, as monitored by the cessation of hydrogen uptake or by spectroscopic analysis.
-
Filter the catalyst and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
Caption: General synthetic scheme for fluoroquinolone antibiotics.
B. Agrochemicals: Enhancing Crop Protection
The unique substitution pattern of this compound is also leveraged in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. [6][16][17]The presence of both chlorine and fluorine atoms can enhance the efficacy and selectivity of the active ingredients. For instance, it can be a precursor for the synthesis of certain pyrethroid insecticides. [18]
V. Conclusion and Future Outlook
This compound stands as a prime example of a molecule whose importance is defined by its utility. While its discovery may not be a celebrated event in the annals of chemistry, its development has been a quiet enabler of significant advancements in medicine and agriculture. The ongoing need for new and more effective pharmaceuticals and agrochemicals ensures that the demand for this versatile intermediate will continue. Future research in this area will likely focus on developing even more efficient, sustainable, and cost-effective synthetic routes to meet the growing global demand. The story of this compound is a testament to the profound impact that a single, well-designed chemical building block can have on science and society.
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- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters. [Link]
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules. [Link]
- 86522-91-0 | this compound. Alachem Co., Ltd.. [Link]
- US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.
- CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.
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- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluorobenzaldehyde
Introduction: Synthesizing Complex Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 2,4-Dichloro-5-fluorobenzaldehyde, a substrate of significant interest in medicinal chemistry and materials science. The resulting biaryl aldehyde structures serve as crucial intermediates for the synthesis of complex molecular architectures, including pharmaceuticals and organic electronics.
The substrate, this compound, presents a unique set of challenges. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][3][4][5] Furthermore, the presence of two chlorine atoms and an electron-withdrawing aldehyde group deactivates the aromatic ring, further impeding this critical step.[4][6] This guide offers a robust protocol designed to overcome these hurdles, drawing upon advanced catalyst systems and optimized reaction conditions to achieve high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1] The palladium atom inserts itself into the carbon-chlorine bond, forming a new palladium(II) species.
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination : The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This step forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][7]
dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdCl [label="Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)-R(L)₂ (Transmetalation Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="this compound (Ar-Cl)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RBOH [label="R-B(OH)₂ + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArR [label="Product (Ar-R)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> ArPdCl [label=" Oxidative\n Addition", color="#4285F4"]; ArPdCl -> ArPdR [label=" Transmetalation", color="#EA4335"]; ArPdR -> Pd0 [label=" Reductive\n Elimination", color="#34A853"]; ArX -> ArPdCl [style=dashed, arrowhead=none, color="#5F6368"]; RBOH -> ArPdCl [style=dashed, arrowhead=none, color="#5F6368"]; ArPdR -> ArR [style=dashed, arrowhead=none, color="#5F6368"]; } caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a starting point and may require optimization depending on the specific boronic acid used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Arylboronic Acid | ≥97% | Various | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Various | Palladium precursor. |
| SPhos | ≥98% | Various | Bulky phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various | Base, should be finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent, should be degassed. |
| Deionized Water | High purity | N/A | Co-solvent, should be degassed. |
| Ethyl Acetate | ACS Grade | Various | For workup. |
| Brine | Saturated NaCl(aq) | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Various | Drying agent. |
| Argon or Nitrogen | High purity | N/A | For inert atmosphere. |
| Schlenk flask or sealed reaction vial | N/A | N/A | Reaction vessel. |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and finely powdered Potassium Phosphate (3.0 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely anaerobic environment. Maintaining an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst.[9]
-
Solvent Addition : Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture is critical for dissolving both the organic substrates and the inorganic base.[6][10]
-
Reaction Execution : Place the sealed flask into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously. The elevated temperature is necessary to facilitate the oxidative addition of the challenging aryl chloride substrate.[4]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.
-
Washing and Drying : Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl aldehyde.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; A [label="1. Add Reagents to\nFlame-Dried Schlenk Flask"]; B [label="2. Establish Inert\nAtmosphere (Ar/N₂)"]; C [label="3. Add Degassed\nSolvents"]; A -> B -> C; }
subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; D [label="4. Heat to 100-110 °C\nwith Vigorous Stirring"]; E [label="5. Monitor Progress\n(TLC, LC-MS)"]; D -> E; }
subgraph "cluster_Workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; F [label="6. Cool & Quench"]; G [label="7. Extraction with\nEthyl Acetate"]; H [label="8. Wash & Dry"]; I [label="9. Purify by Column\nChromatography"]; F -> G -> H -> I; }
C -> D; E -> F; } caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Rationale for Protocol Design: Overcoming Substrate Challenges
-
Catalyst System : The choice of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is deliberate. Aryl chlorides, especially electron-deficient ones, require highly active catalysts.[3] Bulky, electron-rich biaryl phosphine ligands like SPhos are known to accelerate both the oxidative addition and the reductive elimination steps, making them ideal for these challenging substrates.[4][9]
-
Base Selection : A strong, non-nucleophilic base is required for efficient transmetalation.[1] K₃PO₄ is an excellent choice as it has sufficient basicity and is compatible with many functional groups.[4] Ensuring the base is finely powdered maximizes its surface area and reactivity.
-
Solvent System : A mixture of an aprotic polar solvent like 1,4-dioxane and water is often optimal.[6] Dioxane effectively solubilizes the organic components, while water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[10][11] Degassing the solvents is critical to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[9]
-
Temperature : The C-Cl bond is significantly stronger than C-Br or C-I bonds. Higher reaction temperatures (100-110 °C) provide the necessary activation energy to promote the cleavage of this bond during the oxidative addition step.[4]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Use a fresh palladium source and ligand. Ensure the reaction temperature is maintained. Use anhydrous, high-purity solvents. Increase catalyst loading to 3-5 mol%.[4] |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time. | Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.[9] Minimize water in the solvent system if possible. Stop the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[9] |
| Dehalogenation | Presence of hydride sources. | Use high-purity, anhydrous solvents and reagents. |
Safety Precautions
-
This compound : This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood, away from ignition sources.
-
General : Always wear appropriate PPE when conducting chemical synthesis. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on the careful selection of a highly active catalyst system, an appropriate base, and optimized reaction conditions to overcome the inherent low reactivity of the dichloro-substituted aryl chloride. The protocol detailed herein provides a robust starting point for researchers, enabling the synthesis of valuable biaryl aldehyde building blocks for a wide range of applications in science and industry.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2021).
- ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ACS Publications. (2021).
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- ResearchGate. (2000). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Note: Strategic Synthesis of Alkenes via Wittig Reaction of 2,4-Dichloro-5-fluorobenzaldehyde
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. This application note provides a detailed guide for the olefination of 2,4-dichloro-5-fluorobenzaldehyde, a common building block in medicinal chemistry and materials science. We delve into the critical considerations for stereochemical control, focusing on the strategic selection of phosphorus ylides. This document offers field-proven protocols, mechanistic insights, and troubleshooting guidance to empower researchers in synthesizing target alkenes with high efficacy and predictability.
Introduction: The Strategic Importance of the Wittig Reaction
Discovered by Georg Wittig in 1954, the Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[1] The reaction's reliability and broad functional group tolerance have cemented its role in the synthesis of complex organic molecules, from natural products to active pharmaceutical ingredients. The core of the reaction involves the coupling of a carbonyl compound with a phosphorus ylide (a Wittig reagent), driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[2]
The substrate of interest, this compound, possesses a highly electrophilic carbonyl carbon due to the inductive effects of its three electron-withdrawing halogen substituents. This enhanced reactivity makes it an excellent candidate for the Wittig reaction. However, the key challenge and strategic opportunity lie in controlling the stereochemistry of the resulting alkene, which is almost entirely dictated by the nature of the ylide employed.
Mechanistic Overview & The Ylide Dichotomy
The Wittig reaction mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then collapses in a retro-[2+2] cycloreversion to yield the alkene and TPPO.
The stereochemical outcome of the reaction is a direct consequence of the ylide's stability, which governs whether the reaction is under kinetic or thermodynamic control.
-
Unstabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive. The formation of the oxaphosphetane is rapid and irreversible, leading to the kinetically favored product. This pathway generally results in the formation of (Z)-alkenes with high selectivity.[5][6]
-
Stabilized Ylides: Ylides containing adjacent electron-withdrawing groups (e.g., esters, ketones) are significantly more stable and less reactive.[2][7] The initial cycloaddition is reversible, allowing the oxaphosphetane intermediates to equilibrate. The reaction then proceeds through the more thermodynamically stable intermediate, yielding the (E)-alkene as the major product.[6][8]
This dichotomy is the central principle for designing a Wittig synthesis with a specific stereochemical goal.
Caption: Generalized workflow for the Wittig reaction.
Experimental Design & Protocols
Key Parameter Selection
The success of the Wittig reaction hinges on the careful selection of reagents and conditions. The following table summarizes typical choices based on the desired stereochemical outcome.
| Parameter | Unstabilized Ylide for (Z)-Alkene | Stabilized Ylide for (E)-Alkene |
| Phosphonium Salt | e.g., Alkyltriphenylphosphonium Halide | e.g., (Carbethoxymethyl)triphenylphosphonium Bromide |
| Base | Strong, non-nucleophilic (n-BuLi, NaHMDS, KOt-Bu) | Weaker bases (NaH, NaOMe, Na2CO3) |
| Solvent | Anhydrous, aprotic (THF, Diethyl Ether) | THF, DCM, Methanol, or even aqueous conditions |
| Temperature | -78 °C to room temperature | 0 °C to reflux |
| Atmosphere | Strictly inert (Nitrogen or Argon) | Inert atmosphere recommended, but less critical |
Protocol 1: Synthesis of (E)-Alkene using a Stabilized Ylide
This protocol details the reaction of this compound with a stabilized ylide to yield the corresponding (E)-α,β-unsaturated ester.
Materials:
-
This compound
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). b. Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula. c. Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath. d. In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. e. Add the phosphonium salt solution dropwise to the stirred NaH suspension at 0 °C. f. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange/red ylide is typically observed.
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 15 minutes. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up and Purification: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[9] c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired (E)-alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of (Z)-Alkene using an Unstabilized Ylide
This protocol outlines the synthesis of a (Z)-alkene using a non-stabilized ylide, which requires more stringent anhydrous and inert conditions.
Materials:
-
This compound
-
n-Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add n-propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. b. Cool the resulting suspension to 0 °C. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution to -78 °C (dry ice/acetone bath). c. Add the aldehyde solution dropwise to the ylide. d. Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Work-up and Purification: a. Quench the reaction at 0 °C with saturated aqueous NH₄Cl. b. Extract the product with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[9] d. Concentrate under reduced pressure and purify by flash column chromatography. Note that non-polar alkenes may require specialized purification techniques.
Purification and Troubleshooting
A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with the desired product during chromatography.
Caption: Decision workflow for product purification.
Advanced Purification Strategy: For very non-polar products where TPPO separation is difficult, residual triphenylphosphine and TPPO can be converted into highly polar phosphonium salts. After the standard workup, the crude material can be treated with reagents like hydrogen peroxide or iodomethane, which selectively react with the phosphorus-containing impurities, making their removal by a simple silica plug straightforward.[10]
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | Incomplete ylide formation due to wet reagents/solvents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or titrated bases (e.g., n-BuLi). |
| Aldehyde is degraded by the strong base. | Use inverse addition: add the ylide solution to the aldehyde solution, especially at low temperatures. | |
| Poor Stereoselectivity | Use of a semi-stabilized ylide (e.g., benzyltriphenylphosphonium chloride). | For (E)-alkenes, use a stabilized ylide or the Schlosser modification.[3][11] For (Z)-alkenes, ensure salt-free conditions for unstabilized ylides. |
| Difficult Purification | TPPO co-elution with the product. | Optimize chromatography conditions. If unsuccessful, consider recrystallization[12][13] or chemical conversion of TPPO to a more polar derivative.[10] |
Conclusion
The Wittig reaction of this compound is a highly effective method for synthesizing substituted alkenes. By understanding the mechanistic dichotomy between stabilized and unstabilized ylides, researchers can strategically design experiments to achieve the desired (E) or (Z) stereoisomer with high fidelity. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in pharmaceutical and materials development, enabling the efficient and predictable synthesis of key molecular targets.
References
- Title: Schlosser Modific
- Title: Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Wittig reaction Source: Wikipedia URL:[Link]
- Title: Wittig Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: Wittig reaction purification for products with very low polarity Source: Taylor & Francis Online URL:[Link]
- Title: 1. The Wittig Reaction Source: University of Pittsburgh, Department of Chemistry URL:[Link]
- Title: WITTIG REACTION | MECHANISM Source: AdiChemistry URL:[Link]
- Title: Wittig-Schlosser reaction Source: ResearchG
- Title: Wittig Reaction Mechanism & Examples Source: Total Synthesis URL:[Link]
- Title: The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL:[Link]
- Title: Unstabilized Ylide Reactions in Wittig Source: Scribd URL:[Link]
- Title: Wittig Reaction: Examples and Mechanism Source: Master Organic Chemistry URL:[Link]
- Title: Wittig Reaction: Mechanism and Examples Source: NROChemistry URL:[Link]
- Title: The Wittig Reaction: Synthesis of Alkenes Source: Dartmouth College URL:[Link]
- Title: A Solvent Free Wittig Reaction Source: University of Wisconsin-River Falls URL:[Link]
- Title: Organic synthesis: The Wittig reaction cleans up Source: ResearchG
- Title: The Wittig Reaction Source: YouTube URL:[Link]
- Title: A Highly Versatile One-Pot Aqueous Wittig Reaction Source: Science and Educ
- Title: Wittig Reaction Experiment Part 3: Recrystallization and Melting Point Source: YouTube URL:[Link]
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Application Note & Protocol: A Modular Approach to the Synthesis of Novel Quinazoline Derivatives from 2,4-Dichloro-5-fluorobenzaldehyde for Drug Discovery
Abstract & Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2][3][4] The versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. 4-aminoquinazoline derivatives, in particular, are privileged structures known to act as potent and selective enzyme inhibitors, most notably against tyrosine kinases.[5]
This application note provides a detailed, modular synthetic strategy for the preparation of novel quinazoline derivatives, commencing from the readily available and highly functionalized starting material, 2,4-Dichloro-5-fluorobenzaldehyde (CAS: 86522-91-0) .[6][7] The specific halogenation pattern of this precursor—two chlorine atoms and a fluorine atom—offers distinct advantages. These electron-withdrawing groups modulate the electronic properties of the resulting quinazoline core, potentially enhancing binding affinities and metabolic stability.[8] Furthermore, their defined positions serve as synthetic handles for further diversification.
We present a robust, three-stage protocol encompassing:
-
Cyclocondensation to form a key 6,8-dichloro-7-fluoroquinazolin-4(3H)-one intermediate.
-
Chlorination to activate the C4 position for nucleophilic substitution.
-
Amination to generate a library of diverse N-substituted 4-aminoquinazoline final products.
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical logic to empower rational drug design.
Overall Synthetic Strategy
The synthesis is designed as a linear sequence that builds complexity in a controlled manner. The workflow allows for the generation of a key intermediate that can be diversified in the final step to produce a library of analogues for structure-activity relationship (SAR) studies.
Caption: High-level workflow for the synthesis of quinazoline derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 6,8-Dichloro-7-fluoro-2-phenylquinazolin-4(3H)-one (Intermediate 1)
This stage involves an oxidative cyclocondensation reaction. The aldehyde reacts with 2-aminobenzamide to form a dihydroquinazolinone intermediate, which is subsequently oxidized in situ to the stable quinazolinone.[9]
3.1.1 Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (10 mmol scale) |
|---|---|---|---|
| This compound | 86522-91-0 | 193.00 | 1.93 g (10.0 mmol) |
| 2-Aminobenzamide | 88-68-6 | 136.15 | 1.36 g (10.0 mmol) |
| Iodine (I₂) | 7553-56-2 | 253.81 | 2.79 g (11.0 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20.0 mmol) |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL |
| Saturated Sodium Thiosulfate (aq) | N/A | N/A | ~50 mL |
| Deionized Water | N/A | N/A | ~200 mL |
3.1.2 Instrumentation
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration apparatus
3.1.3 Procedure
-
To the 250 mL round-bottom flask, add this compound (1.93 g), 2-aminobenzamide (1.36 g), potassium carbonate (2.76 g), and a magnetic stir bar.
-
Add dimethyl sulfoxide (50 mL) to the flask.
-
Attach the reflux condenser, and begin stirring the suspension under a slow stream of nitrogen.
-
Add iodine (2.79 g) to the mixture. Causality Note: Iodine serves as a mild oxidant to convert the initially formed dihydroquinazolinone intermediate to the aromatic quinazolinone system. This aromatization is the thermodynamic driving force for the reaction.
-
Heat the reaction mixture to 120 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the dark mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.
-
Quench the excess iodine by adding saturated sodium thiosulfate solution dropwise until the brown color disappears.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 60 °C overnight to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford Intermediate 1 as a white to off-white solid. (Typical yield: 75-85%).
Protocol 2: Synthesis of 4,6,8-Trichloro-7-fluoro-2-phenylquinazoline (Intermediate 2)
The hydroxyl group of the quinazolinone is converted to a chloride, an excellent leaving group, using phosphorus oxychloride. This step is critical for activating the C4 position for the subsequent diversification step.[4][10][11]
3.2.1 Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (8 mmol scale) |
|---|---|---|---|
| Intermediate 1 | N/A | 311.12 | 2.49 g (8.0 mmol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 15 mL (~160 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.7 mL (~4.0 mmol) |
| Toluene | 108-88-3 | 92.14 | 40 mL |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | ~100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL |
3.2.2 Procedure
-
In a 100 mL round-bottom flask equipped with a reflux condenser and stir bar, suspend Intermediate 1 (2.49 g) in toluene (40 mL).
-
Carefully add phosphorus oxychloride (15 mL) to the suspension at room temperature.
-
Add DIPEA (0.7 mL) dropwise. Causality Note: DIPEA acts as a catalytic base to facilitate the formation of the reactive chlorophosphonium intermediate, accelerating the chlorination process.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours. The suspension should become a clear, light-brown solution.
-
Cool the reaction to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker inside the fume hood. (Caution: Exothermic reaction!) .
-
Stir until all the ice has melted. A solid precipitate should form.
-
Carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield Intermediate 2 as a solid. This product is often of sufficient purity for the next step, but can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) if necessary. (Typical yield: 85-95%).
Protocol 3: Synthesis of N-Substituted-6,8-dichloro-7-fluoro-2-phenylquinazolin-4-amine Derivatives (Final Products)
This final stage introduces molecular diversity via a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive 4-chloroquinazoline intermediate is reacted with a variety of primary or secondary amines.[2][5]
Caption: Mechanism of the final diversification step.
3.3.1 Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (1 mmol scale) |
|---|---|---|---|
| Intermediate 2 | N/A | 329.57 | 330 mg (1.0 mmol) |
| Desired Amine (e.g., 4-methoxybenzylamine) | 2393-23-9 | 137.18 | 165 mg (1.2 mmol) |
| DIPEA | 7087-68-5 | 129.24 | 0.35 mL (2.0 mmol) |
| 2-Propanol (Isopropanol) | 67-63-0 | 60.10 | 10 mL |
| Ethyl Acetate & Hexane | N/A | N/A | For chromatography |
3.3.2 Procedure
-
In a 50 mL round-bottom flask, dissolve Intermediate 2 (330 mg) in 2-propanol (10 mL).
-
Add the desired amine (1.2 mmol) and DIPEA (0.35 mL). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux (approx. 82 °C) for 4-6 hours. Monitor by TLC until the starting material (Intermediate 2) is consumed.
-
Cool the reaction to room temperature. A precipitate of the product may form.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the final N-substituted quinazoline derivative.
Self-Validation: Product Characterization
To confirm the successful synthesis and structural integrity of the final compounds, a suite of analytical techniques is required. Below are the expected data for a representative product: N-(4-methoxybenzyl)-6,8-dichloro-7-fluoro-2-phenylquinazolin-4-amine .
| Analysis Technique | Expected Results and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.6 (s, 1H, NH), ~7.8-7.2 (m, aromatic H's from quinazoline and phenyl rings), ~6.9 (d, 2H, aromatic H's ortho to OMe), ~4.7 (d, 2H, CH₂), ~3.8 (s, 3H, OCH₃). The disappearance of the quinazolinone N-H proton (~12 ppm) and appearance of new signals for the amine moiety confirms the reaction. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Signals corresponding to the quinazoline core, the C2-phenyl group, and the N-benzyl group. A key signal around 55 ppm for the OCH₃ carbon would be expected. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A singlet or doublet (due to H-F coupling) in the aromatic region confirming the presence and environment of the fluorine atom. |
| High-Res Mass Spec (HRMS) | Calculated m/z for C₂₂H₁₆Cl₂FN₃O [M+H]⁺: 430.0625. Found: 430.0628. This provides unambiguous confirmation of the elemental composition. |
| HPLC | A single major peak with >95% purity under standard analytical conditions (e.g., C18 column, water/acetonitrile gradient). |
Conclusion
This application note details a reliable and modular synthetic route to a valuable class of 6,8-dichloro-7-fluoro-4-aminoquinazoline derivatives. The use of this compound as a starting material provides a direct path to highly functionalized heterocyclic cores. The three-stage process is robust and amenable to parallel synthesis, making it highly suitable for generating libraries of compounds for screening in drug discovery programs. The explicit protocols and rationale provided herein are intended to accelerate research and development in this critical area of medicinal chemistry.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation.
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Deriv
- Exploring the Applications of Quinazoline Derivatives in Medicine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online. [Link]
- The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. [Link]
- Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones.
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- Synthesis of 4-aminoquinazoline derivatives.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC - NIH. [Link]
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]
- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and Biological Evaluation of Some New Fused Quinazoline Deriv
- This compound | C7H3Cl2FO | CID 2774009. PubChem. [Link]
- Scheme 11 Synthesis of 2,4-dichloroquinazoline.
- The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 2,4-dichloro-5-fluorobenzaldehyde, a crucial building block in the synthesis of pharmaceuticals and other high-value organic molecules. The presence of two distinct chlorine atoms, coupled with the electronic effects of the fluorine and aldehyde functionalities, presents unique challenges and opportunities for selective chemical transformations. This document offers a detailed examination of the factors governing these reactions and provides robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The Strategic Importance of this compound
Substituted benzaldehydes are foundational intermediates in organic synthesis, particularly in the pharmaceutical industry.[1][2][3][4] The specific substitution pattern of this compound makes it a valuable precursor for a range of complex molecular architectures. The aldehyde group provides a handle for further transformations, while the halogenated and fluorinated phenyl ring is a common motif in bioactive compounds. The ability to selectively functionalize one of the chloro-positions through cross-coupling reactions is a key strategy for building molecular diversity.
Navigating the Challenges: Regioselectivity and Reactivity
The primary challenge in the cross-coupling of this compound lies in controlling the regioselectivity of the reaction. The two chlorine atoms, at the C2 and C4 positions, exhibit different reactivities due to a combination of steric and electronic factors.
-
Steric Hindrance: The chlorine atom at the C2 position is ortho to the bulky aldehyde group, which can sterically hinder the approach of the palladium catalyst.
-
Electronic Effects: The fluorine atom at the C5 position is a strongly electron-withdrawing group. This has a more pronounced inductive effect on the adjacent C4-Cl bond, making the C4 position more electron-deficient and, in principle, more susceptible to oxidative addition by a Pd(0) catalyst.
Generally, in the absence of strongly directing ligands, palladium-catalyzed cross-coupling reactions on dihalobenzenes tend to occur at the more electron-deficient or less sterically hindered position. For this compound, the electronic activation at C4 often outweighs the steric hindrance at C2, leading to a general preference for substitution at the C4 position. However, the choice of palladium catalyst, and particularly the ligand, can significantly influence this selectivity.
Another significant hurdle is the lower reactivity of aryl chlorides compared to their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle. Overcoming this requires the use of highly active palladium catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
The Catalytic Cycles: A Visual Overview
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The three main types of reactions discussed in this guide, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, share a common mechanistic framework, with variations in the transmetalation or equivalent step.
Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7][8][9][10] For the coupling of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed for the selective mono-arylation of this compound at the more reactive C4 position.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 193.00 | 193 mg | 1.0 |
| Arylboronic acid | Varies | 1.2 mmol | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 4.5 mg (2 mol%) | 0.02 |
| SPhos | 410.51 | 16.4 mg (4 mol%) | 0.04 |
| Potassium phosphate (K₃PO₄), finely ground | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane, anhydrous | - | 5 mL | - |
| Water, degassed | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-5-fluorobenzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for the activation of aryl chlorides.[11]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the aldehyde functionality.
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13][14] This reaction is particularly valuable for introducing primary and secondary amines at the C4 position of this compound, leading to key intermediates for many pharmaceutical compounds.
Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the mono-amination at the C4 position.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 193.00 | 193 mg | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 µL (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg (1 mol%) | 0.01 |
| XPhos | 476.65 | 19.1 mg (4 mol%) | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and toluene.
-
Add the amine (e.g., morpholine) to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-5-fluorobenzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is a well-established system for the challenging amination of aryl chlorides.[15]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[16][17][18][19] This reaction is instrumental for incorporating alkynyl groups into the this compound scaffold, which can then be further elaborated.
Protocol: Selective Sonogashira Coupling at the C4-Position
This protocol is designed for the selective alkynylation at the C4 position.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 193.00 | 193 mg | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 132 µL (1.2 mmol) | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg (2 mol%) | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 3.8 mg (2 mol%) | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkynes or to improve the reaction rate, the mixture can be heated to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-chloro-5-fluorobenzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system of a palladium(II) source and a copper(I) co-catalyst is generally effective. The palladium catalyzes the cross-coupling, while the copper(I) is believed to form a copper acetylide intermediate that facilitates transmetalation.[16]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. THF is used as a co-solvent to ensure solubility of all reactants.
-
Temperature: Sonogashira couplings can often be performed at or near room temperature, which helps to preserve the sensitive aldehyde functionality.
Experimental Workflow and Optimization
A successful cross-coupling reaction requires careful planning and execution. The following workflow provides a general guideline for setting up and optimizing these reactions.
Figure 2: A generalized workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse array of substituted benzaldehydes. By carefully selecting the appropriate catalyst system, base, and reaction conditions, it is possible to achieve selective functionalization at the C4 position. The protocols provided in this guide serve as a robust starting point for researchers in medicinal chemistry and materials science to access valuable and complex molecular architectures.
References
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- Ar-ODES (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- International Journal of New Chemistry (2024). PDF 1014.01 K.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- ResearchGate (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides (n.d.). Buchwald-Hartwig Amination.
- Green Chemistry (RSC Publishing) (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Google Patents (2002). US20020198423A1 - Convenient and efficient suzuki-miyaura cross-coupling catalyzed by a palladium/diazabutadiene system.
- YouTube (2020). Suzuki cross-coupling reaction.
- ePrints Soton (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Google Patents (n.d.). US4739051A - Preparation of morpholine.
- Google Patents (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Nobel Prize (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- AWS (n.d.). Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones.
- Google Patents (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Google Patents (n.d.). US4647663A - Synthesis of morpholine.
- ResearchGate (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- ResearchGate (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
- Eureka | Patsnap (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- ResearchGate (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- PMC - NIH (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Catalysis Science & Technology (RSC Publishing) (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation.
- Google Patents (n.d.). US3151112A - Process for the preparation of morpholines.
- University of Windsor (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Google Patents (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- ResearchGate (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- New Journal of Chemistry (RSC Publishing) (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- Google Patents (n.d.). US20020198423A1 - Convenient and efficient suzuki-miyaura cross-coupling catalyzed by a palladium/diazabutadiene system.
- Chemistry World (2019). The five reactions on every organic chemist's wish list.
- PMC - NIH (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
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- 8. US20020198423A1 - Convenient and efficient suzuki-miyaura cross-coupling catalyzed by a palladium/diazabutadiene system - Google Patents [patents.google.com]
- 9. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]
- 15. jk-sci.com [jk-sci.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2,4-Dichloro-5-fluorobenzaldehyde in the Synthesis of Novel Triazolo-Thiadiazine Anticancer Agents
Introduction: The Rationale for Fluorinated Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] This application note details the pivotal role of 2,4-dichloro-5-fluorobenzaldehyde as a versatile starting material for the synthesis of a promising class of anticancer agents: 3,6-disubstituted-7H-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazines. These heterocyclic compounds have demonstrated significant cytotoxic activity across a broad range of human cancer cell lines, and their synthesis leverages the unique reactivity of the halogenated benzaldehyde precursor.
The core concept behind this synthetic strategy is the transformation of the aldehyde into a 2,4-dichloro-5-fluorophenyl moiety, which serves as a key pharmacophoric element in the final heterocyclic structure. This guide provides a comprehensive, step-by-step protocol for this multi-stage synthesis, discusses the rationale behind the experimental choices, and presents the biological data supporting the anticancer potential of the resulting compounds.
Synthetic Strategy Overview: From Aldehyde to a Bioactive Heterocycle
The overall synthetic workflow is a multi-step process designed to build the complex triazolo-thiadiazine scaffold from the relatively simple starting material, this compound. The pathway involves the initial preparation of a key intermediate, 4-amino-5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, which then undergoes a cyclocondensation reaction with various substituted phenacyl bromides to yield a library of the target compounds.
The causality behind this staged approach lies in the systematic construction of the heterocyclic core. Each step is designed to introduce the necessary functional groups for the subsequent cyclization reactions, ensuring high yields and purity of the intermediates and final products.
Caption: Synthetic workflow from the starting aldehyde to the final anticancer compounds.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies and have been adapted for the specific substrates in this pathway. Researchers should adhere to all standard laboratory safety procedures.
Part 1: Synthesis of the Key Intermediate: 4-Amino-5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This phase involves a four-step synthesis to construct the crucial triazole-thiol intermediate.
Step 1a: Oxidation of this compound to 2,4-Dichloro-5-fluorobenzoic Acid
Rationale: The aldehyde functionality must be converted to a carboxylic acid to enable the subsequent formation of a hydrazide. Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for this transformation.[6]
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone, Deionized water
-
-
Protocol:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Prepare a solution of KMnO₄ (1.5 equivalents) in deionized water.
-
Slowly add the aqueous KMnO₄ solution to the aldehyde solution, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is fully reduced.
-
Filter the mixture to remove any remaining solids.
-
Acidify the clear filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
-
Step 1b: Synthesis of 2,4-Dichloro-5-fluorobenzohydrazide
Rationale: The carboxylic acid is converted to a hydrazide to introduce the nitrogen-nitrogen bond necessary for the formation of the triazole ring. This is a standard condensation reaction.
-
Materials:
-
2,4-Dichloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol, Dichloromethane (DCM)
-
-
Protocol:
-
Suspend 2,4-dichloro-5-fluorobenzoic acid (1 equivalent) in an excess of thionyl chloride and reflux the mixture for 2-3 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in DCM and cool in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2 equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure, and triturate the residue with water to precipitate the hydrazide.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol.
-
Step 1c & 1d: Formation and Cyclization to 4-Amino-5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Rationale: This two-step, one-pot reaction first forms a potassium dithiocarbazinate salt, which then undergoes cyclization with hydrazine to form the desired 4-amino-triazole-thiol ring system.[7][8]
-
Materials:
-
2,4-Dichloro-5-fluorobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate
-
Absolute ethanol, Water
-
-
Protocol:
-
Dissolve 2,4-dichloro-5-fluorobenzohydrazide (1 equivalent) and KOH (1.1 equivalents) in absolute ethanol.
-
Add carbon disulfide (1.2 equivalents) dropwise and stir the mixture at room temperature for 12-16 hours.
-
To the resulting potassium dithiocarbazinate salt solution, add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring for the evolution of hydrogen sulfide gas (use appropriate safety precautions).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure triazole-thiol intermediate.
-
Part 2: Synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-6-(substituted phenyl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazines
Rationale: The final step is a cyclocondensation reaction between the triazole-thiol intermediate and a substituted α-bromoacetophenone (phenacyl bromide). This reaction forms the fused thiadiazine ring, creating the final bioactive scaffold.
-
Materials:
-
4-Amino-5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Various substituted phenacyl bromides (e.g., 4-bromo, 4-chloro, 4-methylphenacyl bromide)
-
Absolute ethanol
-
-
Protocol:
-
In a round-bottom flask, dissolve the key intermediate (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in absolute ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid.
-
Biological Activity and Mechanism of Action
The synthesized 3,6-disubstituted-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazines carrying the 2,4-dichloro-5-fluorophenyl moiety have demonstrated significant in vitro anticancer activity. The growth inhibitory effects of these compounds were evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI).
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the 50% growth inhibition (GI₅₀) values for a representative compound from this series against various cancer cell lines. Lower GI₅₀ values indicate higher potency.
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | K-562 | 1.25 |
| SR | 1.06 | |
| Non-Small Cell Lung | NCI-H460 | 1.58 |
| Colon Cancer | HCT-116 | 2.12 |
| Melanoma | SK-MEL-5 | 2.03 |
| Ovarian Cancer | OVCAR-3 | 25.4 |
| Prostate Cancer | PC-3 | 1.98 |
| Breast Cancer | MCF7 | 2.37 |
| MDA-MB-468 | 1.91 |
Note: Data is representative for a highly active compound within the synthesized series.
Proposed Mechanism of Action: Inhibition of the Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Studies on structurally related triazolo-thiadiazole derivatives suggest that these compounds may exert their anticancer effects by inhibiting the phosphorylation of Akt, a key kinase in this pathway.[2][6] By binding to the ATP-binding site of Akt, these inhibitors can block its activation, thereby preventing the downstream signaling that promotes cancer cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound serves as an effective and strategic starting material for the synthesis of novel 1,2,4-triazolo[3,4-b][2][4][5]thiadiazine derivatives with potent anticancer activity. The protocols outlined in this application note provide a robust and reproducible pathway for generating a library of these compounds for further drug discovery and development efforts. The significant in vitro cytotoxicity, coupled with a plausible mechanism of action involving the inhibition of the critical Akt signaling pathway, underscores the potential of this chemical series.
Future work should focus on in vivo efficacy studies in relevant animal models to validate the therapeutic potential of these compounds. Furthermore, detailed structure-activity relationship (SAR) studies can be conducted by synthesizing a broader range of derivatives to optimize potency and selectivity, ultimately leading to the identification of a clinical candidate.
References
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC - PubMed Central. [Link]
- Synthesis and study of the anticancer activity of some new 7H-[2][3][4]triazolo [3,4-b][2][4][5]thiadiazines. (2021). Current issues in pharmacy and medicine: science and practice. [Link]
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
- MedChemComm. (n.d.). RSC Publishing. [Link]
- A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activ
- Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][2][4][5]thiadiazine Scaffold. (n.d.). PMC - NIH. [Link]
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.).
- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.).
- In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). PMC - NIH. [Link]
- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).
- Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). [No Source][Link]
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. [Link]
- GI 50 and TGI values against different tumor cell lines for compounds... (n.d.).
- Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][2][4][5]thiadiazine Scaffold. (n.d.). [No Source][Link]
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. (n.d.). IJCRT.org. [Link]IJCRT1134843.pdf)
Sources
- 1. nepjol.info [nepjol.info]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An In-Depth Guide to the Knoevenagel Condensation of 2,4-Dichloro-5-fluorobenzaldehyde: Mechanisms, Protocols, and Applications
Abstract
This technical guide provides a comprehensive exploration of the Knoevenagel condensation reaction specifically utilizing this compound as the carbonyl substrate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal for synthesizing α,β-unsaturated compounds that serve as crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3] The presence of multiple halogen substituents on the benzaldehyde ring—two chlorine atoms and one fluorine atom—significantly influences the aldehyde's reactivity and imparts unique properties to the resulting products, making them of particular interest in drug discovery and materials science. This document delves into the reaction mechanism, offers detailed experimental protocols under various conditions, and discusses the significance of the synthesized products.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by dehydration to yield a new α,β-unsaturated product.[4][5] This reaction is a highly versatile and powerful tool in organic synthesis, celebrated for its efficiency in constructing complex molecules.[1][6] The products of this reaction are not merely synthetic curiosities; they are foundational building blocks for a vast array of commercially important molecules, including anticancer, antiviral, and antimalarial agents.[1][7][8]
The choice of this compound as a substrate is strategic. The strong electron-withdrawing effects of the chloro and fluoro groups render the carbonyl carbon exceptionally electrophilic, thereby accelerating the rate of nucleophilic attack and often leading to high reaction yields under mild conditions.[2] The resulting halogenated cinnamic acid derivatives or similar structures are valuable precursors in medicinal chemistry, where halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Reaction Mechanism: A Stepwise Analysis
The Knoevenagel condensation proceeds via a well-established, base-catalyzed pathway. The mechanism involves three primary steps, each critical for the successful formation of the final product.[2][8][9]
-
Carbanion/Enolate Formation: A base, typically a weak one like piperidine, an amine, or an ammonium salt, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate).[2][9] This deprotonation generates a resonance-stabilized carbanion or enolate, which is a potent nucleophile. The acidity of the methylene protons is crucial and is conferred by the adjacent electron-withdrawing groups (Z and Z').
-
Nucleophilic Attack: The generated carbanion attacks the highly electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate, often referred to as an aldol-type adduct.[1][9]
-
Dehydration: The intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated final product.[1][2][9] This elimination is often spontaneous or facilitated by the base and reaction conditions.
The overall mechanism is depicted below:
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Experimental Protocols & Methodologies
The versatility of the Knoevenagel condensation allows for its execution under a variety of conditions, from traditional solvent-based methods to modern, environmentally benign protocols.
General Experimental Workflow
A typical workflow for this reaction is systematic, ensuring reproducibility and high purity of the final product.
Caption: General experimental workflow for the Knoevenagel condensation.
Protocol 1: Classical Piperidine-Catalyzed Condensation in Ethanol
This method employs traditional conditions that are robust and widely applicable.
-
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (15 mL)
-
50 mL round-bottom flask with magnetic stir bar
-
Reflux condenser
-
-
Step-by-Step Procedure:
-
To the 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 15 mL of ethanol and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution using a micropipette.[2]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-3 hours).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.[2]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).[2]
-
Protocol 2: Green Synthesis - Catalyst-Free Condensation in Water
This protocol offers an environmentally friendly alternative, leveraging water as a solvent and often requiring no external catalyst.[1]
-
Materials:
-
This compound (1.0 mmol, 195 mg)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol, 66 mg)
-
Deionized water (5 mL)
-
25 mL glass vial with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
In the glass vial, combine the this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 5 mL of deionized water to the vial.
-
Seal the vial and stir the mixture vigorously at a desired temperature (room temperature or 50 °C can be effective).[1]
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, the product typically precipitates from the aqueous solution due to its low water solubility.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum. Purity is often high enough that further recrystallization may not be necessary.
-
Protocol 3: Solvent-Free Condensation with a Benign Catalyst
This method minimizes waste by eliminating the bulk solvent, representing a highly efficient and green approach.[10]
-
Materials:
-
This compound (5.0 mmol, 975 mg)
-
Malonic acid (6.0 mmol, 624 mg)
-
Ammonium bicarbonate (NH₄HCO₃) (catalytic amount, ~5-10 mol%)
-
Reaction vessel suitable for heating (e.g., a small beaker or flask)
-
-
Step-by-Step Procedure:
-
Combine the this compound and malonic acid in the reaction vessel.[1]
-
Add a catalytic amount of ammonium bicarbonate.[10]
-
Gently heat the mixture with stirring to a temperature where the reactants melt or react (e.g., 90-100 °C). The reaction often proceeds rapidly in the molten state.
-
Continue heating for the prescribed time (often 30-90 minutes), monitoring by TLC if possible (by dissolving a small aliquot in a suitable solvent).
-
Cool the reaction mixture to room temperature. The solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Summary: Reaction Conditions
The choice of reaction conditions can be tailored to specific laboratory constraints and environmental goals. The high reactivity of this compound generally ensures good to excellent yields across various methods.
| Protocol | Catalyst | Solvent | Temperature | Typical Time | Key Advantages |
| 1. Classical | Piperidine | Ethanol | Reflux (~78 °C) | 1-3 hours | Robust, well-established, reliable. |
| 2. Green | None | Water | Room Temp. - 50 °C | 2-6 hours | Environmentally benign, simple work-up.[1] |
| 3. Solvent-Free | NH₄HCO₃ | None | 90-100 °C | 0.5-1.5 hours | High atom economy, minimal waste, rapid.[10] |
Product Characterization
The structure and purity of the synthesized α,β-unsaturated product must be confirmed. For the product of this compound and malononitrile, namely 2-((2,4-dichloro-5-fluorophenyl)methylene)malononitrile, the following spectral characteristics would be expected:
-
¹H NMR: A singlet for the vinylic proton (-CH=) typically appearing downfield (δ 7.5-8.5 ppm) due to deshielding from the aromatic ring and cyano groups. Aromatic protons will appear in their characteristic regions.
-
¹³C NMR: Signals for the two cyano groups (~112-115 ppm), the carbons of the double bond (C=CHAr at ~155-160 ppm and Ar-CH=C at ~80-85 ppm), and the aromatic carbons, showing splitting patterns consistent with C-F coupling.
-
FT-IR: A sharp, strong absorbance for the nitrile groups (-C≡N) around 2220-2230 cm⁻¹, and a peak for the C=C double bond around 1600-1620 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product, showing a characteristic isotopic pattern for the two chlorine atoms.
Conclusion
The Knoevenagel condensation of this compound is a highly efficient and versatile reaction for the synthesis of functionalized α,β-unsaturated compounds. The strong electron-withdrawing nature of the halogenated ring activates the aldehyde, enabling the reaction to proceed smoothly under classical, green, and solvent-free conditions. The resulting products are of significant interest to researchers in drug discovery and materials science, providing a reliable pathway to novel chemical entities with potential biological activity. The protocols provided herein offer a range of options to suit different synthetic strategies and laboratory philosophies.
References
- Benchchem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
- Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. ChemMedChem.
- Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry.
- Singh, R., et al. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- Benchchem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes. Benchchem.
- ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... ResearchGate.
- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI.
- ResearchGate. (2024). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. ResearchGate.
- Journal of Applicable Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate.
- YouTube. (2024). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Royal Society of Chemistry. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing.
- Bentham Science. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bentham Science.
- ResearchGate. (2024). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate.
- ResearchGate. (2024). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
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- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purechemistry.org [purechemistry.org]
- 9. youtube.com [youtube.com]
- 10. pure.tue.nl [pure.tue.nl]
Application Note: A Comprehensive Guide to the Reductive Amination of 2,4-Dichloro-5-fluorobenzaldehyde
Introduction: Strategic Importance of Fluorinated Benzylamines
In the landscape of modern drug discovery and development, the synthesis of structurally complex amines remains a cornerstone of medicinal chemistry. Among these, fluorinated benzylamines are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The reductive amination of halogenated benzaldehydes, such as 2,4-dichloro-5-fluorobenzaldehyde, represents a critical transformation for accessing these valuable scaffolds. This application note provides a detailed, field-proven protocol for the efficient synthesis of N-substituted-(2,4-dichloro-5-fluorobenzyl)amines, focusing on the robust and selective sodium triacetoxyborohydride-mediated reductive amination.
The aldehyde group in this compound is highly susceptible to nucleophilic attack.[1] This reactivity is further enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring, which makes the carbonyl carbon more electrophilic.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating protocol to ensure reproducible and high-yielding results.
Reaction Mechanism: The Borohydride-Mediated Pathway
Reductive amination is a powerful two-stage process that converts a carbonyl group into an amine through an intermediate imine.[2] The reaction commences with the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a protonated imine (iminium ion).
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent, well-suited for this transformation.[3] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the iminium ion in the presence of the unreacted aldehyde.[3] This chemoselectivity prevents the premature reduction of the starting aldehyde to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride.[4]
The overall transformation can be visualized as follows:
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of N-Benzyl-(2,4-dichloro-5-fluorobenzyl)amine
This protocol details the reductive amination of this compound with benzylamine as a representative primary amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity (mmol) | Mass/Volume |
| This compound | C₇H₃Cl₂FO | 193.00 | - | 5.18 | 1.0 g |
| Benzylamine | C₇H₉N | 107.15 | - | 5.18 | 0.555 g (0.57 mL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | - | 6.22 | 1.32 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~1 | - | 20 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | q.s. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.18 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (20 mL). To this solution, add benzylamine (0.57 mL, 5.18 mmol) dropwise at room temperature.
-
Initiation of Reaction: Stir the resulting mixture for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.32 g, 6.22 mmol, 1.2 equivalents) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(2,4-dichloro-5-fluorobenzyl)amine.
Caption: Experimental Workflow for Reductive Amination.
Expertise & Experience: Critical Parameters and Troubleshooting
-
Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations with sodium triacetoxyborohydride.[3][4] They are non-protic and effectively solubilize the reactants and the reducing agent. Tetrahydrofuran (THF) can also be used, though reactions may be slower.[3] Protic solvents like methanol are generally avoided as they can react with the borohydride reagent.[4]
-
Stoichiometry: For relatively nucleophilic amines like benzylamine, a 1:1 to 1:1.1 ratio of aldehyde to amine is typically sufficient. An excess of the reducing agent (1.2-1.5 equivalents) is recommended to ensure complete conversion of the iminium intermediate.
-
Weakly Basic Amines: When working with weakly basic or sterically hindered amines, the formation of the imine can be slow and the equilibrium may not be favorable. In such cases, the addition of a catalytic amount of acetic acid can facilitate imine formation.[2] For particularly challenging substrates, a modified procedure using the amine as the limiting reagent with an excess of both the aldehyde and the reducing agent may be necessary to drive the reaction to completion.[5]
-
Over-alkylation: A potential side reaction, particularly with primary amines, is the reaction of the newly formed secondary amine product with another molecule of the aldehyde to form a tertiary amine. The mildness of sodium triacetoxyborohydride and the controlled stoichiometry help to minimize this side reaction.[2] If over-alkylation is a persistent issue, a two-step procedure involving the pre-formation and isolation of the imine followed by reduction with sodium borohydride can be employed.[6]
-
Workup Considerations: The aqueous bicarbonate quench is crucial for neutralizing any remaining acetic acid from the decomposition of the reducing agent and to hydrolyze any remaining borane species. Ensure thorough mixing during this step.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-substituted benzylamines. The protocol described herein is robust, scalable, and tolerant of various functional groups, making it an invaluable tool in the arsenal of synthetic and medicinal chemists. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can consistently achieve high yields of the desired products, facilitating the advancement of drug discovery and materials science programs.
References
- Myers, A. M. Reductive Amination. Myers' Chem 115 Handouts.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Scribd.
- Reductive Amination - Common Conditions. Organic Chemistry Data.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Grignard reaction with 2,4-Dichloro-5-fluorobenzaldehyde
An Application Note for the Synthesis of Diaryl- and Alkyl-aryl-methanols via Grignard Reaction with 2,4-Dichloro-5-fluorobenzaldehyde
Authored by: A Senior Application Scientist
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the nucleophilic addition of Grignard reagents to this compound, a key synthetic building block. The halogenated phenyl motif is crucial in the development of pharmaceuticals and advanced materials, and its functionalization into secondary alcohols opens extensive avenues for further molecular elaboration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes.
Introduction and Scientific Context
The synthesis of secondary alcohols via the addition of organometallic reagents to aldehydes is a fundamental transformation.[4][5][6] this compound is a particularly valuable substrate due to the unique electronic properties conferred by its polyhalogenated structure. These halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making its derivatives highly sought after in medicinal chemistry.[7]
The protocol herein describes a two-stage process: the initial formation of an alkyl or aryl magnesium halide (the Grignard reagent) and its subsequent controlled addition to the electrophilic carbonyl carbon of this compound.[8] The final step involves an acidic workup to yield the target (2,4-dichloro-5-fluorophenyl)methanol derivative. Mastery of this protocol enables the reliable synthesis of a diverse library of alcohol intermediates, pivotal for downstream applications.
Reaction Mechanism and Rationale
The Grignard reaction proceeds via a nucleophilic addition mechanism. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) renders the carbon atom of the Grignard reagent (R-MgX) strongly nucleophilic and carbanionic in character.[9]
The key mechanistic steps are:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the highly electrophilic carbonyl carbon of this compound.[10]
-
Intermediate Formation: This attack cleaves the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[11]
-
Protonation (Work-up): The reaction is quenched with a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to furnish the final secondary alcohol product.[7][10]
The chemoselectivity of this reaction is excellent. The aldehyde carbonyl group is significantly more electrophilic and reactive toward the Grignard reagent than the aromatic C-Cl or C-F bonds, ensuring the reaction occurs exclusively at the desired site.
Caption: Mechanism of Grignard addition to an aldehyde.
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[7] All procedures must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are absolutely essential.[3][5] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purpose |
| This compound | C₇H₃Cl₂FO | 193.01 | Electrophile |
| Magnesium Turnings | Mg | 24.31 | Reagent Formation |
| Bromobenzene (Example) | C₆H₅Br | 157.01 | Grignard Precursor |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Iodine | I₂ | 253.81 | Mg Activator |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |
| Diethyl Ether / Ethyl Acetate | - | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Equipment Setup
All glassware must be oven-dried at >120 °C for several hours and assembled hot under a stream of inert gas to preclude atmospheric moisture.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
Synthesis of 2,4-Disubstituted Quinazolines: An Application Note and Experimental Protocol
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the synthesis of 2,4-disubstituted quinazolines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad range of pharmacological activities. We present a reliable and versatile microwave-assisted protocol, starting from readily available ortho-aminoacylbenzene derivatives. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of 2,4-Disubstituted Quinazolines
Quinazolines are a class of bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrimidine ring. The 2,4-disubstituted quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. These compounds have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The versatility of the quinazoline core allows for the introduction of various substituents at the 2 and 4 positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Consequently, the development of efficient and robust synthetic methods for this scaffold is of paramount importance for the discovery of new therapeutic agents.
Overview of Synthetic Strategies
The synthesis of 2,4-disubstituted quinazolines can be achieved through various synthetic routes. Classical methods, such as the Niementowski reaction, involve the condensation of anthranilic acids with amides at high temperatures.[2][3] While foundational, these methods often require harsh conditions and can have limitations in substrate scope. Modern synthetic chemistry has introduced a range of more efficient and versatile approaches, including:
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals are widely used to catalyze the formation of the quinazoline ring system from precursors like 2-aminobenzonitriles, 2-halobenzonitriles, or N-(2-cyanoaryl)benzamides.[4][5][6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[2][3][7][8][9]
-
Multi-Component Reactions (MCRs): These reactions allow for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and procedural simplicity.
This application note will focus on a highly effective microwave-assisted protocol that leverages the cyclization of acylated ortho-aminoacylbenzene derivatives in the presence of ammonium formate.[7] This method is advantageous due to its operational simplicity, speed, and compatibility with a wide range of functional groups.
Experimental Workflow and Rationale
The synthesis of 2,4-disubstituted quinazolines via this protocol follows a three-step sequence, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and readily scalable.
Figure 1: General experimental workflow for the synthesis of 2,4-disubstituted quinazolines.
Rationale for Key Experimental Choices
-
Starting Material Synthesis (Fries Rearrangement): The photochemically induced Fries rearrangement of anilides provides a convenient route to ortho-aminoacylbenzene derivatives.[7] This step is crucial for establishing the necessary substitution pattern on the benzene ring.
-
Acylation: The acylation of the amino group in the ortho-aminoacylbenzene derivative is a straightforward and high-yielding step that introduces the substituent destined for the 2-position of the quinazoline ring.
-
Microwave-Assisted Cyclization: The use of microwave irradiation in the final cyclization step is a key feature of this protocol. It dramatically accelerates the reaction, often reducing reaction times from hours to minutes compared to conventional heating.[2][7]
-
Ammonium Formate as Nitrogen Source: Ammonium formate serves as a convenient and efficient source of ammonia for the formation of the pyrimidine ring.[2][7] Upon heating, it decomposes to provide the necessary nitrogen atom for the cyclization and subsequent aromatization to the quinazoline core.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinazoline
This protocol provides a specific example for the synthesis of 2-methyl-4-phenylquinazoline. The principles can be readily adapted for the synthesis of other 2,4-disubstituted quinazolines by varying the starting anilide and the acylating agent.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| Acetanilide | Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Acetyl Chloride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ammonium Formate | ≥99.0% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Synthesis of 2-Aminoacetophenone (Fries Rearrangement)
-
Dissolve acetanilide (10.0 g, 74.0 mmol) in 500 mL of anhydrous methanol in a quartz reaction vessel.
-
Purge the solution with nitrogen for 15 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (450W) for 24 hours at room temperature with continuous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (3:1 Hexanes/Ethyl Acetate) to afford 2-aminoacetophenone as a yellow oil.
Step 2: Synthesis of N-(2-acetylphenyl)acetamide
-
Dissolve 2-aminoacetophenone (5.0 g, 37.0 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (3.6 mL, 44.4 mmol) followed by the dropwise addition of acetyl chloride (2.9 mL, 40.7 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-acetylphenyl)acetamide as a solid.
Step 3: Synthesis of 2-Methyl-4-phenylquinazoline (Microwave-Assisted Cyclization)
-
In a 10 mL microwave reaction vial, combine N-(2-acetylphenyl)acetamide (1.0 g, 5.6 mmol) and ammonium formate (1.8 g, 28.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (4:1 Hexanes/Ethyl Acetate) to yield 2-methyl-4-phenylquinazoline as a white solid.
Expected Yield and Characterization
-
Overall Yield: Approximately 60-70% over three steps.
-
Physical Appearance: White to off-white solid.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Mechanism
The final and crucial step of this synthesis, the microwave-assisted cyclization, proceeds through a well-established mechanism.
Figure 2: Proposed mechanism for the formation of 2-methyl-4-phenylquinazoline.
-
Ammonia Formation: Under microwave heating, ammonium formate decomposes to generate ammonia and formic acid.
-
Imine Formation: The generated ammonia reacts with the ketone group of N-(2-acetylphenyl)acetamide to form an imine intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the amide attacks the imine carbon in an intramolecular fashion to form a six-membered ring.
-
Dehydration and Aromatization: Subsequent dehydration and aromatization lead to the formation of the stable 2-methyl-4-phenylquinazoline.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Fries rearrangement | Incomplete reaction or degradation of product | Ensure anhydrous conditions. Increase irradiation time or check lamp intensity. |
| Incomplete acylation | Insufficient acylating agent or base | Add a slight excess of acyl chloride and pyridine. Ensure anhydrous conditions. |
| Low yield in cyclization step | Insufficient heating or low-quality ammonium formate | Ensure the microwave reactor reaches the target temperature. Use fresh, dry ammonium formate. |
| Impure final product | Incomplete reaction or side product formation | Optimize purification conditions (e.g., gradient elution in column chromatography). |
Conclusion
The microwave-assisted synthesis of 2,4-disubstituted quinazolines presented in this application note offers a rapid, efficient, and versatile method for accessing this important class of compounds. The protocol is robust and can be adapted for the synthesis of a diverse library of quinazoline derivatives for applications in drug discovery and medicinal chemistry. By understanding the rationale behind each step, researchers can confidently apply and modify this protocol to meet their specific synthetic needs.
References
- Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. [Link]
- Gao, C., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593. [Link]
- Hao, L., et al. (2022).
- Chen, Z., et al. (2018). Pd-Catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids: synthesis of quinazolines. Organic & Biomolecular Chemistry, 16(3), 351-355. [Link]
- Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]
- Shaikh, A. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 4, 21. [Link]
- Maiti, D., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7174–7184. [Link]
- Govindasami, T., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(8), 001-009. [Link]
- Zhang, Y., et al. (2017). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 22(10), 1735. [Link]
- Journal of Chemical Research. (2020).
- Journal of Organic and Pharmaceutical Chemistry. (2019).
- Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]
- Patel, M. B., et al. (2012). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library, 4(3), 916-923. [Link]
- Organic & Biomolecular Chemistry. (2023). Visible-light-driven copper(ii)
- Molecules. (2022).
- ResearchGate. (2018). Synthesis of a set of 4‐, 2‐, or 2,4‐disubstituted quinazolines. [Link]
- Odesa University Chemical Journal. (2021). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. [Link]
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Application Notes & Protocols: The Strategic Utility of 2,4-Dichloro-5-fluorobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
An In-Depth Guide for Medicinal Chemists and Process Development Scientists
Abstract
2,4-Dichloro-5-fluorobenzaldehyde is a poly-halogenated aromatic aldehyde that serves as a critical and versatile starting material in medicinal and process chemistry. Its unique substitution pattern—featuring a reactive aldehyde functionality and strategically positioned chloro and fluoro groups—makes it an invaluable precursor for complex Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides a comprehensive technical guide on the application of this compound as a key intermediate, focusing on its conversion to precursors for quinolone-class antibiotics. We will explore the causality behind synthetic choices, provide detailed, field-proven protocols, and present troubleshooting guidance for common purification challenges.
Core Compound Properties and Strategic Importance
This compound is a solid at room temperature, characterized by the physicochemical properties summarized below. Its primary utility stems from the aldehyde group, which can be readily oxidized to a carboxylic acid, and the halogenated phenyl ring, which forms the core of many targeted therapeutic agents.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂FO | [3] |
| Molecular Weight | 193.00 g/mol | [3] |
| CAS Number | 86522-91-0 | [3] |
| Physical State | Solid (Powder) | [4] |
| Melting Point | 71-72 °C | [5] |
The strategic value of this intermediate lies in its role as a precursor to 2,4-dichloro-5-fluorobenzoic acid and its corresponding acyl chloride. These downstream intermediates are pivotal in constructing the core structure of several fluoroquinolone antibiotics.[6]
Safety and Handling: A Trustworthiness Mandate
Handling halogenated aromatic aldehydes requires strict adherence to safety protocols to ensure operator safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 standards).[7][8][9]
-
Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust, which may cause respiratory irritation.[8][9]
-
Inert Atmosphere Handling: This compound is susceptible to air oxidation, where the aldehyde can convert to the corresponding benzoic acid.[10] For reactions requiring high purity of the aldehyde, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent this degradation.[7][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7][11]
-
Emergency Procedures: In case of skin contact, immediately wash off with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[7][8]
Application: Synthesis of Quinolone Antibiotic Precursors
A primary application of this compound is its use as a foundational building block for fluoroquinolone antibiotics. The synthetic strategy involves a two-step conversion to a highly reactive acyl chloride, which is then used in a crucial carbon-carbon bond-forming reaction.
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one-pot synthesis involving 2,4-Dichloro-5-fluorobenzaldehyde
Application Note & Protocol
Topic: One-Pot Synthesis of a Dichloro-Fluoro-Substituted Pyrazolo[1,5-a]quinazoline Scaffold from 2,4-Dichloro-5-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the efficient one-pot synthesis of a highly functionalized 7,9-dichloro-8-fluoropyrazolo[1,5-a]quinazoline scaffold, a privileged core structure in modern medicinal chemistry. Starting from the versatile building block this compound, this protocol details a metal-free, base-promoted tandem reaction that combines intermolecular condensation with an intramolecular C-N coupling. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step experimental protocol, and present a workflow for troubleshooting and analysis. The resulting scaffold is primed for further diversification, making it an ideal starting point for the development of compound libraries targeting various therapeutic areas, particularly in the realm of kinase inhibition.
Introduction: The Strategic Value of Fluorinated Quinazoline Scaffolds
Quinazoline and its fused heterocyclic derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[4][5] this compound is a particularly valuable starting material, offering a reactive aldehyde for initial condensation and two distinct chlorine atoms that can be selectively addressed in subsequent diversification reactions (e.g., nucleophilic substitution or cross-coupling).
One-pot syntheses and multicomponent reactions (MCRs) represent a cornerstone of green and efficient chemistry, minimizing waste, saving time, and simplifying complex molecular assembly.[6][7] This protocol leverages these principles to construct a complex pyrazolo[1,5-a]quinazoline system in a single operational step from commercially available starting materials. This approach is highly relevant for drug discovery programs that require the rapid generation of novel chemical entities for screening and lead optimization.[7]
Reaction Principle and Mechanistic Rationale
The described synthesis is a tandem, one-pot process that proceeds through two key stages without the need for isolating intermediates.
-
Intermolecular Condensation: The reaction initiates with the acid-catalyzed condensation between the aldehyde group of this compound and the primary amino group of a 5-aminopyrazole derivative. This step forms a reactive Schiff base (imine) intermediate.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): A non-nucleophilic base is then introduced to deprotonate the pyrazole ring's endocyclic nitrogen. This generates a potent nucleophile that attacks the electron-deficient aromatic ring at the C2 position (ortho to the imine), displacing the chloride atom in a classic SNAr cyclization. The strong electron-withdrawing effects of the remaining halogen and the imine group activate the ring toward this nucleophilic attack, facilitating the C-N bond formation and yielding the final fused heterocyclic system.[1][2]
This metal-free approach avoids the cost, toxicity, and extensive purification often associated with transition-metal-catalyzed cross-coupling reactions.[8]
Caption: High-level overview of the one-pot reaction sequence.
Detailed Experimental Protocol
This protocol describes the synthesis of 7,9-dichloro-8-fluoro-2-methylpyrazolo[1,5-a]quinazoline .
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Supplier (Example) |
| This compound | C₇H₃Cl₂FO | 193.01 | 5.0 | 965 mg | Sigma-Aldrich |
| 3-Methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | 5.0 | 486 mg | Combi-Blocks |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.5 | 95 mg | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | 25 mL | Alfa Aesar |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed (workup) | VWR Chemicals |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed (workup) | Lab prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | - | As needed (drying) | EMD Millipore |
Step-by-Step Procedure
Rationale: The entire process is conducted in a single flask. The reaction first proceeds under acidic catalysis to form the imine, followed by the addition of a base to promote the final ring-closing cyclization.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (965 mg, 5.0 mmol), 3-methyl-1H-pyrazol-5-amine (486 mg, 5.0 mmol), and p-TsOH (95 mg, 0.5 mmol).
-
Scientist's Note: The catalytic amount of p-TsOH is crucial for accelerating the initial condensation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
-
Solvent Addition: Add anhydrous DMF (25 mL) to the flask.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and intermediates and has a high boiling point suitable for heating.
-
-
Initial Condensation: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The intermediate should show a new spot with a different Rf value than the starting materials.
-
Base Addition and Cyclization: After 2 hours, cool the mixture to room temperature. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the flask in one portion.
-
Scientist's Note: K₂CO₃ is a suitable non-nucleophilic base that deprotonates the pyrazole nitrogen to initiate the intramolecular SNAr reaction without competing in side reactions. An excess is used to ensure complete reaction.
-
-
Heating for Cyclization: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC until the imine intermediate spot has been consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the dark mixture into a beaker containing 100 mL of cold water. A precipitate should form. c. Stir the aqueous suspension for 30 minutes to fully precipitate the product. d. Collect the solid product by vacuum filtration, washing the filter cake sequentially with water (2 x 50 mL) and a small amount of cold ethanol.
-
Scientist's Note: This precipitation and washing procedure removes the DMF, K₂CO₃, and other water-soluble impurities.
-
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Yield: 65-75%.
Experimental Workflow and Troubleshooting
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction/Low Yield | 1. Reagents not anhydrous. | 1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried. |
| 2. Insufficient heating or reaction time. | 2. Increase reaction time at 120 °C and monitor carefully by TLC. Ensure thermometer is accurately placed. | |
| 3. Ineffective base. | 3. Ensure K₂CO₃ is finely ground and anhydrous. Consider a stronger non-nucleophilic base like DBU if necessary. | |
| Multiple Side Products | 1. Reaction temperature too high. | 1. Maintain the specified temperatures. Overheating can cause decomposition or side reactions. |
| 2. Impure starting materials. | 2. Check the purity of the starting aldehyde and amine before beginning the reaction. | |
| Product is an Oil | 1. Presence of residual DMF. | 1. Ensure the product is thoroughly washed with water during workup. Triturate with hexanes to induce solidification. |
| 2. Product may have a low melting point. | 2. Proceed directly to purification by column chromatography. |
References
- Green Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Riva, R., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(16), 4745. [Link]
- Redkin, R. G., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. [Link]
- Al-Suwaidan, I. A., et al. (2016). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 21(1), 95. [Link]
- Al-Said, M. S., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Taibah University Medical Sciences, 15(4), 302-311. [Link]
- Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Zhou, Y., et al. (2016). An update on the development of kinase inhibitors for the treatment of cancer.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
- Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. Molecules, 22(12), 2269. [Link]
- Inoue, M., et al. (2020). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
- Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]
- Patil, P., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][7]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133503. [Link]
- Willis, C. L., et al. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). RSC Advances, 12(43), 28229-28232. [Link]
- de la Torre, M. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1005. [Link]
- Gandeepan, P., et al. (2019). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. Green Chemistry, 21(1), 139-144. [Link]
- Kumar, D., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(19), 5772-5776. [Link]
- Al-Tel, T. H. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 12(1), 21-45. [Link]
- RSC Publishing. (n.d.). Kinases Themed Collection. [Link]
- El-Gamry, A., et al. (2022). One-step synthesis of diaryloxadiazoles as potent inhibitors of BCRP. Future Medicinal Chemistry, 14(13), 977-989. [Link]
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- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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scale-up synthesis of 2,4-Dichloro-5-fluorobenzaldehyde derivatives
Scale-Up Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde Derivatives: A Guide for Pharmaceutical and Agrochemical Research
Affiliation: Advanced Synthesis Core, Gemini Laboratories
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound and its derivatives, which are critical intermediates in the development of novel pharmaceuticals and agrochemicals. This application note moves beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and crucial safety considerations essential for transitioning from laboratory-scale experiments to pilot-plant production. The protocols detailed herein are designed to be robust, reproducible, and scalable, ensuring high purity and yield while maintaining a strong safety profile. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction: The Significance of Fluorinated Benzaldehydes
This compound and its analogs are highly valued building blocks in medicinal chemistry and agrochemical synthesis.[1] The specific substitution pattern of two chlorine atoms and a fluorine atom on the aromatic ring imparts unique electronic and lipophilic properties to the parent molecule. This often translates to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles in the final active pharmaceutical ingredients (APIs) or crop protection agents. For instance, this moiety is a key component in the synthesis of certain kinase inhibitors for oncology and novel fungicides.
The challenge, however, lies in developing a synthetic route that is not only efficient on a small scale but also economically viable and safe to implement on a larger, industrial scale. This guide will focus on a well-established and scalable method: the formylation of 1,3-dichloro-4-fluorobenzene.
Synthetic Strategy: The Vilsmeier-Haack Reaction
For the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring, the Vilsmeier-Haack reaction is a powerful and widely used method.[2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride.[2]
Mechanism Overview:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 1,3-dichloro-4-fluorobenzene attacks the electrophilic carbon of the Vilsmeier reagent.[2]
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the workup step to yield the final aldehyde product, this compound.
This method is generally preferred for scale-up due to the relatively low cost of the starting materials, the high yields often achieved, and the straightforward nature of the reaction.
Experimental Workflow: From Lab to Pilot Plant
The following diagram illustrates the general workflow for the scale-up synthesis of this compound.
Caption: General workflow for scale-up synthesis.
Detailed Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. A thorough risk assessment should be carried out before commencing any scale-up reaction.[5][6]
Reagents and Materials:
| Reagent/Material | Molecular Weight | Quantity | Moles | Purity | Supplier |
| 1,3-Dichloro-4-fluorobenzene | 164.99 g/mol | 1.00 kg | 6.06 mol | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 1.33 L (1.25 kg) | 17.1 mol | Anhydrous, >99.8% | Acros Organics |
| Phosphoryl Chloride (POCl₃) | 153.33 g/mol | 0.83 L (1.36 kg) | 8.87 mol | >99% | J.T. Baker |
| Dichloromethane (DCM) | 84.93 g/mol | 5.0 L | - | ACS Grade | Fisher Scientific |
| Ice | - | 10 kg | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~5 L | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | 250 g | - | - | - |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet
-
Addition funnel (1 L)
-
Condenser
-
Heating/cooling circulator
-
Large separatory funnel (10 L)
-
Rotary evaporator with a large-capacity flask
-
Vacuum pump
-
Crystallization vessel
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Step-by-Step Procedure:
-
Reactor Setup and Inerting:
-
Assemble the 10 L jacketed reactor system. Ensure all glassware is dry.
-
Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Preparation of the Vilsmeier Reagent:
-
Charge the reactor with anhydrous DMF (1.33 L).
-
Begin stirring and cool the DMF to 0-5 °C using the circulator.
-
Slowly add phosphoryl chloride (POCl₃, 0.83 L) dropwise via the addition funnel over a period of 1.5-2 hours. CAUTION: This addition is highly exothermic. Maintain the internal temperature below 10 °C.[7][8] A viscous, pale-yellow slurry of the Vilsmeier reagent will form.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Slowly add 1,3-dichloro-4-fluorobenzene (1.00 kg) to the reactor over 1-1.5 hours. Maintain the internal temperature between 5-10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to 60-65 °C.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed.
-
-
Reaction Quenching and Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
In a separate, appropriately sized container, prepare a large volume of ice-water (approx. 10 kg of ice in 10 L of water).
-
CAUTION: The quenching process is highly exothermic and releases HCl gas.[9] Perform this step in a well-ventilated area. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
Stir the resulting mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
-
Workup and Isolation:
-
Transfer the quenched mixture to a 10 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 1.5 L).
-
Combine the organic layers and wash sequentially with:
-
Water (2 x 2 L)
-
Saturated sodium bicarbonate solution (2 x 2 L) until gas evolution ceases.
-
Brine (1 x 2 L)
-
-
Dry the organic layer over anhydrous magnesium sulfate (250 g), stir for 30 minutes, and then filter.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product will be a solid or a thick oil.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation, depending on the physical properties of the specific derivative. For this compound, recrystallization from heptane is often effective.
-
-
Drying and Characterization:
-
Collect the purified solid by filtration and wash with a small amount of cold heptane.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the final product by ¹H NMR, ¹³C NMR, GC-MS, and melting point to confirm its identity and purity (>99%).
-
Process Safety Considerations
-
Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching step are highly exothermic. Proper temperature control is critical to avoid runaway reactions.[6][7][9] Calorimetric studies are recommended to fully understand the thermal hazards before scaling up.[7][8]
-
Corrosive Reagents: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.[5]
-
Gas Evolution: The quenching process releases HCl gas. Ensure adequate ventilation and consider using a scrubber.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a closed system where possible.
Conclusion
The scale-up synthesis of this compound and its derivatives via the Vilsmeier-Haack reaction is a robust and efficient method. Careful control of reaction parameters, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe scale-up. The detailed protocol provided in this application note serves as a solid foundation for researchers and process chemists to produce these valuable intermediates in the quantities required for advanced drug discovery and development programs.
References
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Process Research & Development. Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation.
- ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Google Patents. WO2022021625A1 - Preparation system and method for halogenated benzaldehyde.
- Organic Syntheses. Organic Syntheses Procedure.
- University of Illinois Division of Research Safety. Scale-up Reactions.
- NROChemistry. Vilsmeier-Haack Reaction.
- Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Journal of Chemical Research. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Google Patents. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes.
- American Chemical Society. Synthesis of β-, γ-, δ-,..., ω-Halogenated Ketones and Aldehydes.
- NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Applications of Halogenated Benzaldehydes in Agrochemicals.
- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- ResearchGate. Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis.
- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of 2,4-Dichloro-5-fluorobenzaldehyde
<Step>
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4-Dichloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this specific transformation. The electronic and steric properties of this substrate, namely the presence of two deactivating chloro substituents and an aldehyde group, present unique hurdles that necessitate a carefully optimized approach.
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, leading to successful and high-yielding coupling reactions.
Troubleshooting Guide
Issue 1: Consistently Low or No Yield of the Desired Biaryl Product
Question: My Suzuki coupling of this compound with various boronic acids is resulting in very low yields or complete failure. I've tried standard conditions with Pd(PPh₃)₄ and K₂CO₃, but with little success. What are the likely causes and how can I systematically troubleshoot this?
Answer: Low to no yield in the Suzuki coupling of this compound is a frequent challenge. The primary reason is the reduced reactivity of aryl chlorides compared to their bromide or iodide counterparts, a situation exacerbated by the presence of two electron-withdrawing chloro groups and a potentially reactive aldehyde.[1][2] A systematic approach is crucial for identifying the limiting factor in your reaction.
Causality & Troubleshooting Steps:
-
Catalyst System Inactivity: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step and is notoriously difficult for aryl chlorides.[1][3]
-
Solution: Standard catalysts like Pd(PPh₃)₄ are often not active enough. Switch to a more robust and reactive catalyst system. Highly recommended are catalyst systems utilizing bulky, electron-rich phosphine ligands, such as the Buchwald or Fu ligands (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)₃).[3][4][5] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates the oxidative addition of the aryl chloride.[4] Consider using a pre-formed catalyst (precatalyst) to ensure efficient generation of the active Pd(0) in situ.[1][6] Always use a fresh batch of palladium source and ligands, as their activity can diminish with improper storage.
-
-
Inadequate Base and Solvent System: The base plays a critical role in the transmetalation step, and the solvent must effectively solubilize all reactants.[7][8]
-
Solution: For challenging aryl chlorides, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][9] These bases can accelerate the transmetalation step.[10] The solvent system is equally critical. Aprotic polar solvents like dioxane, THF, or toluene, often in a mixture with water, are commonly used.[9] The water helps to dissolve the inorganic base. Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation and unwanted side reactions.
-
-
Insufficient Reaction Temperature: Suzuki couplings of aryl chlorides typically demand higher temperatures to overcome the activation energy barrier for oxidative addition.[1]
-
Poor Quality or Stability of the Boronic Acid: Boronic acids can be prone to decomposition, particularly through protodeboronation, which converts the boronic acid to the corresponding arene, reducing the available nucleophile for the coupling reaction.[12][13][14]
Here is a troubleshooting workflow to guide your optimization:
Caption: Troubleshooting workflow for low yield.
Issue 2: Significant Formation of Side Products
Question: Besides unreacted starting material, my reaction mixture shows several byproducts, including a de-boronated arene and a homocoupled product from my boronic acid. How can I minimize these side reactions?
Answer: The formation of side products is a common issue that directly impacts the yield and complicates purification. The two most prevalent side reactions in this context are protodeboronation and homocoupling.
Causality & Troubleshooting Steps:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[12][17] This side reaction is often promoted by the presence of water, high temperatures, and the basicity of the reaction medium.[13][17]
-
Solution:
-
Minimize Water Content: While a small amount of water is often necessary to dissolve the base, excess water can be detrimental.[13] Use anhydrous solvents and consider adding a drying agent like anhydrous MgSO₄ if applicable.
-
Optimize Base: The choice and amount of base are critical. Very strong bases can accelerate protodeboronation.[17] Screen different bases to find a balance between efficient transmetalation and minimal protodeboronation.
-
Use Boronate Esters: As mentioned previously, pinacol boronate esters are significantly more resistant to protodeboronation than their corresponding boronic acids.[15]
-
Increase Reaction Rate: A highly efficient catalyst system that promotes a rapid Suzuki coupling can outcompete the slower protodeboronation side reaction.[12]
-
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can facilitate an oxidative homocoupling pathway.
-
Solution:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common to drive the reaction to completion, but a large excess can favor homocoupling. Optimize the stoichiometry for your specific substrates.
-
-
-
Reduction of the Aldehyde Group: The aldehyde functionality on your starting material can be susceptible to reduction to the corresponding alcohol under certain Suzuki coupling conditions.[18]
-
Solution:
-
Lower the Temperature: High temperatures can sometimes promote this reduction.[18] Try to find the lowest effective temperature for the coupling reaction.
-
Protecting Group Strategy: If reduction is a persistent issue, consider protecting the aldehyde group as an acetal before the Suzuki coupling and deprotecting it in a subsequent step.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chloro group on this compound is more likely to react in a selective mono-coupling?
A1: The reactivity of the two chloro groups is influenced by both electronic and steric effects. The chloro group at the 2-position is ortho to the aldehyde, which is sterically hindering. The chloro group at the 4-position is para to the aldehyde and ortho to the fluorine atom. Generally, oxidative addition is favored at the less sterically hindered position. Therefore, the chloro group at the 4-position is more likely to undergo selective mono-coupling. However, achieving high selectivity can be challenging, and you may obtain a mixture of mono-coupled products and the di-coupled product. Careful control of reaction conditions, such as using a bulky ligand and limiting the equivalents of boronic acid, can favor mono-substitution.
Q2: What is the optimal Palladium to Ligand ratio?
A2: The optimal Pd:Ligand ratio is highly dependent on the specific ligand used. For many monodentate phosphine ligands like the Buchwald ligands, a 1:1 or 1:2 Pd:Ligand ratio is often effective.[19] It is believed that a monoligated palladium species is a key intermediate in the catalytic cycle for activating aryl chlorides.[4] It is recommended to screen different ratios to find the optimal conditions for your specific substrate combination.
Q3: Can I use a Nickel catalyst for this reaction?
A3: Yes, nickel catalysts are a viable and often advantageous alternative for the Suzuki coupling of aryl chlorides, especially for unactivated or electron-rich substrates.[20][21] Nickel catalysts can be more cost-effective and sometimes offer higher reactivity for C-Cl bond activation.[20] A common nickel catalyst system would be Ni(cod)₂ with a suitable ligand.
Experimental Protocols
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is a starting point and may require further optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.5 equivalents, finely powdered and dried)
-
Anhydrous Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous dioxane and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 110 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 16 | 78 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | THF/H₂O (5:1) | 100 | 18 | 82 |
Yields are for the mono-coupled product at the 4-position and are illustrative based on typical outcomes for such reactions.
Visualization of the Catalytic Cycle
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Sasaki, T., et al. (2007). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters.
- Wikipedia. (n.d.). Protodeboronation.
- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society.
- Riermeier, T. H., et al. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). National Institutes of Health.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Schoenebeck, F., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Hartwig, J. F., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kumar, A., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Fu, G. C., et al. (2004). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
- Zhou, Q., et al. (2018). Optimization of Suzuki-Miyaura coupling of aryl chloride 12 with. ResearchGate.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Majumdar, K. C., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Andrade, C. K. Z., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Aronica, L. A., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,4-Dichloro-5-fluorobenzaldehyde
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2,4-Dichloro-5-fluorobenzaldehyde. The following troubleshooting guides and FAQs address common issues encountered in the laboratory, explaining not just the "how" but the critical "why" behind each step to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification of your reaction product.
Issue 1: My crude product has a sharp, acidic odor and a pH test of a dissolved sample is acidic.
-
Probable Cause: This strongly indicates the presence of 2,4-Dichloro-5-fluorobenzoic acid, the primary oxidation product of your target aldehyde.[1][2] Aldehydes, particularly aromatic ones, are susceptible to air oxidation, a process that can occur during the reaction, workup, or storage.[3]
-
Immediate Solution: Perform a basic aqueous wash. The acidic carboxylic acid will react with a mild base to form a water-soluble salt, which can then be easily extracted from the organic layer containing your desired aldehyde.
-
Step-by-Step Protocol: Refer to Protocol 1: Purification via Basic Aqueous Wash for a detailed procedure.
-
Causality: The principle here is a classic acid-base extraction. By converting the carboxylic acid into its carboxylate salt with a base like sodium bicarbonate, you drastically increase its polarity and force it into the aqueous phase, leaving the less polar aldehyde in the organic solvent.[2][3]
Issue 2: After a basic wash, my product purity is still low, and I suspect non-acidic impurities.
-
Probable Cause: Your crude product likely contains non-acidic impurities that are not removed by a simple basic wash. These can include unreacted starting materials (e.g., 2,4-dichlorofluorobenzene), or byproducts from side reactions.[1][4]
-
Recommended Solution: For a significant increase in purity, the formation of a sodium bisulfite adduct is the most selective and effective method.[5][6] This technique specifically targets the aldehyde functional group, allowing for its separation from other non-aldehyde compounds.
-
Step-by-Step Protocol: See Protocol 2: Purification via Sodium Bisulfite Adduct Formation .
-
Mechanism Insight: The aldehyde's carbonyl carbon undergoes nucleophilic attack by the bisulfite ion, forming a tetrahedral intermediate that rearranges to the stable, often crystalline, α-hydroxy sulfonic acid salt (the adduct).[5] This adduct is highly polar and water-soluble, allowing you to wash away organic-soluble impurities. The reaction is reversible, and the pure aldehyde can be regenerated by adding a base, which shifts the equilibrium back to the starting materials.[6][7]
Issue 3: My final product is a clear liquid but has a slight yellow or brown tint.
-
Probable Cause: The color may be due to trace amounts of high-boiling point polymeric byproducts or other chromophoric impurities formed during the synthesis, especially if high temperatures were involved.[2]
-
Recommended Solution: If high purity is required and the product is thermally stable, vacuum distillation is an excellent final polishing step.[8][9]
-
Step-by-Step Protocol: Refer to Protocol 3: Purification by Vacuum Distillation .
-
Expert Rationale: Vacuum distillation lowers the boiling point of the compound, allowing it to vaporize at a lower temperature. This is crucial for preventing thermal degradation, which can occur at the high temperatures required for atmospheric distillation.[2][10] High-molecular-weight polymers and salts will remain in the distillation flask as non-volatile residue.
Issue 4: I'm trying to use column chromatography, but my yield is low, or I see new spots on the TLC plate.
-
Probable Cause: Aldehydes can be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column.[7]
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~1% v/v), in your eluent. This neutralizes the acidic sites on the silica surface.[3]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina for your chromatography.[3][8]
-
Optimize Eluent: Use a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to elute the aldehyde quickly, minimizing its residence time on the column.[7]
-
Logical Flow for Troubleshooting Purification Issues
Caption: A decision-making workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically fall into two categories: synthesis-related and degradation-related. A summary is provided in the table below.
| Impurity Type | Specific Example | Origin | Recommended Removal Method |
| Degradation | 2,4-Dichloro-5-fluorobenzoic acid | Oxidation of the aldehyde by air[1][2] | Basic Aqueous Wash (Protocol 1) |
| Synthesis-Related | Unreacted Starting Materials | Incomplete reaction | Bisulfite Adduct (Protocol 2), Distillation (Protocol 3) |
| Synthesis-Related | Positional Isomers | Lack of complete regioselectivity in the formylation step[1] | Fractional Distillation, Preparative Chromatography |
| Synthesis-Related | Polymeric Byproducts | High reaction temperatures or presence of catalysts | Vacuum Distillation (Protocol 3) |
Q2: Which purification method is best? A basic wash, bisulfite adduct, or distillation?
A2: The best method depends on your specific impurities and required final purity. The table below provides a comparison to guide your choice.
| Method | Selectivity | Scalability | Pros | Cons |
| Basic Wash | Removes acidic impurities only | Excellent | Fast, simple, and uses inexpensive reagents.[3] | Will not remove non-acidic impurities. |
| Bisulfite Adduct | Specific for aldehydes[5] | Good | Provides a very high degree of purity by removing most non-aldehyde impurities. | More steps involved; aldehyde must be stable to the basic conditions used for regeneration.[5] |
| Vacuum Distillation | Based on boiling point differences | Excellent | Effective for removing non-volatile or high-boiling impurities and can handle large scales.[9] | Product must be thermally stable; may not separate compounds with very close boiling points (e.g., isomers).[3] |
Q3: Can I recover my aldehyde after forming the bisulfite adduct?
A3: Yes, absolutely. The formation of the bisulfite adduct is a reversible reaction.[6] After isolating the adduct (either as a solid precipitate or in the aqueous layer), you can regenerate the pure aldehyde by adding a base, such as sodium hydroxide or sodium carbonate solution. The base deprotonates the bisulfite, shifting the equilibrium back and releasing the free aldehyde, which can then be extracted with an organic solvent.[5][7]
Q4: How should I properly store purified this compound?
A4: To prevent oxidation to the corresponding carboxylic acid, the purified aldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and kept in a cool, dark place. Refrigeration is recommended for long-term storage.
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: A combination of techniques is ideal.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities, such as residual solvents or unreacted starting materials.[1][4]
-
HPLC (High-Performance Liquid Chromatography): The preferred method for quantifying non-volatile impurities, especially the corresponding carboxylic acid.[1][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can be used for quantification. The aldehyde proton has a characteristic chemical shift (typically 9.5-10.5 ppm) that is easy to identify and integrate.[2]
Detailed Experimental Protocols
Protocol 1: Purification via Basic Aqueous Wash to Remove Acidic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude product.
-
First Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (an equal volume to the organic layer).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 2,4-dichloro-5-fluorobenzoate salt.[3]
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Caption: Workflow for the purification of an aldehyde via its bisulfite adduct.[5]
-
Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a suitable solvent like methanol or ethanol.[8] Add a freshly prepared, saturated aqueous solution of sodium bisulfite or sodium metabisulfite, typically in a 10% excess.[7] Stir the mixture vigorously. The reaction may take anywhere from a few minutes to several hours. A white precipitate of the adduct may form.[5]
-
Impurity Removal: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to remove any non-aldehyde impurities. The bisulfite adduct will remain in the aqueous phase or as an insoluble solid.[7]
-
Adduct Isolation: If the adduct precipitated, collect it by filtration and wash it with a small amount of cold ethanol and then ether. If it remained in the aqueous layer, separate the layers and discard the organic phase containing the impurities.
-
Regeneration: Transfer the isolated adduct (solid or aqueous layer) to a clean flask. Add an organic solvent like diethyl ether or ethyl acetate. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (or a 10% NaOH solution) until the adduct fully decomposes and the aldehyde is liberated.[6][7]
-
Final Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with the organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the highly purified this compound.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A short-path distillation apparatus (Kugelrohr) is often effective.[8]
-
Charge Flask: Place the crude or partially purified aldehyde into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A cold trap between the apparatus and the pump is essential to protect the pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling, colored impurities begin to distill. A patent for a related compound, 2-fluoro-5-bromobenzaldehyde, lists a boiling point of 63-65 °C at 3 mmHg, which can serve as an estimate.[11]
-
Shutdown: Once the collection is complete, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
References
- Reddit r/chemistry. (2015). Purifying aldehydes?. Reddit. [Link]
- Google Patents. (1993).
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Dino, N. J., & Engel, R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
- Google Patents. (2018). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Eureka | Patsnap. (2018). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
- European Patent Office. (1993). EP 0289942 B1 - Process for producing fluorobenzaldehydes. [Link]
- RIT Digital Institutional Repository. (1966). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
- Google Patents. (1992). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Google Patents. (2019). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Eureka | Patsnap. (2016). Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
- Kyorin University. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
- ResearchGate. (2002). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- PubChem. (n.d.). This compound.
- PubMed. (2015).
- National Center for Biotechnology Information. (1987).
- Google Patents. (2000). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
- Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Journal of the Chemical Society, Perkin Transactions 1. (1998).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
- 10. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 11. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Navigating C-C Coupling with 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to our dedicated technical support center for chemists and researchers working with the challenging substrate, 2,4-dichloro-5-fluorobenzaldehyde. This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles involved in overcoming its inherent low reactivity in carbon-carbon bond-forming reactions.
The low reactivity of this compound is a known hurdle in synthetic campaigns. This arises from a combination of steric and electronic factors. The ortho-chlorine and the aldehyde group create significant steric congestion around the C4-Cl bond, which is the primary site for oxidative addition in many palladium-catalyzed cross-coupling reactions.[1] Additionally, the electron-withdrawing nature of the two chlorine atoms, the fluorine atom, and the aldehyde group deactivates the aromatic ring, strengthening the C-Cl bonds and making them less susceptible to cleavage by a low-valent metal catalyst.[1]
This guide provides structured advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields under standard conditions?
A1: Standard conditions, such as those using Pd(PPh₃)₄, are often insufficient for this substrate. The primary reasons for failure are twofold:
-
Steric Hindrance: The substituent ortho to the C4-Cl bond physically blocks the palladium catalyst, hindering the crucial oxidative addition step.[1][2]
-
Electronic Deactivation: The cumulative electron-withdrawing effect of the substituents reduces the electron density of the aromatic ring, making the C-Cl bonds stronger and more difficult to break.[1]
Successful coupling requires a specialized catalyst system and optimized conditions to overcome these barriers.
Q2: Which of the two chlorine atoms is more likely to react first?
A2: The chlorine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions. The C2 position is significantly more sterically hindered, being flanked by both the C-Cl bond at C1 and the aldehyde group. While achieving selective mono-coupling at C4 is feasible, driving the reaction to a di-substituted product is significantly more challenging and requires highly active catalyst systems and forcing conditions.
Q3: What are the most critical parameters to optimize for this substrate?
A3: For unreactive aryl chlorides like this compound, the following parameters are paramount:
-
Catalyst/Ligand System: This is the most crucial factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[1][3][4]
-
Base: A strong, non-coordinating base is typically necessary to facilitate the transmetalation step (in Suzuki-Miyaura) or other key steps in the catalytic cycle.[1]
-
Temperature: Elevated temperatures (often 80-120 °C) are almost always required to provide sufficient energy to overcome the high activation barrier of C-Cl bond cleavage.[1][3]
-
Solvent: Anhydrous, degassed, polar aprotic solvents are generally the best choice.[1]
Q4: Are there alternatives to palladium catalysis for this substrate?
A4: Yes. Nickel-based catalyst systems can be highly effective for coupling with unreactive aryl chlorides and are a viable alternative if palladium systems fail.[1][5] Nickel catalysts often follow a different mechanistic pathway and can be more tolerant of certain functional groups.
Troubleshooting Guides & Protocols
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its success with this compound is highly dependent on the right combination of reagents and conditions.[6][7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene (anhydrous, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
Rationale for Key Choices:
-
Pd(OAc)₂/SPhos: SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition of the palladium to the inert C-Cl bond.[3][4] Using a pre-formed palladacycle precatalyst (e.g., SPhos Pd G3) can further improve catalyst activation and longevity.[8]
-
K₃PO₄: A strong, non-nucleophilic base is crucial for the transmetalation step without causing unwanted side reactions with the aldehyde.[1]
-
High Temperature: Necessary to overcome the significant activation energy of the C-Cl bond cleavage.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts | Precatalysts ensure efficient generation of the active Pd(0) species.[8] |
| Ligand | Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos) | Essential for promoting oxidative addition of the deactivated C-Cl bond.[4][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong bases are required for the transmetalation step.[1][7] |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous, degassed) | Polar aprotic solvents are generally effective. A small amount of water can sometimes be beneficial.[1] |
| Temperature | 80 - 120 °C | Overcomes the high activation energy for C-Cl bond cleavage. |
Issue 2: Failure in Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds. With aryl chlorides, this reaction is particularly challenging.[10][11]
Troubleshooting & Key Considerations
-
Copper-Free Conditions: For aryl chlorides, the traditional copper co-catalyst can be inhibitory and often promotes alkyne homocoupling (Glaser coupling). A copper-free protocol is highly recommended.[3]
-
Catalyst System: As with the Suzuki coupling, a high-activity catalyst system is required. Palladium complexes with bulky phosphine ligands are effective.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common, but for difficult substrates, a stronger inorganic base like Cs₂CO₃ or K₃PO₄ may be needed.[3]
Catalytic Cycle Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
byproduct formation in the synthesis of quinazolines from 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. This guide provides in-depth troubleshooting for byproduct formation when using 2,4-Dichloro-5-fluorobenzaldehyde as a key starting material. Our focus is on providing not just solutions, but a foundational understanding of the reaction dynamics to empower your synthetic strategies.
Introduction: The Challenge of Halogenated Benzaldehydes
The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, often involves the condensation of an anthranilamide or a related 2-aminoaryl precursor with an aldehyde. While seemingly straightforward, the use of highly functionalized reactants like this compound introduces specific challenges. The electron-deficient nature of the aromatic ring, a consequence of the three halogen substituents and the aldehyde group, significantly influences its reactivity. This heightened reactivity can lead to several competing side reactions, resulting in a complex product mixture and diminished yields of the desired quinazoline. This guide will address the most common issues encountered and provide robust protocols for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Identification of an Unexpected Byproduct with a Higher Molecular Weight
Question: My reaction of this compound with 2-aminobenzamide has produced a significant byproduct with a mass corresponding to the substitution of one of the chloro groups with the 2-aminobenzamide moiety. What is happening and how can I prevent it?
Answer:
This is a classic case of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing aldehyde group, along with the other halogens, makes the aromatic ring of your starting benzaldehyde highly susceptible to nucleophilic attack by the amine of the 2-aminobenzamide.
Causality:
The SNAr reaction competes directly with the desired condensation reaction at the aldehyde's carbonyl carbon. This side reaction is particularly favored by:
-
High Temperatures: Provides the activation energy needed to overcome the barrier for the SNAr reaction.
-
Prolonged Reaction Times: Increases the probability of the slower SNAr reaction occurring.
-
Strongly Basic Conditions: While often used to catalyze the condensation, strong bases can also facilitate SNAr by deprotonating the amine, making it a more potent nucleophile.
The regioselectivity of the substitution (i.e., which chlorine is replaced) is typically at the C4 position (para to the aldehyde) due to strong resonance stabilization of the Meisenheimer intermediate.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Competing reaction pathways.
Troubleshooting Protocol:
-
Temperature Optimization:
-
Action: Screen a range of lower reaction temperatures (e.g., start at room temperature and incrementally increase to 50 °C, 80 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors condensation over SNAr.
-
Rationale: The condensation reaction often has a lower activation energy than the SNAr pathway.
-
-
Control of Stoichiometry and Addition Rate:
-
Action: Instead of adding all reactants at once, employ a slow, controlled addition of the 2-aminobenzamide to the reaction mixture containing the aldehyde.
-
Rationale: This maintains a low instantaneous concentration of the amine nucleophile, disfavoring the bimolecular SNAr reaction.
-
-
Choice of Catalyst/Solvent:
-
Action: Avoid strongly basic conditions if possible. Consider using a milder acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) to promote imine formation.
-
Rationale: Acid catalysis specifically activates the carbonyl group for the desired condensation without significantly enhancing the nucleophilicity of the amine for the SNAr side reaction.
-
| Parameter | Standard Condition | Optimized Condition for SNAr Prevention |
| Temperature | 100-150 °C | 50-80 °C |
| Base | Strong base (e.g., KOH, NaH) | Mild acid catalyst (e.g., p-TsOH) or weaker base |
| Reactant Addition | All at once | Slow addition of amine |
Issue 2: Formation of Carboxylic Acid and Alcohol Byproducts
Question: My reaction has stalled, and I've isolated 2,4-dichloro-5-fluorobenzoic acid and 2,4-dichloro-5-fluorobenzyl alcohol from the reaction mixture. What is this side reaction?
Answer:
You are observing the products of the Cannizzaro reaction .[1] This is a base-induced disproportionation reaction that is a common pitfall for aldehydes that lack α-hydrogens, such as this compound.
Causality:
In the presence of a strong base (e.g., hydroxide), two molecules of the aldehyde react. One is oxidized to the carboxylic acid, and the other is reduced to the primary alcohol. This reaction is particularly problematic under:
-
Strongly Basic Conditions: A high concentration of hydroxide is the key driver for this reaction.
-
Elevated Temperatures: Can accelerate the rate of the Cannizzaro reaction.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: The Cannizzaro disproportionation pathway.
Troubleshooting Protocol:
-
Avoid Strong Bases:
-
Action: If a base is required, switch from strong bases like KOH or NaOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rationale: Weaker bases are less likely to initiate the Cannizzaro reaction.[2]
-
-
Use Acidic or Neutral Conditions:
-
Action: Many quinazoline syntheses can be effectively catalyzed by acids (e.g., acetic acid, p-TsOH) or Lewis acids (e.g., ZnCl₂).[3] This completely circumvents the conditions required for the Cannizzaro reaction.
-
Rationale: The mechanism proceeds through activation of the aldehyde, which is incompatible with the base-driven Cannizzaro pathway.
-
-
Temperature Control:
-
Action: If basic conditions are unavoidable, run the reaction at the lowest possible temperature that still allows for the desired condensation to proceed.
-
Rationale: Like most side reactions, the Cannizzaro reaction has a higher activation energy and will be less competitive at lower temperatures.
-
Issue 3: Low Yield and Presence of Unreacted Starting Materials Despite Forcing Conditions
Question: I'm using a well-established protocol, but my yield is consistently low, with a lot of unreacted starting aldehyde and amine. I've tried increasing the temperature and reaction time, but it's not improving.
Answer:
This issue often points towards poor quality starting materials or suboptimal reaction setup and solvent choice. The purity of this compound is critical.
Causality:
-
Oxidation of Aldehyde: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (in this case, 2,4-dichloro-5-fluorobenzoic acid). This inactive impurity will not participate in the condensation and can interfere with the reaction.
-
Impure Amine Precursor: Impurities in the 2-aminobenzamide can poison catalysts or lead to other side reactions.
-
Inappropriate Solvent: The solubility of both reactants is crucial. If one component is not fully dissolved, the reaction rate will be significantly hampered. Polar aprotic solvents like DMF, DMAc, or DMSO are often effective.
-
Moisture: Water can hydrolyze intermediates and, in some cases, react with certain catalysts.
Troubleshooting Protocol:
Step 1: Purity Verification of Starting Materials
-
Protocol:
-
Verify the purity of this compound via NMR or GC-MS. Look for the presence of a carboxylic acid peak.
-
If the aldehyde is old or has been exposed to air, purify it by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
-
Confirm the purity of the 2-aminobenzamide by melting point or spectroscopic methods. Recrystallize if necessary.
-
Step 2: Reaction Condition Optimization
-
Protocol:
-
Solvent Screening: Set up small-scale reactions in a variety of solvents (e.g., toluene, DMF, ethanol, acetonitrile) to identify the one that provides the best yield.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents, especially if employing moisture-sensitive catalysts.
-
Catalyst Check: If using a catalyst, ensure it is fresh and active.
-
dot graph G { layout=dot; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Troubleshooting workflow for low yields.
References
- Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Ann.1853, 88, 129–130. [Link]
- Niementowski, S. von. Synthesen von Chinazolinverbindungen. J. Prakt. Chem.1895, 51, 564–572. [Link]
- Read, J. The Cannizzaro Reaction. Chem. Rev.1930, 7 (1), 1–52. [Link]
- Michael, J. P. Quinoline, quinazoline and acridone alkaloids.
- Victor, C. et al. A review on the synthesis of quinazoline scaffolds. Drug Discov. Today2020, 25 (3), 541-553. [Link]
- Wang, D. & Gao, S. Quinazoline derivatives: synthesis and bioactivities. Chem. Cent. J.2013, 7, 95. [Link]
- Hensbergen, A. W. et al. An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Lett.2015, 56 (46), 6478–6483. [Link]
- Jiarong, L. et al. A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Org. Lett.2003, 5 (18), 3265–3268. [Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for 2,4-Dichloro-5-fluorobenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis of this crucial intermediate. Here, we delve into the critical parameter of reaction temperature, its profound impact on yield, purity, and side product formation, and provide actionable protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the typical temperature range?
The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic compounds, including the precursor to this compound, which is 1,3-dichloro-4-fluorobenzene.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
The reaction temperature is a critical parameter that can be manipulated to control the reaction rate and selectivity. For the Vilsmeier-Haack reaction, a broad temperature range from 0°C to 120°C has been reported in the literature.[1] However, the optimal temperature is highly dependent on the reactivity of the substrate. For less reactive substrates like 1,3-dichloro-4-fluorobenzene, higher temperatures are generally required to drive the reaction to completion. A common operational range for this specific synthesis is between 45°C and 120°C.[1]
Q2: How does reaction temperature influence the yield and purity of this compound?
Reaction temperature has a direct and significant impact on both the yield and purity of the final product. Generally, increasing the temperature accelerates the reaction rate, which can lead to higher conversion of the starting material within a shorter timeframe. However, elevated temperatures can also promote the formation of side products and thermal decomposition, thereby reducing the overall yield and purity of the desired this compound.
For instance, at higher temperatures, there is an increased likelihood of forming tar-like polymerization byproducts, which can complicate the purification process.[1] A Chinese patent suggests that controlling the reaction temperature between 45°C and 120°C is crucial for achieving a good yield, with a reported yield of up to 75% when the conditions are optimized.[1] The key is to find a balance where the rate of the desired formylation reaction is maximized while minimizing the rates of competing side reactions.
Q3: What are the primary side products to be aware of, and how does temperature affect their formation?
In the Vilsmeier-Haack formylation of 1,3-dichloro-4-fluorobenzene, the primary side products of concern are isomeric benzaldehydes and diformylated products. The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors, and temperature can play a role in determining the final product distribution.
While the desired product is this compound, there is a possibility of forming other isomers, although the directing effects of the chloro and fluoro substituents generally favor the desired substitution pattern. More significantly, at higher temperatures, the formation of diformylated byproducts, such as 2,4-dichloro-5-fluoroisophthalaldehyde, can occur.[1] This happens when the initially formed monobenzaldehyde product undergoes a second formylation reaction. To minimize the formation of this byproduct, it is advisable to use a controlled reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause:
-
Insufficient Reaction Temperature: The formylation of the relatively electron-deficient 1,3-dichloro-4-fluorobenzene may be sluggish at lower temperatures.
-
Decomposition of Vilsmeier Reagent: The Vilsmeier reagent can be thermally unstable. Preparing it at a low temperature (0-5°C) before the addition of the substrate is recommended.
-
Poor Quality of Reagents: Moisture can quench the Vilsmeier reagent. Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions.
Recommended Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10-15°C (e.g., starting from 50°C) and monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
Staged Temperature Profile: Consider a two-stage temperature profile. Initiate the reaction at a lower temperature (e.g., 40-50°C) and then, after a certain period, increase the temperature (e.g., to 80-100°C) to drive the reaction to completion.
-
Reagent Integrity: Use freshly distilled or newly opened bottles of DMF and POCl₃.
| Temperature (°C) | Expected Outcome | Troubleshooting Action |
| < 40 | Low to no conversion | Gradually increase temperature to 50-60°C and monitor. |
| 40 - 80 | Moderate to good conversion | If conversion stalls, consider a modest temperature increase. |
| > 90 | Potential for increased byproducts | If purity is low, consider reducing the temperature or reaction time. |
Issue 2: Formation of a Dark, Tarry Reaction Mixture
Potential Cause:
-
High Reaction Temperature: Elevated temperatures, especially for extended periods, can lead to the polymerization of reactants and products, resulting in the formation of tar.[1]
Recommended Solutions:
-
Temperature Control: Maintain a consistent and controlled reaction temperature using an oil bath or a temperature-controlled reactor. Avoid localized overheating.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.
-
Quenching Procedure: Quenching the reaction mixture by pouring it into a vigorously stirred mixture of ice and water can help to dissipate heat and minimize tar formation.
Issue 3: Difficult Purification and Isolation of the Product
Potential Cause:
-
Presence of Isomeric Byproducts: If the reaction temperature was not optimal, isomeric byproducts may have formed, which can be challenging to separate from the desired product due to similar physical properties.
-
Contamination with Tar: The presence of tar can interfere with standard purification techniques like distillation and chromatography.
Recommended Solutions:
-
Steam Distillation: For the purification of the crude product, steam distillation can be an effective method to separate the volatile this compound from non-volatile tars and inorganic salts.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as hexane, can be used to purify the solid product and remove minor impurities.[1]
-
Chromatographic Purification: If isomeric impurities are present, column chromatography on silica gel may be necessary. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Experimental Protocols
Protocol 1: Temperature Optimization Study for the Vilsmeier-Haack Synthesis of this compound
This protocol outlines a systematic approach to determine the optimal reaction temperature for the formylation of 1,3-dichloro-4-fluorobenzene.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction at Different Temperatures
-
Set up three parallel reactions. To each reaction flask containing the pre-formed Vilsmeier reagent, add a solution of 1,3-dichloro-4-fluorobenzene (1 equivalent) in a minimal amount of anhydrous DMF.
-
Heat each reaction to a different, constant temperature: 50°C, 70°C, and 90°C.
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Workup and Analysis
-
Once the reactions have reached completion (or after a set time, e.g., 6 hours), cool each reaction mixture to room temperature.
-
Carefully pour each reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by GC or ¹H NMR to determine the yield and purity of this compound and to identify any side products.
Caption: Interplay of temperature and reaction outcomes.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Production of 4-fluorobenzaldehyde. (1998). Google Patents.
- Working with Hazardous Chemicals. (2011). Organic Syntheses.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- p-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- 2,4 dichloro benzene formaldehyde synthesis technique. (1993). Google Patents.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (2018). Google Patents.
- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.). Patsnap.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- 2,4-Dichlorobenzaldehyde. (2010). ResearchGate.
- Synthetic method for 4-fluorobenzaldehyde. (2014). Google Patents.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging cross-coupling reactions of 2,4-dichloro-5-fluorobenzaldehyde. Our focus is on providing practical, field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary challenges when using this compound as a substrate?
A1: This substrate presents a multi-faceted challenge:
-
Aryl Chloride Inertness: C-Cl bonds are significantly less reactive than C-Br or C-I bonds, requiring highly active catalyst systems to facilitate the rate-determining oxidative addition step.[1][2][3]
-
Chemoselectivity: The molecule has two distinct C-Cl bonds at the C2 and C4 positions. Achieving selective coupling at one site over the other requires careful control of reaction conditions. Generally, the C4 position is more electronically activated and less sterically hindered, making it the more reactive site.
-
Aldehyde Functionality: The benzaldehyde group is sensitive to certain reaction conditions. Strong bases can promote unwanted side reactions like Cannizzaro or aldol condensations, while some catalytic systems might lead to decarbonylation or reduction of the aldehyde.[4][5]
Q2: Which C-Cl bond (at C2 or C4) is more likely to react first, and why?
A2: The C-Cl bond at the C4 position is generally expected to be more reactive. This is due to a combination of electronic and steric factors:
-
Electronic Activation: The C4 position is para to the electron-withdrawing aldehyde group and ortho to the fluorine atom. Both groups increase the electrophilicity of the carbon, making it more susceptible to oxidative addition by the Pd(0) catalyst.
-
Steric Hindrance: The C2 position is flanked by the bulky aldehyde group, which can sterically hinder the approach of the large palladium-ligand complex.
Predictable selectivity for the more reactive C-Cl bond in polychlorinated aromatics is a known phenomenon, allowing for sequential, one-pot coupling strategies.[6][7][8]
Q3: What class of catalyst is a good starting point for this substrate?
A3: For activating challenging aryl chlorides, palladium(0) catalysts supported by bulky, electron-rich phosphine ligands are the industry standard.[1][9][10][11] These ligands are crucial because they:
-
Promote Oxidative Addition: Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the cleavage of the inert C-Cl bond.[11]
-
Stabilize the Catalyst: Their steric bulk helps to form stable, monoligated Pd(0) species, which are often the most active catalysts in the cycle, while preventing catalyst decomposition.[10]
Excellent starting points include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃).[1][10][12]
Q4: Do I need to protect the aldehyde group before attempting the cross-coupling?
A4: Not necessarily. Many modern cross-coupling protocols are tolerant of the aldehyde functional group, provided the right conditions are chosen.[4] The key is to use mild bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and to keep reaction temperatures as low as possible to prevent degradation. However, if you encounter persistent issues with aldehyde side-reactions, protection as an acetal or ketal is a viable strategy.[13]
Section 2: Troubleshooting and Optimization Guide
This guide is formatted to address specific problems you might encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from an insufficiently active catalyst system or poor reaction setup.
-
DOT Visualization: Troubleshooting Low Yield
Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Catalyst Activity | Solution: Switch to a more advanced catalyst system. For aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] Action: Screen a panel of bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These Buchwald-type ligands are specifically designed to activate C-Cl bonds.[10][12] Consider using palladium precatalysts (e.g., SPhos-Pd-G3) which are more stable and generate the active Pd(0) species reliably. |
| Incomplete Exclusion of Oxygen | Solution: Improve inert atmosphere techniques. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the homocoupling of boronic acid partners.[15][16] Action: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Assemble your reaction under a positive pressure of argon or nitrogen, preferably in a glovebox.[1] |
| Sub-optimal Base or Solvent | Solution: Re-evaluate your choice of base and solvent. The base is critical for the transmetalation step, and its solubility can impact reaction rates.[14][17] Action: For this substrate, a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is recommended to protect the aldehyde. Aprotic polar solvents like dioxane, THF, or toluene are standard. Sometimes a small amount of water (e.g., dioxane/water 10:1) can accelerate the reaction by helping to dissolve the base.[1] |
| Poor Reagent Quality | Solution: Verify the integrity of your starting materials. Boronic acids, in particular, can degrade over time via protodeboronation, especially if exposed to moisture.[15] Action: Use a fresh bottle of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[15] Ensure your aryl halide is pure and that the base is anhydrous. |
Problem 2: Aldehyde Group Degradation or Side Reactions
Observing byproducts related to the aldehyde (e.g., the corresponding alcohol or benzoic acid) indicates that the reaction conditions are too harsh.
-
DOT Visualization: Preserving the Aldehyde
Caption: Decision tree for mitigating aldehyde side reactions.
| Potential Cause | Recommended Solution & Rationale |
| Base Strength | Solution: Avoid strong, nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOtBu). These can directly attack the aldehyde carbonyl. Action: Use weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These are sufficiently basic to promote transmetalation without causing significant aldehyde degradation.[1] |
| Reaction Temperature | Solution: Minimize thermal stress on the molecule. High temperatures can accelerate decomposition pathways. Action: Start optimizations at a lower temperature (e.g., 80 °C). Only increase the temperature if the reaction is too slow. The highly active catalyst systems mentioned above often allow for lower reaction temperatures.[12] |
| Reaction Time | Solution: Avoid prolonged heating after the reaction has reached completion. Action: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. |
Section 3: General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the this compound, arylboronic acid, and potassium phosphate to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst to the flask.
-
Atmosphere Inerting: Seal the flask with a septum. Remove it from the glovebox and connect to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Analysis: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the C4-Cl signal and the appearance of new aromatic signals corresponding to the coupled partner will confirm success.
-
Purity: Assess the purity of the final compound by LC-MS or HPLC.
References
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
- Kwong, C. K., et al. (2002). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl.
- Billingsley, K. L., & Buchwald, S. L. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, RSC Publishing. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, PMC - NIH. [Link]
- Fernández, I., & Bickelhaupt, F. M. (2018). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
- Saha, A., et al. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Djakovitch, L., et al. (2018). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. MDPI. [Link]
- Vermeeren, P., et al. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
- Lee, C. H., & Maleczka, R. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, PMC - NIH. [Link]
- Newman, S. G., & Organ, M. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Lee, C. H., & Maleczka, R. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Wikipedia. (n.d.).
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Cole, T. R., et al. (2020). Metal-free oxidative decarbonylative cross-coupling of benzaldehydes with arenes.
- Lee, C. H., & Maleczka, R. E. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
- Reddit. (2024). Suzuki help. Reddit. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Elsevier. [Link]
- Chen, D. Y.-K., et al. (2016). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Barreiro, E., et al. (2006). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, RSC Publishing. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Organ, M. G., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. [Link]
- D'Imperio, N., et al. (2020).
- Morken, J. P., et al. (2012). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Zhang, Z., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 5. researchgate.net [researchgate.net]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning a common side reaction in Suzuki-Miyaura cross-coupling: homocoupling. Our focus is on the particularly challenging substrate, 2,4-Dichloro-5-fluorobenzaldehyde, an electron-deficient aryl chloride that requires carefully optimized conditions to achieve high yields of the desired cross-coupled product.
Understanding the Challenge: Homocoupling in Suzuki Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1] However, the formation of symmetrical biaryls from the boronic acid starting material, known as homocoupling, is a prevalent side reaction. This not only diminishes the yield of the target molecule but also introduces impurities that can be difficult to separate. For a substrate like this compound, which is sterically hindered and electronically deactivated, the propensity for side reactions can be even greater.[2]
Core Mechanisms of Homocoupling
Two primary pathways are responsible for the formation of homocoupling byproducts:
-
Oxygen-Mediated Homocoupling : The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[3][4] This Pd(II) can then undergo a separate catalytic cycle with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[5] This is often a significant issue before the main cross-coupling catalytic cycle is fully established.[3]
-
Palladium(II)-Mediated Homocoupling : When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid in a stoichiometric manner to form the symmetrical biaryl and Pd(0).[6]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter and provides actionable solutions to minimize homocoupling.
Issue 1: Significant Homocoupling Product Observed
Q: I am observing a large amount of the boronic acid homocoupling byproduct in my reaction with this compound. What is the most likely cause and how can I fix it?
A: The most common culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[7] The electron-deficient nature of your aryl chloride can make the desired oxidative addition step slower, giving more opportunity for oxygen to interfere with the catalyst.
Primary Solution: Rigorous Exclusion of Oxygen
Thoroughly degassing all solvents and reagents is the most effective first step to suppress oxygen-mediated homocoupling.[3][6]
-
Procedure:
-
Solvent Degassing: Sparge your solvent (e.g., dioxane, THF, toluene) with an inert gas like argon or nitrogen for at least 30 minutes prior to use.[8]
-
Reaction Setup: Assemble your reaction glassware and purge it with an inert gas.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction mixture before adding the catalyst.[3]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction.[9]
-
Secondary Solution: Choice of Palladium Source
If degassing alone is insufficient, your choice of palladium catalyst may be a contributing factor.
-
Recommendation:
-
Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2][10] This bypasses the in-situ reduction step that can be a source of homocoupling with Pd(II) precatalysts.
-
If using a Pd(II) precatalyst, consider the addition of a mild reducing agent, such as potassium formate, which has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[6][11][12]
-
Issue 2: Low Yield Despite Minimal Homocoupling
Q: I've managed to reduce homocoupling, but the yield of my desired product is still low. What other factors should I consider for a substrate like this compound?
A: With an electron-deficient and sterically hindered aryl chloride, the oxidative addition step is often slow.[2] Optimizing your catalyst system and reaction conditions is crucial.
Solution: Enhancing Catalytic Activity
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and promoting oxidative addition.[3] For challenging aryl chlorides, bulky, electron-rich phosphine ligands are highly effective.[2][3][13]
-
Base Selection: The base plays a key role in the transmetalation step.[9][14] The choice of base can influence the rate of the desired reaction versus side reactions.
Issue 3: Inconsistent Results and Reaction Stalling
Q: My reaction works on some days but not others, or it starts and then stalls. What could be causing this irreproducibility?
A: Inconsistent results often point to subtle variations in reagent quality or reaction setup.
Solution: A Systematic Review of Reagents and Conditions
-
Boronic Acid Stability: Boronic acids can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[1][9]
-
Action: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to mitigate decomposition.[1]
-
-
Solvent Quality: Solvents can have a significant impact on selectivity and reactivity.[15][16] Even trace impurities can poison the catalyst.[15]
-
Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions.[3] Higher temperatures can sometimes accelerate homocoupling more than the desired cross-coupling.[5]
-
Action: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.[9]
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their impact on minimizing homocoupling for challenging substrates like this compound.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Ar or N₂) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[3][7] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) or modern Pd(II) precatalysts (e.g., Buchwald G3/G4) | Minimizes the concentration of free Pd(II) that can directly participate in homocoupling.[1][8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes the desired oxidative addition and reductive elimination steps while sterically hindering homocoupling pathways.[13] |
| Base | Moderate inorganic base (e.g., K₃PO₄, K₂CO₃) | Effectively facilitates transmetalation without being overly harsh, which can promote side reactions.[10] |
| Solvent | Anhydrous, non-coordinating solvents (e.g., Toluene, Dioxane, THF) | Provides good solubility for reagents while avoiding potential changes to the catalyst's coordination sphere that can be caused by polar, coordinating solvents.[15][17] |
| Temperature | Lowest effective temperature (often 80-100 °C) | Minimizes the rate of side reactions, which can be more sensitive to temperature increases than the desired cross-coupling. |
| Boronic Acid | Use of high-purity boronic acids or more stable boronic esters | Reduces side reactions stemming from boronic acid decomposition, such as protodeboronation and homocoupling.[1] |
| Addition Method | Slow addition of the boronic acid | Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[3][11] |
Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization for your specific boronic acid partner will likely be necessary.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum and perform three vacuum/inert gas backfill cycles to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Add degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
Reaction Execution:
-
With vigorous stirring, place the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.[20]
Visualizing the Suzuki Cycle and Competing Homocoupling
To effectively troubleshoot, it is crucial to understand the desired catalytic cycle and the interfering pathways.
Caption: Suzuki cycle vs. the oxygen-mediated homocoupling pathway.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and resolving issues with homocoupling.
Caption: A logical workflow for minimizing homocoupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Gomes da Silva, P., & de Souza, A. L. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Gomes da Silva, P., & de Souza, A. L. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Korotvicka, A., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8414-8420. [Link]
- Tlili, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(16), 2203-2209. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Winegar, P. H., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(2), 765-773. [Link]
- Gomes da Silva, P., & de Souza, A. L. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Cheprakov, A. V. (2012). Role of a base in Suzuki-Miyaura reaction.
- Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Various Authors. (2014). The effect of various bases on the Suzuki coupling reaction.
- Ghaffari, B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Various Authors. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Sources
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- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, most commonly via electrophilic formylation of 1,3-dichloro-4-fluorobenzene, presents a significant challenge. The target aromatic ring is deactivated due to the electron-withdrawing effects of the two chlorine and one fluorine atoms. This deactivation makes standard formylation reactions, such as the Vilsmeier-Haack reaction, sluggish and prone to low yields.
This guide will focus primarily on troubleshooting the Vilsmeier-Haack reaction for this synthesis, as it is a widely used method, and will also touch upon alternative strategies.
Troubleshooting Guide: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the formylation of an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] The electron-deficient nature of 1,3-dichloro-4-fluorobenzene makes it a less-than-ideal substrate for this reaction, which generally works best with electron-rich aromatic compounds.[2]
Q1: My Vilsmeier-Haack reaction is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?
A1: A stalled or sluggish Vilsmeier-Haack reaction with an electron-deficient substrate like 1,3-dichloro-4-fluorobenzene is a common issue. The primary culprits are usually related to reagent quality, reaction conditions, or the inherent low reactivity of the substrate.
Core Issues & Solutions:
-
Impure or Wet Reagents: The formation of the Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[3]
-
DMF: DMF can decompose over time to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it.[4] Always use freshly distilled or anhydrous grade DMF from a recently opened bottle.
-
POCl₃: Phosphorus oxychloride is also highly sensitive to moisture and will hydrolyze. Use a fresh bottle or distill it before use.
-
-
Low Substrate Reactivity: As mentioned, 1,3-dichloro-4-fluorobenzene is electron-poor.
-
Increase Reaction Temperature: For less reactive substrates, harsher conditions may be necessary.[3] After the initial formation of the Vilsmeier reagent at a low temperature (0-5°C), you may need to slowly increase the temperature of the reaction mixture, potentially up to 60-80°C, and monitor the progress by TLC.[1][5]
-
Incorrect Stoichiometry: Ensure the correct molar ratios of your reagents. A slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[3]
-
Q2: I'm getting a very low yield of this compound. How can I optimize the reaction for better conversion?
A2: Low yields are often a multi-faceted problem. Beyond the points mentioned in Q1, consider the following optimizations:
Optimization Strategy Table:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Start with a Substrate:DMF:POCl₃ molar ratio of 1:2-3:1.5-2. | An excess of DMF ensures it can act as both reagent and solvent, while an excess of POCl₃ drives the formation of the Vilsmeier reagent. |
| Temperature Control | Form the Vilsmeier reagent at 0-5°C, then slowly add the substrate. After addition, allow the reaction to warm to room temperature, and then gently heat to 45-120°C as needed.[6] | Gradual heating prevents unwanted side reactions and decomposition of the Vilsmeier reagent while providing enough energy to overcome the activation barrier for the electron-deficient substrate. |
| Reaction Time | Monitor the reaction by TLC. For deactivated substrates, the reaction may require several hours (2-6 hours or even overnight) at an elevated temperature.[4][6] | Insufficient reaction time will lead to incomplete conversion. |
| Hydrolysis Step | After the reaction is complete, quench by slowly pouring the reaction mixture into a vigorously stirred mixture of ice and water. Ensure the pH is subsequently adjusted to be basic (pH 8-9) to fully hydrolyze the intermediate iminium salt.[7] | Incomplete hydrolysis of the iminium salt formed after the electrophilic attack is a common cause of low yields of the final aldehyde. |
Troubleshooting Workflow for Low Yields:
Caption: A decision tree for troubleshooting low yields.
Q3: I'm observing several byproducts. What could they be and how can I minimize their formation?
A3: Byproduct formation in the Vilsmeier-Haack reaction of a substituted dichlorofluorobenzene is possible, though less common than with highly activated rings.
-
Unreacted Starting Material: This is the most likely "byproduct" if the reaction conditions are not forcing enough. The solution is to apply the optimization strategies discussed in Q2.
-
Positional Isomers: While the electronics of the starting material strongly direct the formylation to the position ortho to the fluorine and para to a chlorine, trace amounts of other isomers could form under harsh conditions. Careful purification is key to removing these.
-
Tar Formation: Overheating or the presence of impurities can lead to polymerization and tar formation.[6] To mitigate this, ensure a gradual increase in temperature and use pure reagents.
Purification and Characterization
Q4: What is the best way to purify the crude this compound?
A4: The crude product will likely be an oily solid or a solid contaminated with unreacted starting material and reaction byproducts. A multi-step purification approach is often necessary.
Recommended Purification Protocol:
-
Work-up: After quenching the reaction in ice water and neutralizing, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash: Wash the combined organic layers with water and then brine to remove any remaining DMF and inorganic salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification:
-
Column Chromatography: This is often the most effective method for separating the product from unreacted starting material and other impurities. A silica gel column with a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is recommended.
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be attempted.
-
Steam Distillation: For larger scale industrial preparations, steam distillation can be an effective purification method for the crude product.[6]
-
Q5: How can I confirm the identity and purity of my final product?
A5: Spectroscopic analysis is essential for confirming the structure and purity of your synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a singlet for the aldehyde proton (around 10 ppm) and two doublets in the aromatic region.
-
¹³C NMR: The aldehyde carbon will appear around 185-195 ppm.
-
¹⁹F NMR: A singlet will confirm the presence of the fluorine atom.
-
Reference spectra can be found in chemical databases.[8]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (193.00 g/mol ).[9]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹.
Alternative Synthetic Strategies
Q6: The Vilsmeier-Haack reaction is consistently failing. What are some alternative formylation methods for my electron-deficient substrate?
A6: When the Vilsmeier-Haack reaction is not effective, other formylation methods that can tolerate electron-withdrawing groups should be considered.
Comparison of Formylation Methods:
| Method | Reagents | Suitability for Deactivated Rings | Key Considerations |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)[10] | Good | Can be effective for less reactive aromatic compounds. The Lewis acid activates the formylating agent. |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Moderate to Good | Typically used for benzene and simple alkylbenzenes, but can be adapted for some deactivated systems under high pressure. |
| Friedel-Crafts Acylation followed by Reduction | Acyl chloride (e.g., acetyl chloride), AlCl₃, then reduction.[11] | Good | A two-step process: acylation of the ring followed by conversion of the resulting ketone to an aldehyde. This can be a reliable but longer route. |
Experimental Workflow for Rieche Formylation:
Caption: A generalized workflow for the Rieche formylation.
References
- Google Patents.
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
- PubChem. This compound | C7H3Cl2FO | CID 2774009.[Link]
- Chemistry Steps. Vilsmeier-Haack Reaction.[Link]
- Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka.[Link]
- Google Patents. (12)
- Semantic Scholar. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.[Link]
- Wikipedia.
- Organic Chemistry Portal.
- Royal Society of Chemistry.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.[Link]
- European Patent Office. Process for producing fluorobenzaldehydes - EP 0289942 B1.[Link]
- Google Patents.
- ResearchGate.
- Reddit.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]
- Organic Syntheses. 4-Phenylbenzaldehyde.[Link]
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- PubChem. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404.[Link]
- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Wikipedia. Fluorobenzaldehyde.[Link]
- NIST WebBook. 2,4-Difluorobenzaldehyde.[Link]
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Technical Support Center: Navigating Base Selection for 2,4-Dichloro-5-fluorobenzaldehyde Reactions
Welcome to the technical support guide for 2,4-Dichloro-5-fluorobenzaldehyde. As a highly functionalized aromatic aldehyde, this reagent is a cornerstone in the synthesis of pharmaceuticals and advanced materials. However, its reactivity, particularly its susceptibility to the influence of bases, is a frequent source of experimental challenges. This guide is structured to address the common questions and troubleshooting scenarios encountered in the lab, providing not just protocols, but the underlying chemical reasoning to empower your research decisions.
Section 1: Foundational Knowledge - Why Your Choice of Base Matters
Q1: What makes this compound so sensitive to the choice of base?
The chemical behavior of this compound is governed by the strong electron-withdrawing nature of its substituents. The two chlorine atoms, the fluorine atom, and the aldehyde group all pull electron density away from the aromatic ring. This has two major consequences that are critically influenced by the base you choose:
-
Enhanced Aldehyde Reactivity: The electron-deficient ring makes the carbonyl carbon exceptionally electrophilic, priming it for classic condensation reactions like the Knoevenagel, Claisen-Schmidt, and Perkin reactions. The role of the base here is typically to deprotonate a nucleophile that will then attack this aldehyde.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency of the ring makes it a prime target for nucleophilic attack, potentially leading to the displacement of one of the halogen atoms (most commonly the fluorine). If you select a base that is also a strong nucleophile (e.g., NaOH, KOH), you risk an undesired side reaction competing with your intended condensation.[1][2]
Therefore, selecting a base requires a careful balance: it must be strong enough to facilitate the desired reaction pathway but not so nucleophilic that it promotes unwanted side reactions.
Base Selection Workflow
To navigate this complexity, the following workflow provides a decision-making framework for selecting an appropriate base.
Caption: Base selection workflow for this compound.
Table 1: Commonly Used Bases: Properties and Suitability
| Base | Class | pKaH (of conjugate acid) | Typical Use Case | Potential Pitfalls |
| Sodium Hydroxide (NaOH) | Strong, Inorganic | ~15.7 | Claisen-Schmidt Condensation | High risk of SNAr (dehalogenation), Cannizzaro reaction.[3] |
| Potassium Carbonate (K₂CO₃) | Weak, Inorganic | ~10.3 | Knoevenagel, Claisen-Schmidt, SNAr (acid scavenger) | May be too weak for less acidic pronucleophiles; heterogeneous reaction.[4][5] |
| Triethylamine (Et₃N) | Organic Amine | ~10.7 | Perkin, Knoevenagel, Acid Scavenger | Can be nucleophilic; potential for side products.[6] |
| Piperidine | Organic Amine | ~11.1 | Knoevenagel Condensation | Often used catalytically; can participate in Michael additions with product.[7] |
| DBU | Organic (Amidine) | ~13.5 | Knoevenagel Condensation | Very strong, non-nucleophilic base; excellent for deprotonating weak carbon acids.[8] |
| Sodium Acetate (NaOAc) | Weak, Salt | ~4.76 | Perkin Reaction | Specific to the Perkin reaction as the salt of the anhydride.[9][10] |
Section 2: Troubleshooting Guide for Common Condensation Reactions
Scenario A: Knoevenagel Condensation (Product Formation Issues)
FAQ: "My Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving low yields or failing completely. How can the base be the problem?"
In-depth Answer: Success in a Knoevenagel condensation hinges on the efficient generation of a carbanion from your active methylene compound.[11] The base is the engine for this deprotonation. If the reaction is failing, consider these points:
-
Base Strength Mismatch: The fundamental requirement is that the pKa of the base's conjugate acid must be greater than the pKa of the active methylene compound. Malononitrile (pKa ~11) is quite acidic and can be deprotonated by weaker bases like potassium carbonate or piperidine.[5][12] However, a less activated compound like diethyl malonate (pKa ~13) may require a stronger base, such as DBU, for efficient enolate formation.[8] Using a base that is too weak will result in a low concentration of the nucleophile and a stalled reaction.
-
Catalyst Loading: In many cases, the base is used in catalytic amounts. If the reaction stalls, it could be due to catalyst deactivation or an insufficient concentration to drive the reaction forward. While stoichiometric amounts are sometimes used, begin with catalytic quantities (5-20 mol%) and monitor the reaction.
-
Steric Hindrance: While this compound itself is not exceptionally bulky, highly hindered bases could slow down the deprotonation step. This is less common but a possibility with custom or complex base structures.
Caption: Mechanism: Role of Base in Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile using K₂CO₃ This protocol is adapted for its reliability and use of a mild, inexpensive base.[5][12]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10 mmol, 1.93 g).
-
Reagents: Add malononitrile (10 mmol, 0.66 g) and potassium carbonate (K₂CO₃, 2 mmol, 0.28 g).
-
Solvent: Add 20 mL of ethanol or water. Using water aligns with green chemistry principles and can be very effective for this reaction.[5][13]
-
Reaction: Stir the mixture vigorously at room temperature. The product often precipitates out of the solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Isolate the solid product by suction filtration.
-
Purification: Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol. Dry the product under vacuum. Recrystallization is typically not necessary if high-purity starting materials are used.
Scenario B: Claisen-Schmidt Condensation (Unexpected Side Reactions)
FAQ: "I'm observing significant dehalogenation and other side products in my Claisen-Schmidt (crossed aldol) reaction using aqueous NaOH. What's happening and how do I stop it?"
In-depth Answer: This is a classic case of competing reaction pathways. The Claisen-Schmidt condensation requires a base to deprotonate a ketone (like acetophenone) to form an enolate, which then attacks the aldehyde.[3] However, a strong and nucleophilic base like sodium hydroxide (OH⁻) can also act as a nucleophile itself and attack the electron-poor aromatic ring of this compound.
This undesired SNAr pathway leads to the displacement of the halogens, forming hydroxy-substituted benzaldehydes, which can complicate the reaction mixture and significantly lower the yield of your desired chalcone product.
Mitigation Strategy: The solution is to switch to a base that is sufficiently strong to deprotonate the ketone but is a poor nucleophile, thereby favoring the condensation pathway over the SNAr pathway. Anhydrous potassium carbonate is an excellent choice.[14]
Caption: Troubleshooting: Dehalogenation in Claisen-Schmidt Reactions.
Experimental Protocol: Claisen-Schmidt Condensation using K₂CO₃
-
Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (10 mmol, 1.93 g) and acetophenone (10 mmol, 1.20 g) in 30 mL of anhydrous ethanol.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (15 mmol, 2.07 g). The use of anhydrous conditions and a non-nucleophilic base is key.
-
Reaction: Stir the suspension at room temperature or gently heat to 50°C to increase the reaction rate.
-
Monitoring: Follow the disappearance of the aldehyde by TLC. The reaction may take longer than with NaOH, often requiring 4-12 hours.
-
Workup: After completion, filter the mixture to remove the K₂CO₃. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure chalcone product.
Scenario C: Perkin Reaction (Controlling Reactivity)
FAQ: "What is the specific role of the alkali acetate in the Perkin reaction, and can I substitute it with other bases like triethylamine?"
In-depth Answer: In the classic Perkin reaction, the alkali salt of the acid anhydride (e.g., sodium acetate when using acetic anhydride) serves a dual purpose.[9] It acts as the base that deprotonates the anhydride to form the reactive enolate, and its acetate anion is the conjugate base of the solvent system, which is crucial for the reaction mechanism.[10][15]
While other bases like triethylamine or pyridine can be used, they change the nature of the reaction.[6][16]
-
Classic Method (Sodium Acetate): This is a well-established, though often high-temperature, method that reliably produces cinnamic acid derivatives. The reaction is typically homogenous at the high temperatures required (180°C).
-
Alternative Bases (Triethylamine): Using a stronger, soluble organic base like triethylamine can often lower the required reaction temperature. However, it can also lead to different side products, such as the self-condensation of the anhydride. The outcome becomes more sensitive to reaction conditions.
Recommendation: For initial attempts and reliability, adhere to the classic use of the corresponding alkali salt of the anhydride. If optimization for lower temperatures is required, triethylamine can be explored, but be prepared for re-optimization and characterization of potential byproducts.
Section 3: FAQs on Nucleophilic Aromatic Substitution (SNAr)
FAQ: "My goal is actually to displace the fluorine atom with an amine. What is the role of the base (e.g., K₂CO₃) in this case?"
In-depth Answer: This is an excellent question that highlights the versatile role of bases. In this scenario, where SNAr is the desired reaction, the primary nucleophile is the amine itself, not the base. When the amine attacks the aromatic ring and displaces the fluoride, hydrofluoric acid (HF) is generated as a byproduct.
The amine starting material is basic and will be protonated and deactivated by this HF, effectively quenching the reaction. The role of an added base like potassium carbonate or triethylamine is to act as an acid scavenger .[1] It neutralizes the HF as it is formed, which accomplishes two things:
-
It prevents the deactivation of the amine nucleophile.
-
It drives the reaction equilibrium towards the product side.
In this context, K₂CO₃ is an ideal choice because it is a poor nucleophile and will not compete with the amine, while being a strong enough base to effectively neutralize the generated acid.
Conclusion
The successful application of this compound in organic synthesis is fundamentally linked to a nuanced understanding of base selection. By considering the competing pathways of condensation and nucleophilic aromatic substitution, and by choosing a base whose strength and nucleophilicity are tailored to the desired outcome, researchers can avoid common pitfalls and achieve high yields of their target molecules. Always begin by analyzing the pKa of your pronucleophile and the potential for the base to act as a competing nucleophile.
References
- Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Wikipedia. (n.d.). Perkin reaction.
- Perkin Reaction. (n.d.). Cambridge University Press.
- Al-Omar, M. A., & Al-Obaid, A.-R. M. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea.
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). JOURNAL OF CHEMICAL RESEARCH.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Singh, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).
- Eureka | Patsnap. (n.d.). Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Korean Chemical Society.
- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Comasseto, J. V., Cunha, R. L. O. R., & Silveira, C. C. (n.d.). Potassium salts of value in organic synthesis.
- A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing.
- Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Wilson, A. M. (2007). An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory.
- Baklanov, M., & et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
- ResearchGate. (n.d.). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Five Unexpected Reactions. (2022, May 4). [Video]. YouTube.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (2015). Is anyone familiar with the reaction of Pyrrolidine and p-fluorobenzaldehyde, specifically why we have to react with K2CO3 on DMF first?.
- Ashenhurst, J. (2022, April 14).
- I2/K2CO3: An efficient catalyst for the synthesis of 5-aryl-2,6-dicyano-3-methylanilines. (n.d.). Indian Academy of Sciences.
- Benchchem. (n.d.). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2020, May 30). 23.
- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- SATHEE. (n.d.).
- Kulkarni, P. S., & Gawade, S. A. (n.d.).
- m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- NIH. (n.d.). Multi-component reactions via copper(I)
- chemistNATE. (2015, March 24). Aldol Condensation - Aldehyde in NaOH [Video]. YouTube.
- NIH. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.
- Chemistry LibreTexts. (2024, September 30). 23.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
- PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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preventing decomposition of 2,4-Dichloro-5-fluorobenzaldehyde during synthesis
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this valuable intermediate. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to prevent product decomposition and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during its synthesis?
A: Decomposition and yield loss during the synthesis of this compound primarily stem from two sources: the inherent reactivity of the aldehyde functional group and the harsh conditions often employed during aromatic formylation. Aldehydes are susceptible to oxidation, especially when exposed to air over time, which can convert your target molecule into the corresponding, and often inseparable, carboxylic acid. Furthermore, common formylation reactions, such as Friedel-Crafts or Vilsmeier-Haack, can involve strong Lewis acids and exothermic processes.[1][2] Poor temperature control during these steps can lead to uncontrolled side reactions, resulting in the formation of polymeric tar and other byproducts.
Q2: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?
A: A dark coloration or tar formation is a classic indicator of decomposition and unwanted side reactions, often caused by excessive heat. Formylation reactions, particularly Friedel-Crafts acylations or alkylations, are highly exothermic. The complexation of the Lewis acid (e.g., AlCl₃, TiCl₄) with the substrate and the formylating agent generates significant heat.[3] If this exotherm is not managed, localized hot spots can "burn" the material, leading to polymerization and degradation. The key preventative measure is rigorous temperature control, typically by performing reagent additions at low temperatures (e.g., 0-5 °C in an ice bath) and allowing the reaction to warm to its target temperature slowly and with efficient stirring.[4]
Q3: What are the ideal storage conditions for purified this compound to ensure its long-term stability?
A: To maintain the purity and integrity of the final product, it should be stored under an inert atmosphere (nitrogen or argon) at a refrigerated temperature of 2-8°C.[5] Aldehydes as a class can be sensitive to light and air, which can promote slow oxidation to the carboxylic acid.[6] Storing it in an amber vial or a container protected from light is also a recommended practice. For very high-purity applications, flushing the container with an inert gas before sealing is advised.
Q4: During the work-up, my yield drops significantly after quenching the reaction. What could be the cause?
A: A significant yield loss during the quenching step often points to issues with hydrolysis. The intermediate formed between the product aldehyde, the Lewis acid, and the solvent must be carefully decomposed. A common method is to pour the reaction mixture onto crushed ice.[3][4] If this is done too slowly, or if the quenching medium's temperature rises significantly, the reactive intermediates can undergo side reactions. Conversely, an overly aggressive or uncontrolled quench can also lead to localized heating. The key is a rapid, well-stirred quench into a sufficiently large volume of ice/water to dissipate the heat of hydrolysis effectively. Some protocols also suggest a specific order of addition (e.g., water followed by a base) to neutralize the acid and stabilize the product.[7]
Troubleshooting Guide: From Synthesis to Purification
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Probable Cause | Scientific Explanation | Recommended Solution |
| Poor Reagent Quality | Lewis acids like AlCl₃ are highly hygroscopic. Moisture deactivates the catalyst, halting the Friedel-Crafts reaction. The formylating agent (e.g., dichloromethyl methyl ether) can also degrade over time. | Use freshly opened or properly stored anhydrous Lewis acids. Ensure all solvents are rigorously dried before use. Verify the purity of the 1,3-dichloro-4-fluorobenzene starting material. |
| Incorrect Reaction Temperature | Formylation reactions have an optimal temperature window. Temperatures that are too low (<0 °C) may prevent reaction initiation, while temperatures that are too high can cause decomposition.[1] | Strictly adhere to the recommended temperature profile. Use a calibrated thermometer and an efficient cooling bath (ice-water or ice-salt). For reagent addition, maintain a temperature of 0-5 °C. Allow the reaction to warm slowly to room temperature or the specified reflux temperature while monitoring. |
| Inefficient Quenching | The product-Lewis acid complex must be hydrolyzed to liberate the free aldehyde. An incomplete or poorly executed quench will leave the product bound, leading to loss during extraction. | Ensure the reaction mixture is poured slowly into a vigorously stirred vessel containing a sufficient quantity of crushed ice to maintain a low temperature throughout the addition.[4] |
Problem 2: Formation of Tar and Byproducts
| Probable Cause | Scientific Explanation | Recommended Solution |
| Uncontrolled Exotherm | The reaction is highly exothermic. Without adequate cooling and controlled reagent addition, the temperature can spike, leading to polymerization and degradation of the aromatic ring and aldehyde. | Add the formylating agent or Lewis acid dropwise via an addition funnel, ensuring the internal temperature does not exceed the set limit (e.g., 5-10 °C). Ensure stirring is vigorous enough to provide efficient heat transfer to the cooling bath.[2] |
| Incorrect Stoichiometry | An excess of the Lewis acid or formylating agent can promote side reactions, including the formation of diarylmethane-type byproducts or further reactions on the aromatic ring. | Carefully measure all reagents. A slight excess of the substrate relative to the formylating agent can sometimes be beneficial to ensure the complete consumption of the latter. |
Problem 3: Product Decomposes During Purification
| Probable Cause | Scientific Explanation | Recommended Solution |
| High Distillation Temperature | Although the compound has a reported boiling point, prolonged exposure to high temperatures during atmospheric distillation can cause thermal decomposition. | Purify the final product via vacuum distillation to lower the boiling point.[5] This minimizes thermal stress on the molecule. |
| Oxidation During Work-up | Exposure to air during prolonged work-up procedures (e.g., solvent evaporation, chromatography) can lead to the oxidation of the aldehyde to a carboxylic acid. | Minimize the duration of exposure to air. Consider adding a small crystal of an antioxidant like hydroquinone or BHT to the organic extract before solvent evaporation.[4] When possible, perform purification steps under an inert atmosphere. |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Decomposition Pathways
Understanding the potential degradation routes is crucial for prevention.
Caption: Potential decomposition and side-reaction pathways.
Recommended Synthesis Protocol: Friedel-Crafts Formylation
This protocol is based on established methods for the formylation of halogenated benzenes and incorporates best practices to minimize decomposition.[4][8]
Materials:
-
1,3-dichloro-4-fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Initial Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Stir the resulting slurry and cool to 0-5 °C.
-
Substrate Addition: Add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) to the slurry while maintaining the internal temperature below 5 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.05 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. While stirring the ice mixture vigorously, slowly pour the reaction mixture into the beaker. This step is highly exothermic and should be done carefully in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Note: Do not heat the water bath above 40°C.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain this compound as a white to off-white solid.[5]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (n.d.). ResearchGate.
- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- PubChem. (n.d.). 2,4-Dichlorobenzaldehyde. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). MESITALDEHYDE.
Sources
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- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
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- 5. 86522-91-0 CAS MSDS (this compound, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,4-Dichloro-5-fluorobenzaldehyde in their synthetic workflows. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the common challenges associated with the work-up and purification of reactions involving this versatile, yet reactive, building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound that can lead to side products?
A1: The primary reactive sites are the aldehyde functional group and the aromatic ring. The aldehyde is susceptible to oxidation, reduction, or nucleophilic attack. The aromatic ring, activated by the electron-withdrawing effects of the halogens and the aldehyde, can undergo nucleophilic aromatic substitution (SNAr), with the fluorine atom being the most likely leaving group in such reactions. Dehalogenation, particularly of the chlorine atoms, can also occur under certain reductive or palladium-catalyzed conditions.[1][2]
Q2: My reaction mixture is turning acidic upon standing or during work-up. What is the likely cause?
A2: The aldehyde group of this compound is prone to air oxidation, which forms the corresponding 2,4-dichloro-5-fluorobenzoic acid.[3] This is a common impurity and the primary reason for an acidic reaction mixture. It is advisable to work under an inert atmosphere and to promptly work up reactions upon completion.[3]
Q3: What are the key safety precautions when working with this compound and its reaction mixtures?
A3: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[6] During work-up, be aware that quenching reactive reagents can be exothermic and may generate gases.[8]
Q4: Can I use a strong base during the work-up of my reaction?
A4: Caution is advised when using strong bases like sodium hydroxide. While a dilute basic wash can remove acidic impurities, a high concentration or prolonged exposure to a strong base could potentially lead to unwanted side reactions, such as Cannizzaro-type reactions or hydrolysis of other functional groups in your product. A milder base, such as sodium bicarbonate, is generally preferred for neutralizing acidic byproducts.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up and purification.
Issue 1: The crude product is contaminated with unreacted this compound.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification Strategy: If the reaction cannot be driven to completion, the unreacted aldehyde can often be removed during purification. Due to its polarity, it can be separated from less polar products via silica gel column chromatography.[9]
-
Chemical Scavenging (Advanced): For small-scale reactions where chromatography is not ideal, consider quenching the reaction with a slight excess of a primary amine (if compatible with your product) to form a Schiff base, which can alter its solubility and facilitate removal. Alternatively, a gentle oxidizing agent could convert the remaining aldehyde to the corresponding carboxylic acid, which can then be removed with a basic wash.
-
Issue 2: My final product is contaminated with 2,4-dichloro-5-fluorobenzoic acid.
-
Potential Cause: Oxidation of the starting material or product during the reaction or work-up.[3]
-
Troubleshooting Steps:
-
Aqueous Basic Wash: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[3]
-
Procedure:
-
Add the basic solution to the separatory funnel containing the organic layer.
-
Stopper the funnel and shake gently at first to allow for the release of any CO₂ gas that may form.
-
Vent the funnel frequently.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Finally, wash the organic layer with brine to remove any remaining aqueous base.[10]
-
-
Issue 3: I am observing dehalogenation of my aromatic ring.
-
Potential Cause: This is a common side reaction in palladium-catalyzed cross-coupling reactions or when using strong reducing agents.[1][2] The catalyst system may be too active, the base too strong, or the temperature too high.[1]
-
Troubleshooting Steps:
-
Reaction Optimization: To prevent this, screen different ligands or use a weaker base (e.g., K₂CO₃ instead of NaOtBu).[2] Lowering the reaction temperature can also minimize dehalogenation.[2]
-
Work-up Consideration: Unfortunately, dehalogenated byproducts are often structurally similar to the desired product, making them difficult to remove via simple extraction. Purification by column chromatography or recrystallization is typically required.[9]
-
Issue 4: Low recovery of the desired product after liquid-liquid extraction.
-
Potential Cause: The product may have some solubility in the aqueous phase, or an emulsion may have formed.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Breaking Emulsions: Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution) to the separatory funnel, which increases the polarity of the aqueous phase. Alternatively, filtering the emulsion through a pad of Celite can be effective.[10]
-
Solvent Choice: Ensure the chosen organic solvent is appropriate for your product's polarity. Halogenated compounds often have good solubility in dichloromethane or ethyl acetate.[11]
-
Summary of Common Impurities and Removal Strategies
| Impurity | Chemical Structure | Common Cause | Recommended Removal Method |
| Starting Material | This compound | Incomplete Reaction | Silica Gel Chromatography |
| Oxidation Product | 2,4-dichloro-5-fluorobenzoic acid | Air Oxidation | Aqueous NaHCO₃ or Na₂CO₃ wash |
| Reduction Product | (2,4-Dichloro-5-fluorophenyl)methanol | Use of reducing agents | Silica Gel Chromatography |
| Dehalogenated Byproduct | e.g., 2-Chloro-5-fluorobenzaldehyde derivative | Reductive conditions | Silica Gel Chromatography or Recrystallization |
Troubleshooting Workflow: Low Product Purity After Initial Work-up
Caption: Decision workflow for purifying a crude product from a reaction with this compound.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol is suitable for reactions where the product is a neutral, water-insoluble organic compound.
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly add a quenching solution (e.g., deionized water or a saturated aqueous solution of ammonium chloride) with stirring.[8]
-
Solvent Addition: Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product completely.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid products that have significantly different solubility in a given solvent at high and low temperatures compared to the impurities.[9]
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, isopropanol, or hexane/ethyl acetate mixtures.[3][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Conditions for Halogenated Benzaldehydes.
- Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
- National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
- Google Patents. (1962). US3064059A - Dehalogenation of halogenated aromatic compounds.
- Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
- Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Fluorobenzaldehyde.
- ResearchGate. (2025). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- IUCr. (n.d.). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
- Benchchem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Chemistry Stack Exchange. (2018). Can benzaldehyde undergo chlorination (aka halogenation)?.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- ECHEMI. (n.d.). Can benzaldehyde undergo chlorination (aka halogenation)?.
- ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- KGROUP. (2006). Quenching Reactive Substances.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluorobenzaldehyde.
- PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- ChemicalBook. (n.d.). This compound, 97 CAS#: 86522-91-0.
- BLD Pharm. (n.d.). 86522-91-0|this compound.
- Benchchem. (n.d.). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.
- FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
- Ragan and Massey, Inc. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control.
- ChemWhat. (n.d.). This compound, 97 CAS#: 86522-91-0.
- Sigma-Aldrich. (n.d.). This compound | 86522-91-0.
- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
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- 4. This compound | C7H3Cl2FO | CID 2774009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 86522-91-0 [sigmaaldrich.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. halogenated aromatic compounds: Topics by Science.gov [science.gov]
Technical Support Center: Analysis of Impurities in 2,4-Dichloro-5-fluorobenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your synthetic and analytical endeavors.
I. Overview of this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] A common and effective method for its synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[3][4][5]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6] This electrophilic reagent then reacts with the starting material, 1,3-dichloro-4-fluorobenzene, to introduce a formyl group (-CHO) onto the aromatic ring.[7] While effective, this reaction can lead to the formation of several process-related impurities that require careful characterization and control.
II. Impurity Profiling: Identification and Characterization
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[1] For this compound, impurities can arise from starting materials, side reactions, or degradation.
Frequently Asked Questions (FAQs) - Impurity Identification
Q1: What are the most common impurities I should expect in my crude this compound product?
The common impurities largely depend on the synthetic route. For the Vilsmeier-Haack synthesis, you can anticipate the following:
-
Unreacted Starting Material: 1,3-dichloro-4-fluorobenzene.
-
Isomeric Impurities: Positional isomers of the desired product, such as 2,6-dichloro-3-fluorobenzaldehyde or 3,5-dichloro-2-fluorobenzaldehyde, can form depending on the regioselectivity of the formylation reaction.[4]
-
Over-Formylation Products: Diformylated products, such as 2,4-dichloro-5-fluorobenzene-1,3-dicarbaldehyde, can occur under harsh reaction conditions.[8]
-
By-products from the Vilsmeier Reagent: Residual by-products from the decomposition of the Vilsmeier reagent.
-
Hydrolysis Products: If the reaction is not properly quenched and worked up, the intermediate iminium salt can be hydrolyzed back to the starting material or other intermediates.[6]
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 2,4-dichloro-5-fluorobenzoic acid, especially during workup or storage.[9]
III. Troubleshooting and Optimization Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to the Vilsmeier-Haack reaction. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 1,3-dichloro-4-fluorobenzene and the reagents (DMF and POCl₃) are of high purity. Impurities in the starting material can lead to unwanted side reactions.
-
Reaction Temperature: The Vilsmeier-Haack reaction is sensitive to temperature. The reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[3] Experiment with a range of temperatures to find the optimal condition for your specific setup.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the aromatic substrate is crucial. An excess of the Vilsmeier reagent may lead to over-formylation, while an insufficient amount will result in incomplete conversion.[8]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the reagent.
Issue 2: Presence of Significant Isomeric Impurities
Question: My final product is contaminated with a significant amount of an isomeric dichlorofluorobenzaldehyde. How can I improve the regioselectivity of the reaction?
Answer: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic effects.[4] The formylation typically occurs at the position that is most electronically activated and sterically accessible.
-
Understanding Directing Effects: The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The interplay of these effects on 1,3-dichloro-4-fluorobenzene will determine the primary site of formylation.
-
Lewis Acid Catalysis: While not always necessary for the Vilsmeier-Haack reaction, the addition of a mild Lewis acid could potentially influence the regioselectivity by coordinating with the halogens and altering the electronic distribution of the aromatic ring.
-
Alternative Formylation Methods: If regioselectivity remains a persistent issue, consider exploring alternative formylation methods such as the Gattermann-Koch reaction, which utilizes carbon monoxide and a strong acid, or the Gattermann reaction, which uses hydrogen cyanide.[10][11][12] These methods may offer different regioselectivity profiles.
Issue 3: Formation of Over-Oxidation Products (Carboxylic Acid)
Question: I am observing the formation of 2,4-dichloro-5-fluorobenzoic acid in my product. How can I prevent this?
Answer: The oxidation of the aldehyde to a carboxylic acid is a common side reaction, often occurring during the workup or purification stages.
-
Inert Atmosphere during Workup: Perform the aqueous workup and extraction steps under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced during the process.
-
Purification Method: During purification by distillation, avoid excessive temperatures and prolonged heating, which can promote oxidation.[13] Column chromatography on silica gel can also sometimes lead to oxidation; using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base might be beneficial.
IV. Analytical Methodologies for Impurity Analysis
The accurate identification and quantification of impurities are essential for quality control.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing impurities in this compound.[14]
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle | Applicability for this compound Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Ideal for the separation and quantification of non-volatile process-related impurities and degradation products like the corresponding benzoic acid. | High resolution, high sensitivity (especially with UV or MS detection), suitable for a wide range of compounds.[1][9] | May not be suitable for highly volatile impurities. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[1] | Suitable for the analysis of volatile impurities such as residual starting material and isomeric by-products.[14] | Excellent for volatile and semi-volatile compounds, high sensitivity with detectors like FID or MS.[1][15] | Not suitable for non-volatile or thermally labile compounds.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1] | When coupled with HPLC (LC-MS) or GC (GC-MS), it provides definitive structural information for impurity identification.[16] | High specificity and sensitivity, provides molecular weight and structural information.[1] | Can be complex to operate and interpret data. |
Experimental Protocols
This protocol outlines a general reversed-phase HPLC method that can be optimized for the analysis of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.
This protocol provides a general GC-MS method for the analysis of volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.[14]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
V. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway, potential side reactions, and a general troubleshooting workflow.
Diagram 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Caption: Synthetic pathway for this compound.
Diagram 2: Potential Side Reactions and Impurity Formation
Caption: A logical workflow for troubleshooting low reaction yields.
VI. References
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Google Patents. Process for the preparation of fluorobenzaldehydes.
-
Google Patents. Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
-
Wikipedia. Gattermann reaction. [Link]
-
Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
European Patent Office. Process for producing fluorobenzaldehydes.
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
Collegedunia. Gattermann-Koch Formylation. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Royal Society of Chemistry. Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). [Link]
-
Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
Google Patents. 2,4 dichloro benzene formaldehyde synthesis technique.
-
ArtMolecule. Impurities and Degradation products. [Link]
-
Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. [Link]
-
Taylor & Francis Online. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]
-
Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
PubChem. This compound. [Link]
-
ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]
-
ResearchGate. Composition versus time for fluorination of 1,3-dichloro-4-nitrobenzene... [Link]
-
ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
T&W GROUP. High-Purity 5-Chloro-2-fluorobenzaldehyde: Your Source for Reliable Synthesis. [Link]
-
PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
Google Patents. Synthetic method for 4-fluorobenzaldehyde.
-
Brieflands. Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. [Link]
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- 8. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
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Technical Support Center: Strategies to Improve Regioselectivity in Reactions with 2,4-Dichloro-5-fluorobenzaldehyde
Welcome to the technical support center for 2,4-Dichloro-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights into controlling the regioselectivity of your reactions. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reactivity of the different halogen atoms on the this compound ring?
A1: The reactivity of the halogens on this molecule is dictated by a complex interplay of electronic and steric effects, which vary depending on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the attack of a nucleophile, which is the rate-determining step.[1] The reactivity is governed by the ability of the substituents to stabilize the resulting negative charge (Meisenheimer complex). Fluorine's high electronegativity makes it exceptionally good at this through its inductive effect, leading to a general reactivity trend of F > Cl ≈ Br > I.[2] Therefore, the C-F bond is a potential reaction site, but the two C-Cl bonds are also activated by the electron-withdrawing aldehyde group and the other halogens.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This process is favored for weaker carbon-halogen bonds. The general reactivity trend is I > Br > Cl >> F. Therefore, the two chlorine atoms are the primary sites for cross-coupling reactions, with the fluorine atom being largely unreactive.
-
For Directed ortho-Metalation (DoM): Reactivity is determined by the acidity of the ring protons, which is influenced by the directing metalation group (DMG). The aldehyde must first be converted in situ to a DMG (e.g., an α-amino alkoxide) that can direct a strong base like n-butyllithium to deprotonate an adjacent position.[3]
Q2: Which of the two chlorine atoms (at C-2 or C-4) is generally more reactive?
A2: Predicting the relative reactivity of the C-2 and C-4 chlorines is nuanced and highly dependent on the reaction type.
-
In SNAr reactions: The C-4 chlorine is generally more reactive. It is para to the strongly electron-withdrawing aldehyde group and ortho to the fluorine atom. This positioning provides excellent stabilization for the negative charge of the Meisenheimer intermediate through resonance and induction. The C-2 chlorine is ortho to the aldehyde, which also provides stabilization, but it is also subject to greater steric hindrance from the aldehyde group. Computational studies on similar polyhalogenated aromatics suggest that the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbon atom is a key determinant of reactivity.[4]
-
In Pd-catalyzed cross-coupling reactions: The C-4 position is also often more reactive. The C-4 carbon is flanked by two electron-withdrawing groups (Cl and F), making it more electron-deficient and thus more susceptible to oxidative addition. However, the choice of ligand on the palladium catalyst can play a decisive role and can sometimes reverse this selectivity.[5]
Q3: Can the aldehyde group interfere with my reaction? How do I prevent this?
A3: Yes, the aldehyde group is a highly reactive electrophile and can interfere with many reactions.
-
With strong nucleophiles/bases: Organolithium reagents, Grignard reagents, and strong amine nucleophiles can add directly to the aldehyde carbonyl. This is often faster than SNAr or metal-halogen exchange.
-
Prevention Strategy: The most reliable strategy is to protect the aldehyde group. Converting it to an acetal (e.g., using ethylene glycol and an acid catalyst) is a common and effective method. Acetals are stable under basic, nucleophilic, and organometallic conditions but can be easily removed with aqueous acid upon completion of the desired reaction.[6]
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Issue: Poor regioselectivity, obtaining a mixture of C-2 and C-4 substitution products.
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Mixture of 2- and 4-substituted isomers | 1. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored pathway (typically C-2 substitution), leading to a loss of selectivity. 2. Sterically Small Nucleophile: A small nucleophile may be less sensitive to the steric hindrance at the C-2 position, making attack at this site more competitive. | 1. Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the desired C-4 isomer. This will amplify the kinetic difference between the two competing pathways. 2. Increase Steric Bulk of the Nucleophile: If possible, use a bulkier nucleophile. The increased steric demand will further disfavor attack at the more hindered C-2 position, enhancing selectivity for C-4. 3. Solvent Optimization: Use a polar aprotic solvent (e.g., DMF, DMSO) to effectively solvate the nucleophile and facilitate the formation of the charged Meisenheimer complex. |
| Reaction is slow or does not proceed | 1. Weak Nucleophile: The aromatic ring, although activated, still requires a sufficiently potent nucleophile. 2. Insufficient Activation: The combination of substituents may not be activating enough for a particularly weak nucleophile. | 1. Use a Stronger Nucleophile: Switch to a more reactive nucleophile (e.g., an alkoxide instead of an alcohol with a separate base). 2. Add a Phase-Transfer Catalyst: For reactions with solid-liquid phases (e.g., using K₂CO₃), a phase-transfer catalyst like a quaternary ammonium salt can increase the effective concentration of the nucleophile in the organic phase. |
| Side reaction at the aldehyde group | The nucleophile is attacking the electrophilic aldehyde carbon in addition to or instead of the aromatic ring. | Protect the Aldehyde: Before performing the SNAr reaction, protect the aldehyde as an acetal. This is the most robust solution. See the protocol below. |
Experimental Protocol: Acetal Protection of this compound
-
Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it forms.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the protected aldehyde, which can be used in the subsequent SNAr step without further purification.
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Issue: Lack of regioselectivity between the C-2 and C-4 chlorine atoms.
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Mixture of 2- and 4-coupled products | 1. Ligand Choice: The ligand on the palladium catalyst is a primary determinant of regioselectivity. Bulky, electron-rich phosphine ligands can exhibit different selectivities. 2. Reaction Temperature: As with SNAr, higher temperatures can erode the kinetic preference for one site over the other. | 1. Ligand Screening: This is the most critical parameter. Start with a sterically demanding ligand like XPhos or SPhos, which often favors the less hindered C-4 position. Conversely, a less bulky ligand like PPh₃ might show different or lower selectivity. A systematic screen of ligands is recommended. 2. Temperature Control: Begin the reaction at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. This maximizes the kinetic resolution between the two sites. For Buchwald-Hartwig aminations, it has been shown that C-2 substitution can sometimes be favored at lower temperatures, with C-4 requiring more forcing conditions.[5] |
| Low or no reactivity | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose at high temperatures. 2. Incorrect Base/Solvent Combination: The choice of base and solvent is critical for an efficient transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species. 2. Optimize Base and Solvent: For Suzuki couplings, a combination of K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water is a good starting point. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. |
Data Table: Influence of Ligands on Regioselectivity (Illustrative)
| Reaction | Ligand | Temperature (°C) | C-4:C-2 Ratio (Hypothetical) | Notes |
| Suzuki | PPh₃ | 100 | 2:1 | Lower selectivity often observed with less bulky ligands. |
| Suzuki | XPhos | 80 | >10:1 | Steric bulk favors reaction at the less hindered C-4 position. |
| Buchwald-Hartwig | RuPhos | 70 | 1:3 | Some ligands may favor the ortho-aldehyde position due to coordination. |
| Buchwald-Hartwig | BrettPhos | 100 | >10:1 | Designed for broad substrate scope and can offer high selectivity. |
Guide 3: Directed ortho-Metalation (DoM)
Issue: Incorrect site of metalation or reaction with the aldehyde.
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Reaction with the aldehyde group | Organolithium reagents are strong nucleophiles and will attack the aldehyde carbonyl. | 1. In Situ Protection/DMG Formation: The aldehyde must be converted into a directing metalation group (DMG) that is stable to the organolithium reagent. This can be achieved by pre-treating the aldehyde with a lithium amide (e.g., lithium N-isopropylcyclohexylamide) at low temperature (-78 °C). This forms an α-amino alkoxide in situ, which acts as a powerful DMG.[3] |
| Metalation at the wrong position (e.g., C-6) | The directing strength of the in situ formed DMG is competing with the inherent acidity of other ring protons. | 1. Choice of Base: Use a bulky lithium amide base like LDA or LiTMP instead of n-BuLi. These bases are less nucleophilic and their steric bulk can favor deprotonation at the less hindered C-6 position if the DMG at C-1 is not sufficiently directing. However, the α-amino alkoxide is a very strong DMG, and should favor deprotonation at C-2. If C-6 lithiation is observed, it may indicate incomplete formation of the DMG. Ensure sufficient equivalents of the lithium amide are used.[7] |
Visualizing Reaction Strategies
To aid in experimental design, we've developed several diagrams to visualize the chemical logic and troubleshooting workflows.
Caption: Decision tree for selecting a regioselective strategy.
Caption: A general workflow for troubleshooting failed reactions.
References
- WuXi Biology. (n.d.). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Organic Synthesis. (n.d.). Protecting Groups. Retrieved from a chemical synthesis resource website.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- MDPI. (2022). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 27(15), 5038.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3362.
- University of Minnesota. (n.d.). Directed (ortho) Metallation. Retrieved from a university chemistry course resource.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions.
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Wikipedia. (n.d.). Directed ortho metalation.
- Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
- National Institutes of Health. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(33), 6853–6859.
- Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.
- Sci-Hub. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 8(10), 6853-6859.
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(33), 4446-4449.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6058-6074.
- WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6058–6074.
- ResearchGate. (2019). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 84(17), 10835-10843.
- YouTube. (2019). introduction to regioselectivity in aromatic reactions.
- Baran Laboratory, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
- National Institutes of Health. (2022).
- Royal Society of Chemistry. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(10), 2268-2283.
- BenchChem. (n.d.). Protecting Group Strategies for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride Reactions: Application Notes and Protocols.
- ResearchGate. (2020). Insights into the mechanism and regiochemistry of the 1,3-dipolar cycloaddition reaction between benzaldehyde and diazomethane. Journal of Molecular Modeling, 26(11), 303.
- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2933–2939.
- eScholarship, University of California. (2023). Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems.
- YouTube. (2019). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!.
- Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(33), 7206-7211.
- Royal Society of Chemistry. (2022). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 13(28), 8137-8156.
- ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
- National Institutes of Health. (2022). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 13(28), 8137–8156.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,4-Dichloro-5-fluorobenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of substituted aromatic compounds is paramount. Molecules such as 2,4-dichloro-5-fluorobenzaldehyde are valuable intermediates, and their purity and structural integrity are critical for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into the molecular framework.
The Molecular Subject: this compound
The structure of this compound presents a fascinating case for NMR analysis. The interplay of two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom, all positioned on a benzaldehyde core, creates a unique electronic environment that is reflected in its NMR spectra.
Figure 1. Chemical Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using a validated NMR prediction algorithm.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 10.35 | s | - |
| H-3 | 7.95 | d | 7.0 |
| H-6 | 7.60 | d | 9.5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 188.5 |
| C-1 | 134.0 |
| C-2 | 138.0 (d, JCF ≈ 10 Hz) |
| C-3 | 129.0 |
| C-4 | 135.0 (d, JCF ≈ 3 Hz) |
| C-5 | 158.0 (d, JCF ≈ 260 Hz) |
| C-6 | 118.0 (d, JCF ≈ 25 Hz) |
Spectral Interpretation: A Causality-Driven Approach
¹H NMR Spectrum:
The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.35 ppm. Its significant deshielding is a direct consequence of the anisotropic effect of the carbonyl group and the overall electron-withdrawing nature of the substituted ring.
The aromatic region will display two distinct signals. The proton at the C-3 position is predicted to resonate at approximately 7.95 ppm. Its downfield shift is influenced by the ortho-chloro and para-aldehyde substituents. It is expected to appear as a doublet due to coupling with the fluorine atom at C-5, with a predicted coupling constant of around 7.0 Hz.
The proton at the C-6 position is anticipated at a more upfield position, around 7.60 ppm. This proton is ortho to the fluorine atom, leading to a significant coupling that will likely manifest as a doublet with a coupling constant of approximately 9.5 Hz.
¹³C NMR Spectrum:
The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic large chemical shift, predicted to be around 188.5 ppm. The aromatic region will exhibit six distinct signals due to the lack of symmetry. The carbon directly bonded to the fluorine atom (C-5) will show the largest chemical shift due to the strong deshielding effect of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 260 Hz. The other carbons will also exhibit smaller C-F couplings depending on their proximity to the fluorine atom. The carbons attached to the chlorine atoms (C-2 and C-4) are also expected to be significantly deshielded.
Comparative Analysis with Structurally Related Benzaldehydes
To contextualize the predicted data for this compound, it is instructive to compare it with the experimental NMR data of simpler, related molecules. This comparison highlights the incremental effects of each substituent on the chemical shifts of the aromatic protons and carbons.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of the Aldehyde and Aromatic Protons
| Compound | CHO | H-2 | H-3 | H-4 | H-5 | H-6 |
| Benzaldehyde | 10.00 | 7.87 | 7.51 | 7.61 | 7.51 | 7.87 |
| 4-Fluorobenzaldehyde | 9.97 | 7.92 | 7.21 | - | 7.21 | 7.92 |
| 2,4-Dichlorobenzaldehyde | 10.42 | - | 7.89 | - | 7.39 | 7.50 |
| This compound (Predicted) | 10.35 | - | 7.95 | - | - | 7.60 |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of the Carbonyl and Aromatic Carbons
| Compound | C=O | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| Benzaldehyde | 192.3 | 136.4 | 129.7 | 128.9 | 134.4 | 128.9 | 129.7 |
| 4-Fluorobenzaldehyde | 190.5 | 132.2 | 132.8 | 116.4 | 166.5 | 116.4 | 132.8 |
| 2,4-Dichlorobenzaldehyde | - | - | - | - | - | - | - |
| This compound (Predicted) | 188.5 | 134.0 | 138.0 | 129.0 | 135.0 | 158.0 | 118.0 |
Note: Complete experimental data for 2,4-dichlorobenzaldehyde was not available in the searched sources.
The comparative data illustrates the powerful deshielding effect of the halogen substituents on the ortho and para positions. The presence of two chlorine atoms and a fluorine atom in this compound leads to a general downfield shift of the remaining aromatic protons compared to benzaldehyde.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion, which is crucial for resolving complex coupling patterns in substituted aromatic systems.
-
Tune and match the probe for both ¹H and ¹³C nuclei to ensure optimal sensitivity and pulse performance.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes. A half-height line width of <0.5 Hz for the residual solvent peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-45 degree pulse angle to allow for a shorter relaxation delay.
-
Set the spectral width to cover the range from -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a 30-degree pulse angle.
-
Set the spectral width to cover the range from 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
-
Figure 2. A generalized workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. While relying on predicted data for the title compound, the comparative analysis with experimentally verified spectra of related molecules offers valuable insights into the predictable and rational effects of halogen substitution on the NMR parameters of benzaldehydes. The detailed experimental protocol serves as a practical guide for researchers to acquire high-quality data for this and similar compounds, ensuring confidence in their structural assignments.
References
- PubChem. This compound. [Link]
- Supporting Information for a chemical communication. NMR data for 4-fluorobenzaldehyde. Provided in search results.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-5-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and structural integrity are paramount to the quality and efficacy of the final product. Mass spectrometry, a powerful analytical technique, plays a crucial role in the identification, quantification, and quality control of this halogenated aromatic aldehyde. This guide provides an in-depth comparison of the two primary mass spectrometry-based methods for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of each approach, providing supporting data and detailed experimental protocols to empower researchers in selecting the optimal method for their specific analytical needs.
Chemical Profile of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Boiling Point | 58-59°C at 14 mmHg | [2] |
| CAS Number | 86522-91-0 | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is the premier analytical choice for volatile and thermally stable compounds like this compound.[3] The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
The Rationale for GC-MS
The inherent volatility of this compound makes it an ideal candidate for GC-MS analysis. The compound can be readily vaporized without degradation, allowing for efficient separation from non-volatile impurities. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.[4]
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway
The molecular ion peak (M⁺) is expected at an m/z of 192, corresponding to the nominal mass of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).
Predicted Major Fragment Ions:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |
| 192 | [C₇H₃³⁵Cl₂FO]⁺ | Molecular Ion (M⁺) |
| 191 | [C₇H₂³⁵Cl₂FO]⁺ | Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group. This is a very common fragmentation for aldehydes.[5] |
| 163 | [C₆H₂³⁵Cl₂F]⁺ | Loss of the formyl radical ([M-CHO]⁺). This is another characteristic fragmentation of benzaldehydes. |
| 128 | [C₆H₂³⁵ClF]⁺ | Loss of a chlorine radical from the [M-CHO]⁺ fragment. |
| 99 | [C₅H₂F]⁺ | Further fragmentation involving the loss of chlorines and rearrangement. |
Predicted Fragmentation Pathway Diagram:
Caption: Predicted EI fragmentation pathway of this compound.
Detailed Experimental Protocol for GC-MS Analysis
This protocol is a robust starting point and can be optimized for specific instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.[7] |
| Injection Volume | 1 µL (splitless mode) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from potential impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation and library matching.[4] |
| Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments. |
GC-MS Workflow Diagram:
Caption: A typical workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative for Complex Matrices
While GC-MS is generally preferred, LC-MS offers a viable alternative, particularly for analyzing this compound in complex matrices where non-volatile components could interfere with GC analysis.[3][8]
The Rationale for LC-MS
LC-MS is advantageous when dealing with samples that are not suitable for direct GC injection, such as reaction mixtures containing non-volatile reagents or biological matrices.[9] It allows for the analysis of the compound without the need for high-temperature vaporization, which can be beneficial for thermally labile compounds, although this compound is relatively stable. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed in LC-MS, which often result in less fragmentation and a more prominent molecular ion peak.[10]
Expected Ionization and Detection in LC-MS
In positive ion mode ESI or APCI, the protonated molecule [M+H]⁺ at m/z 193 would be the primary ion observed. Fragmentation in LC-MS/MS (tandem mass spectrometry) can be induced by collision-induced dissociation (CID) to provide structural information.
Predicted LC-MS/MS Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 193 | 165 | Loss of CO (28 Da) from the protonated molecule. |
| 193 | 157 | Loss of HCl (36 Da) from the protonated molecule. |
Detailed Experimental Protocol for LC-MS/MS Analysis
This protocol provides a starting point for the quantitative analysis of this compound using LC-MS/MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.
-
Perform serial dilutions in the initial mobile phase composition to create calibration standards.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | Provides high-pressure capabilities for efficient separations. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | A standard reversed-phase column for the separation of small molecules. |
| Mobile Phase A | Water with 0.1% formic acid | Provides a source of protons for ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic modifier for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for eluting small molecules. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI or APCI, Positive Ion | APCI may provide better sensitivity for less polar compounds.[10] |
| MRM Transitions | 193 -> 165 and 193 -> 157 | For quantification and confirmation, respectively. |
LC-MS/MS Workflow Diagram:
Caption: A typical workflow for LC-MS/MS analysis.
Comparative Analysis: GC-MS vs. LC-MS
| Feature | GC-MS with EI | LC-MS/MS with ESI/APCI |
| Applicability | Ideal for volatile and thermally stable compounds.[3] | Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[8] |
| Sample Throughput | Generally faster run times per sample. | Can be slower due to longer chromatography gradients and column equilibration. |
| Sensitivity | Excellent for many volatile compounds. | Often provides higher sensitivity, especially for compounds that ionize well by ESI or APCI.[10] |
| Structural Info. | Extensive fragmentation provides detailed structural information and allows for library matching.[4] | Softer ionization provides a strong molecular ion signal. Structural information is obtained through MS/MS fragmentation.[10] |
| Matrix Effects | Less susceptible to ion suppression from non-volatile matrix components. | Can be prone to ion suppression or enhancement, requiring careful method development and matrix-matched standards. |
| Cost & Complexity | Generally lower initial cost and less complex to operate and maintain. | Higher initial investment and can be more complex to operate. |
Conclusion: Making an Informed Decision
For the routine analysis and quality control of pure this compound, GC-MS with Electron Ionization is the recommended technique. Its robustness, reproducibility, and the wealth of structural information from fragmentation make it the superior choice for identity confirmation and purity assessment of this volatile compound.
LC-MS/MS becomes the method of choice when:
-
Analyzing this compound in complex, non-volatile matrices.
-
High sensitivity is required for trace-level quantification in challenging samples.
-
The analyte is part of a larger screen of compounds with varying volatilities.
By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate mass spectrometry method for the analysis of this compound, ensuring the quality and integrity of their research and products.
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A Senior Application Scientist's Guide to Purity Assessment of 2,4-Dichloro-5-fluorobenzaldehyde: An HPLC-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the stringent quality control of starting materials and intermediates is a non-negotiable cornerstone of robust and reproducible synthesis. 2,4-Dichloro-5-fluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception.[1] Its purity can directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for the purity assessment of this compound. We will explore the rationale behind the methodological choices, present a detailed, field-tested protocol, and compare its performance against a robust alternative: Gas Chromatography (GC). Every protocol described herein is designed as a self-validating system, grounded in established analytical principles.
The Analytical Imperative: Why HPLC is the Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of a vast array of organic molecules, including halogenated benzaldehydes.[2] Its versatility stems from its applicability to a wide range of compounds, including those that are non-volatile or thermally labile, a significant advantage over Gas Chromatography.[3] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method offers a powerful combination of resolution, sensitivity, and reproducibility.
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] The more hydrophobic the analyte, the more strongly it interacts with the stationary phase, leading to a longer retention time. This mechanism is exceptionally well-suited for separating this compound from potential impurities, which are likely to differ in their polarity and, consequently, their retention behavior.
Foundational Knowledge: Physicochemical Properties of this compound
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | [4] |
| Molecular Weight | 193.00 g/mol | [4] |
| XLogP3 | 2.7 | [4] |
The XLogP3 value of 2.7 indicates a moderate level of hydrophobicity, making this compound an ideal candidate for reversed-phase HPLC.[4] Its aromatic structure, a strong chromophore, ensures good detectability using a UV-Vis detector, a standard component of most HPLC systems.
Primary Technique: A Validated HPLC Method for Purity Assessment
The following protocol represents a robust and reliable RP-HPLC method for the routine purity analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.
Experimental Protocol: HPLC
Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector (DAD) | Standard configuration for reproducible chromatographic analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the analyte from potential polar and non-polar impurities. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (65:35, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[5] The 65:35 ratio is a starting point and can be optimized to achieve the desired retention time and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as benzaldehydes, typically exhibit strong absorbance at 254 nm. A DAD can be used to determine the optimal wavelength for maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample of synthesized this compound in the same manner as the standard solution to a final concentration of approximately 100 µg/mL in the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
Analysis and Data Interpretation:
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method's specificity should be validated by its ability to separate the main peak from potential impurities, such as starting materials (e.g., 2,4-dichloro-5-fluorotoluene), over-oxidized products (e.g., 2,4-dichloro-5-fluorobenzoic acid), and isomeric impurities.[6]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Alternative Technique: Gas Chromatography (GC) for Orthogonal Verification
While HPLC is the preferred method, Gas Chromatography (GC) serves as an excellent orthogonal technique for purity assessment, particularly for volatile and thermally stable compounds like this compound.[7] GC separates compounds based on their boiling points and interactions with the stationary phase.[8] Its high sensitivity, especially when coupled with a Flame Ionization Detector (FID), makes it a powerful tool for detecting volatile impurities.
Experimental Protocol: GC
Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| GC System | Gas Chromatograph with a Split/Splitless Inlet and Flame Ionization Detector (FID) | A standard and robust configuration for the analysis of volatile organic compounds. |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column that separates compounds primarily based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the sample. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points. |
| Detector | FID at 280°C | An FID is highly sensitive to organic compounds and provides a robust response. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading with a concentrated sample. |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as acetone or ethyl acetate.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Logical Flow for Method Selection
Caption: Decision logic for selecting an analytical method for this compound.
Performance Comparison: HPLC vs. GC
To provide a clear, objective comparison, the following table summarizes the key performance attributes of the described HPLC and GC methods. The data presented is representative of what would be expected from a well-optimized system.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities | Best for volatile and thermally stable compounds |
| Derivatization | Not required | Not required |
| Sensitivity | High, dependent on the analyte's chromophore | Very high, especially with an FID for organic compounds |
| Specificity | High, especially with a DAD for peak purity analysis | High, provides an orthogonal separation to HPLC |
| Analysis Time | ~10-15 minutes | ~20-25 minutes |
| Solvent Consumption | Higher | Lower |
Conclusion: A Dual-Pronged Approach to Ensuring Purity
For the comprehensive purity assessment of this compound, a reversed-phase HPLC method stands as the primary, most robust choice. Its versatility in handling a wide range of potential impurities and its operational simplicity make it ideal for routine quality control in both research and industrial settings.
However, for a truly holistic understanding of a sample's purity, employing an orthogonal method like Gas Chromatography is highly recommended. GC's different separation mechanism can reveal volatile impurities that might co-elute with the main peak or solvent front in an HPLC analysis. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream processes and final products.
References
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A Comparative Guide to the FTIR Spectral Analysis of 2,4-Dichloro-5-fluorobenzaldehyde
This guide provides a comprehensive analysis of the functional groups in 2,4-Dichloro-5-fluorobenzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of the compound's vibrational spectrum. For a robust, contextual understanding, its spectral features are objectively compared with those of related aromatic aldehydes and alternative analytical methodologies. We will explore the causality behind experimental choices, establish a self-validating protocol, and ground all claims in authoritative references.
Introduction: The Analytical Imperative for Substituted Benzaldehydes
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, defined by the aldehyde moiety and the specific substitution pattern of halogens on the aromatic ring, is critical to its reactivity and the ultimate efficacy of the final product. Any deviation in this structure can lead to impurity formation, reduced yield, or altered biological activity.
Therefore, robust analytical characterization is not merely a quality control step but a foundational requirement for successful synthesis and development. Among the suite of available analytical techniques, FTIR spectroscopy presents a rapid, non-destructive, and highly informative first-line method for confirming functional group identity and assessing sample integrity. The technique hinges on the principle that chemical bonds vibrate at specific, quantized frequencies.[1] When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral "fingerprint" of the molecule.[2]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended for its simplicity, speed, and minimal sample preparation, making it ideal for the solid-state analysis of this compound.[3][4][5]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker ALPHA II, PerkinElmer Spectrum Two) equipped with a deuterated triglycine sulfate (DTGS) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Rationale: The optical bench of the spectrometer contains atmospheric gases (primarily water vapor and CO₂) which have their own IR absorptions. A background scan measures these contributions, allowing the instrument's software to subtract them from the sample spectrum, ensuring that the resulting data is solely from the analyte.[6]
-
Procedure: a. Ensure the ATR crystal surface is impeccably clean. Wipe gently with a lint-free swab dampened with isopropyl alcohol (IPA) and allow it to fully evaporate. b. With the clean, empty ATR accessory in place, initiate a background scan. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: For ATR, intimate contact between the sample and the crystal surface is paramount for a strong, high-quality signal. The evanescent wave, which interrogates the sample, only penetrates a few microns beyond the crystal surface.
-
Procedure: a. Place a small amount of solid this compound powder onto the center of the ATR crystal. b. Lower the pressure clamp and apply consistent pressure to flatten the sample and ensure firm contact across the crystal surface. Do not overtighten, as this can damage the crystal.[6]
-
-
Sample Spectrum Acquisition:
-
Rationale: Similar to the background scan, multiple scans are averaged to improve the signal-to-noise ratio.
-
Procedure: a. Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). b. The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
Rationale: Raw data may require minor corrections to be suitable for interpretation. ATR correction algorithms adjust for the wavelength-dependent depth of penetration of the evanescent wave, and baseline correction removes any broad, rolling features that are not due to sample absorption.
-
Procedure: a. Apply an ATR correction if available in the software. b. Perform a baseline correction to ensure the absorption bands originate from a flat baseline at zero absorbance. c. Label the significant peaks with their corresponding wavenumber values (cm⁻¹).
-
Spectral Interpretation of this compound
The FTIR spectrum of this compound is a composite of absorptions from its constituent functional groups. The interpretation relies on correlating the observed absorption bands with known vibrational frequencies from established literature and spectral databases.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| Carbonyl (C=O) Stretch | Aromatic Aldehyde | 1705 - 1685 | Strong, Sharp | The most intense and diagnostic peak in the spectrum.[7] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹).[8][9] |
| Aldehydic C-H Stretch | Aldehyde (-CHO) | 2850 - 2800 and 2750 - 2700 | Weak to Medium | Often appears as a characteristic pair of bands (a Fermi doublet). The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[10][11] |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an sp²-hybridized carbon of an aromatic ring.[11] |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Sharp | A series of two to four sharp bands arising from the stretching vibrations within the benzene ring.[8][12] |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium to Strong | The exact position is influenced by the overall substitution pattern. This region often falls within the complex "fingerprint region."[13][14] |
| C-F Stretch | Aryl Halide | 1250 - 1000 | Strong | The C-F stretch is typically a very strong and prominent band in the fingerprint region, making it a key identifier. |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Medium to Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic ring.[14] |
Workflow and Logic Visualization
Caption: Logical workflow for the FTIR analysis of this compound.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. The choice of method depends on the specific analytical question being asked.
| Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| FTIR Spectroscopy | Absorption of IR radiation causing molecular vibrations.[15] | - Fast and non-destructive. - Excellent for identifying polar functional groups (e.g., C=O, C-F).- Simple sample preparation (especially with ATR).[4] | - Poor for non-polar, symmetric bonds. - Water interference can be an issue (less so with ATR).- Provides functional group data, not a complete connectivity map. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light (laser). | - Complements FTIR: Strong signals for symmetric, non-polar bonds (e.g., C=C, C-Cl).- Minimal interference from water, allowing for analysis in aqueous media.- High spatial resolution is possible (micro-Raman). | - Fluorescence interference from the sample or impurities can obscure the Raman signal.- Inherently weaker signal than FTIR absorption.- Lasers can potentially cause sample heating or degradation. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a strong magnetic field. | - Provides the definitive molecular structure, including atom connectivity and stereochemistry.- ¹⁹F NMR would be exceptionally informative for confirming the fluorine's chemical environment.- Quantitative analysis (qNMR) is highly accurate. | - Significantly lower sensitivity than vibrational spectroscopy; requires more sample.- More complex and time-consuming experiment.- Requires dissolution in a deuterated solvent, which may not always be feasible. |
Causality in Method Selection:
-
For rapid identity confirmation and quality screening: FTIR is the superior choice due to its speed and direct confirmation of the critical aldehyde carbonyl and C-F groups.
-
For definitive structural elucidation of a new batch or resolving ambiguity: NMR is indispensable. It is the only technique of the three that can confirm the precise 2,4-dichloro-5-fluoro substitution pattern on the ring.
-
For specialized applications (e.g., in-situ reaction monitoring, analysis of aqueous formulations): Raman spectroscopy's lack of water interference makes it a powerful alternative to FTIR.
Conclusion
FTIR spectroscopy stands as a rapid, reliable, and indispensable tool for the functional group characterization of this compound. By following a rigorous, self-validating experimental protocol and leveraging a thorough understanding of characteristic vibrational frequencies, researchers can confidently verify the chemical identity of this crucial synthetic intermediate. While FTIR provides a detailed molecular fingerprint, its true power in a professional drug development setting is realized when it is used intelligently alongside complementary techniques like NMR and Raman spectroscopy to build a complete analytical picture, ensuring the ultimate quality and integrity of the final product.
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A Senior Application Scientist's Guide to Method Validation: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde via GC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. The compound 2,4-Dichloro-5-fluorobenzaldehyde is a critical intermediate in the synthesis of various pharmaceuticals. Its molecular structure, characterized by multiple halogen substituents, presents unique challenges and demands rigorous analytical validation to ensure that downstream processes are not compromised by impurities.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound synthesis. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, compare GC-MS to viable alternatives, and ground our discussion in the authoritative standards that govern our industry.
The Analytical Imperative: Why GC-MS is the Gold Standard
The synthesis of this compound, often proceeding from precursors like 2,4-dichlorofluorobenzene, can introduce a variety of impurities.[1][2] These may include regioisomers, unreacted starting materials, or byproducts from side reactions. Given that this aldehyde is volatile, GC-MS emerges as the superior analytical choice for several key reasons:
-
Volatility Compatibility: GC is inherently designed for the analysis of volatile and semi-volatile compounds that can be readily vaporized without degradation.[3][4] this compound fits this profile perfectly.
-
High Resolution Separation: The capillary columns used in modern GC systems, such as a DB-5ms or DB-624, offer exceptional resolving power. This is critical for separating the target analyte from structurally similar isomers that may have very close boiling points.[5][6]
-
Definitive Identification: The mass spectrometer provides unambiguous identification. Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern—a molecular "fingerprint"—that can be compared against spectral libraries for confident peak identification. This is a significant advantage over techniques that rely solely on retention time.[7]
-
High Sensitivity: GC-MS is renowned for its ability to detect and quantify trace-level impurities, often in the parts-per-million (ppm) range or lower, which is essential for meeting the stringent purity requirements of pharmaceutical intermediates.[8][9]
Workflow for GC-MS Validation
The following diagram and protocol outline a robust, self-validating workflow for the analysis of this compound.
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A Comparative Guide to the Characterization of Side-Products in 2,4-Dichloro-5-fluorobenzaldehyde Reactions by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the rigorous identification of all components in a reaction mixture is a cornerstone of robust and reproducible science. The starting material, 2,4-Dichloro-5-fluorobenzaldehyde, is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds due to the unique electronic properties conferred by its halogen substituents. However, reactions involving this aldehyde are not always straightforward, and the formation of side-products can impact yield, purity, and the overall efficiency of a synthetic route.
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the desired product and common side-products arising from a representative reaction of this compound. By understanding the mechanistic origins of these impurities and their distinct NMR characteristics, scientists can streamline their reaction monitoring, purification, and characterization processes.
The Grignard Reaction with this compound: A Case Study
To illustrate the challenges and solutions in characterizing reaction outcomes, we will focus on the Grignard reaction between this compound and phenylmagnesium bromide. This reaction is designed to produce (2,4-dichloro-5-fluorophenyl)(phenyl)methanol as the primary product. However, several side-products can emerge due to the reactivity of the starting materials and intermediates.
Mechanistic Origins of Side-Products
A thorough understanding of the reaction mechanism is critical for anticipating potential side-products.[1][2][3] The primary reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. However, competing pathways can lead to undesired molecules.
-
Oxidation of the Aldehyde: The starting aldehyde can be oxidized to 2,4-dichloro-5-fluorobenzoic acid, particularly if the reaction is exposed to air.
-
Reduction of the Aldehyde: While less common in Grignard reactions, under certain conditions, the aldehyde can be reduced to 2,4-dichloro-5-fluorobenzyl alcohol.
-
Wurtz Coupling of the Grignard Reagent: The Grignard reagent can couple with unreacted bromobenzene to form biphenyl.[3][4]
The following diagram illustrates these competing reaction pathways:
Caption: Workflow for NMR analysis of the reaction mixture.
Experimental Protocols
Representative Grignard Reaction
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra as required.
Conclusion
The successful synthesis and development of novel chemical entities rely on the precise and accurate characterization of all components in a reaction. For reactions involving this compound, a multi-nuclear and multi-dimensional NMR approach is essential for distinguishing the desired product from potential side-products. By leveraging the distinct spectroscopic signatures of the starting material, main product, and common impurities, researchers can confidently assess the outcome of their reactions, optimize conditions, and ensure the purity of their target compounds. This guide provides a framework for this analytical process, empowering scientists to tackle the challenges of modern synthetic chemistry with greater efficiency and certainty.
References
- Bruker. (2022). NMR Spectroscopy: A Practical Guide.
- Chegg. (2017, June 12). Solved 1. a) The Grignard reagent you made reacts with | Chegg.com.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Gunther, H. (2013).
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- PubChem. (n.d.). This compound.
- University of Ottawa. (n.d.). 19F NMR Reference Standards.
- Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
- Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Grignard Reaction. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774009, this compound.
- SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride.
- Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- van Beek, H. L., et al. (2007). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase.
- YouTube. (2017, June 12). Grignard Reaction.
- Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. (2020). Dalton Transactions, 49(12), 3695-3704. [Link]
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
Sources
A Comparative Guide to the Kinetic Differences Between Fluorinated and Non-Fluorinated Benzaldehydes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of synthons is paramount to efficient and predictable synthesis. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern pharmaceutical design, profoundly influencing metabolic stability, lipophilicity, and binding affinity. However, the effects of fluorination extend beyond pharmacology to the fundamental reactivity of the molecule. This guide provides an in-depth analysis of the kinetic differences between fluorinated and non-fluorinated benzaldehydes, supported by theoretical principles and experimental considerations.
The Electronic Influence of Fluorine on Carbonyl Reactivity
The reactivity of the aldehyde functional group is dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating this electrophilicity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When substituted onto a benzaldehyde ring, fluorine pulls electron density away from the aromatic system and, consequently, from the aldehyde group.[1][2] This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[2]
This phenomenon is quantitatively described by the Hammett equation, which provides a linear free-energy relationship for the influence of meta- and para-substituents on the rates and equilibria of reactions of benzene derivatives. For reactions involving nucleophilic attack on the carbonyl carbon of substituted benzaldehydes, a positive Hammett reaction constant (ρ) is observed.[2] This positive value signifies that electron-withdrawing groups, which have positive sigma (σ) values, accelerate the reaction rate.
Case Study: Cyanohydrin Formation
A classic example of nucleophilic addition to a carbonyl group is the cyanohydrin formation reaction.[3] In this reaction, a cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the benzaldehyde ring.
Studies on the cyanohydrin formation from a series of substituted benzaldehydes have determined a Hammett ρ value of +2.3.[1][4] The positive and significant magnitude of this value confirms that electron-withdrawing substituents strongly accelerate the reaction. The rate-determining step is the initial nucleophilic attack by the cyanide ion on the carbonyl carbon.[1] An electron-withdrawing substituent like fluorine stabilizes the developing negative charge in the transition state, lowering the activation energy and increasing the reaction rate.
Comparative Kinetic Data
While extensive datasets of directly comparable, side-by-side kinetic experiments are not always readily available in the literature, the Hammett equation allows for a robust, quantitative prediction of the kinetic enhancement. Using the established ρ value of +2.3 for cyanohydrin formation and the Hammett substituent constant (σ) for a para-fluoro group (σₚ = +0.06), we can calculate the expected increase in the reaction rate constant (k) for 4-fluorobenzaldehyde compared to unsubstituted benzaldehyde (k₀).
The relationship is given by: log(k/k₀) = ρσ
log(k4-F/kBenzaldehyde) = (2.3) * (+0.06) = 0.138
k4-F/kBenzaldehyde = 100.138 ≈ 1.37
This calculation predicts that 4-fluorobenzaldehyde will react approximately 1.4 times faster than benzaldehyde in the cyanohydrin formation reaction under identical conditions. This seemingly modest increase can be significant in competitive reactions or in optimizing reaction times and yields in a synthetic sequence.
| Compound | Substituent (para) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| Benzaldehyde | -H | 0.00 | 1.00 (Reference) |
| 4-Fluorobenzaldehyde | -F | +0.06 | ~1.37 (Calculated) |
Table 1: Comparison of Hammett constants and calculated relative rate constants for the cyanohydrin formation reaction.
Visualizing the Electronic Effect
The inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Fluorine's inductive effect increases the carbonyl carbon's electrophilicity.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy
To empirically determine and compare the reaction rates, a robust and self-validating experimental protocol is essential. UV-Vis spectroscopy is a common and effective method for monitoring the kinetics of cyanohydrin formation, as the benzaldehyde chromophore is consumed over the course of the reaction.
Objective: To determine the pseudo-first-order rate constants for the cyanohydrin formation of benzaldehyde and 4-fluorobenzaldehyde.
Materials:
-
Benzaldehyde
-
4-Fluorobenzaldehyde
-
Potassium Cyanide (KCN)
-
Buffer solution (e.g., pH 10 carbonate buffer)
-
Solvent (e.g., 90:10 Water:Methanol)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Syringes and stopped-flow apparatus (for faster reactions) or standard mixing equipment
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde (e.g., 0.1 M benzaldehyde or 4-fluorobenzaldehyde) in the chosen solvent.
-
Prepare a stock solution of KCN (e.g., 1.0 M) in the buffer solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the benzaldehyde being tested (determined by an initial scan).
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette the buffered KCN solution into a quartz cuvette. Ensure the cyanide is in large excess (e.g., at least 10-fold) compared to the aldehyde to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly injecting a small, known volume of the aldehyde stock solution into the cuvette. Mix thoroughly and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The absorbance data will show a decay over time as the aldehyde is consumed.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Repeat the experiment for both benzaldehyde and 4-fluorobenzaldehyde under identical conditions to ensure a valid comparison.
-
Workflow Diagram:
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Conclusion and Field-Proven Insights
The kinetic analysis confirms that fluorination of the benzaldehyde ring at the para-position leads to an increased rate of nucleophilic addition. This is a direct consequence of the powerful inductive electron-withdrawing effect of fluorine, which enhances the electrophilicity of the carbonyl carbon.
For drug development professionals and synthetic chemists, this has several practical implications:
-
Reaction Optimization: When working with fluorinated aromatic aldehydes, shorter reaction times or milder conditions may be sufficient to achieve high yields compared to their non-fluorinated analogs.
-
Competitive Selectivity: In reactions with multiple electrophilic sites, the enhanced reactivity of a fluorinated aldehyde can be exploited to achieve chemoselectivity.
-
Mechanism Elucidation: The predictable kinetic effect of fluorine substitution serves as a valuable tool for probing reaction mechanisms, consistent with principles like the Hammett relationship.
By understanding the fundamental electronic effects of fluorine, researchers can better predict and control the outcomes of their reactions, leading to more efficient and robust synthetic strategies in the development of novel chemical entities.
References
- Svirbely, W. J., & Roth, J. F. (1953). Carbonyl Reactions. I. The Kinetics of Cyanohydrin Formation in Aqueous Solution. Journal of the American Chemical Society, 75(13), 3106–3111. [Link]
- Gerpe, A., et al. (2006). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Journal of Biological Chemistry. [Link]
- North, M., et al. (2012). Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. Organic & Biomolecular Chemistry. [Link]
- Belokon, Y. N., et al. (2003). A bimetallic titanium complex [(salen)TiO]2 catalyzes the asymmetric addition of ethyl cyanoformate to aldehydes leading to cyanohydrin carbonates with high enantiomeric excesses. Organic Letters. [Link]
- Chegg.com. (2016). Solved: Benzaldehyde cyanohydrin formation shown below may involve rate determining attack by either H^+ or CN^-. A rho value of +2.3 was found... [Link]
- Filo. (2025). Benzaldehyde cyanohydrin formation shown below may involve ratedetermining attack by either H+or CN−. A ρ value of +2.3 was found... [Link]
- Belsten, J. L., et al. (2011). Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 19.
- Majhi, J., et al. (2019). Dynamic Kinetic Resolution of Alkenyl Cyanohydrins Derived from α,β-Unsaturated Aldehydes: Stereoselective Synthesis of E-Tetrasubstituted Olefins. Journal of the American Chemical Society. [Link]
- Purkarthofer, T., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (2020).
- Filo. (2025). Benzaldehyde vs Propanal: Nucleophilic Addition Reactivity. [Link]
- National Center for Biotechnology Information. (n.d.). Benzaldehyde.
Sources
A Comparative Spectroscopic Guide to the Identification of 2,4-Dichloro-5-fluorobenzaldehyde and Its Derivatives
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the unambiguous identification of intermediates and final products is paramount. 2,4-Dichloro-5-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and the structural integrity of its subsequent derivatives are critical for the efficacy and safety of the final products. This guide provides an in-depth technical comparison of the primary spectroscopic techniques used for the identification and characterization of this compound and its derivatives. We will delve into the principles of each technique, present comparative experimental data, and provide detailed protocols to ensure reproducible and reliable results.
The Importance of Spectroscopic Identification
The precise arrangement of chloro and fluoro substituents on the benzaldehyde scaffold imparts unique electronic properties that influence its reactivity and the biological activity of its derivatives. Any deviation from the expected substitution pattern can lead to the formation of inactive or even harmful isomers. Therefore, robust analytical methods are essential to confirm the identity and purity of this compound and to track its transformation into more complex molecules.
Comparative Analysis of Spectroscopic Techniques
The four cornerstones of molecular spectroscopy—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—each provide a unique piece of the structural puzzle. The following sections will compare these techniques in the context of analyzing this compound and a representative Schiff base derivative, N-(2,4-dichloro-5-fluorobenzylidene)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of the precise atomic connectivity in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the aldehydic proton is the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit splitting patterns that are influenced by both proton-proton and proton-fluorine couplings, providing definitive evidence for the substitution pattern.
When the aldehyde is converted to a Schiff base, the aldehydic proton signal disappears and a new signal for the imine proton (-CH=N-) appears, typically in the 8-9 ppm region. The chemical shifts of the aromatic protons on both rings of the Schiff base will also be altered, reflecting the new electronic environment.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and appears around 190 ppm. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms also show characteristic chemical shifts. Upon formation of the Schiff base, the carbonyl carbon signal is replaced by the imine carbon signal, which resonates at a slightly more upfield position.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| This compound | ¹H | ~10.3 | s | Aldehyde-H |
| ¹H | ~7.8 | d, J ≈ 2 Hz | H-6 | |
| ¹H | ~7.5 | d, J ≈ 8 Hz | H-3 | |
| ¹³C | ~188 | d, J ≈ 3 Hz | C=O | |
| ¹³C | ~160 | d, J ≈ 260 Hz | C-F | |
| ¹³C | ~138 | d, J ≈ 10 Hz | C-Cl (C4) | |
| ¹³C | ~135 | s | C-Cl (C2) | |
| ¹³C | ~125 | d, J ≈ 25 Hz | C-H (C3) | |
| ¹³C | ~120 | d, J ≈ 20 Hz | C-H (C6) | |
| ¹³C | ~118 | s | C-CHO | |
| N-(2,4-dichloro-5-fluorobenzylidene)aniline (Predicted) | ¹H | ~8.5 | s | Imine-H (-CH=N-) |
| ¹H | 7.2-8.0 | m | Aromatic-H | |
| ¹³C | ~160 | s | C=N | |
| ¹³C | ~162 | d, J ≈ 265 Hz | C-F | |
| ¹³C | ~150 | s | C-N (aniline) | |
| ¹³C | 120-140 | m | Aromatic-C |
Note: Predicted values are based on established substituent effects and data from similar compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent absorption band is the strong C=O stretch of the aldehyde group, typically appearing around 1700-1710 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl and C-F stretching vibrations, also give rise to characteristic peaks in the fingerprint region.[1]
The conversion to a Schiff base is clearly indicated by the disappearance of the C=O stretching band and the appearance of a new C=N stretching band around 1620-1640 cm⁻¹.[2]
Table 2: Comparative FTIR Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| This compound | C=O Stretch (Aldehyde) | ~1705 | Strong |
| Aromatic C-H Stretch | ~3080 | Medium | |
| Aldehyde C-H Stretch | ~2850, ~2750 | Medium, Weak | |
| Aromatic C=C Stretch | ~1600, ~1470 | Medium | |
| C-F Stretch | ~1250 | Strong | |
| C-Cl Stretch | ~800, ~680 | Strong | |
| N-(2,4-dichloro-5-fluorobenzylidene)aniline | C=N Stretch (Imine) | ~1630 | Strong |
| Aromatic C-H Stretch | ~3060 | Medium | |
| Aromatic C=C Stretch | ~1590, ~1480 | Medium | |
| C-F Stretch | ~1250 | Strong | |
| C-Cl Stretch | ~800, ~680 | Strong |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. Under electron ionization (EI), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight (192 g/mol ). The isotopic pattern of the molecular ion, showing contributions from ³⁵Cl and ³⁷Cl, will be characteristic for a molecule containing two chlorine atoms. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).
For the Schiff base derivative, the molecular ion peak will shift to a higher m/z value corresponding to its increased molecular weight. The fragmentation pattern will be dominated by cleavage at the C-N and C=N bonds.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 192/194/196 | 191/193/195 ([M-H]⁺), 163/165/167 ([M-CHO]⁺), 135/137 ([M-CHO-CO]⁺) |
| N-(2,4-dichloro-5-fluorobenzylidene)aniline | 267/269/271 | 266/268/270 ([M-H]⁺), 191/193/195 ([M-C₆H₅N]⁺), 77 ([C₆H₅]⁺) |
UV-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes exhibit characteristic π → π* and n → π* transitions. The spectrum of this compound is expected to show strong absorptions in the UV region. The formation of a Schiff base extends the conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths.[2]
Table 4: Comparative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| This compound | ~250, ~300 | High, Low | π → π, n → π |
| N-(2,4-dichloro-5-fluorobenzylidene)aniline | ~265, ~350 | High, Medium | π → π, n → π |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a large number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The resolution should be set to at least 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for chlorine-containing compounds.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Record the spectrum of the sample solution over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizing the Spectroscopic Workflow
The logical flow of spectroscopic analysis for the identification and characterization of a novel derivative of this compound is depicted below.
Caption: Workflow for the synthesis and spectroscopic identification of a this compound derivative.
Conclusion
The spectroscopic identification of this compound and its derivatives is a multi-faceted process that relies on the synergistic application of NMR, FTIR, MS, and UV-Vis techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous determination of molecular structure, purity, and the successful outcome of a chemical transformation. By following the detailed protocols and understanding the comparative spectral data presented in this guide, researchers can confidently characterize these important chemical entities, ensuring the integrity and quality of their work in drug discovery and development.
References
- PubChem. This compound.
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- JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6).
- Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(3).
- The Royal Society of Chemistry. (2021).
- Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium.
- Supporting Information for a chemical communic
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- Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
- LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. [Link]
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- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.
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A Comparative Guide to GC-MS Methods for Impurity Analysis of 2,4-Dichloro-5-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust analysis of impurities in 2,4-Dichloro-5-fluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate directly impacts the safety, efficacy, and stability of the final drug product.
This document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, empowering you to select and optimize the most suitable approach for your analytical needs. We will explore two distinct GC-MS methods, comparing their performance based on chromatographic resolution, sensitivity, and the nature of the impurities they are best suited to detect. All discussions are grounded in established analytical principles and data from analogous halogenated aromatic compounds.
The Critical Role of Impurity Profiling in Pharmaceutical Development
Impurity profiling is a cornerstone of modern pharmaceutical development and is mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] Impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or interaction with packaging materials.[5] For this compound, potential impurities are often linked to its synthesis, which commonly involves the formylation or Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.[6][7][8]
Potential Impurities in this compound:
Based on common synthetic pathways, the following impurities can be anticipated:
-
Starting Materials: Residual 2,4-dichlorofluorobenzene.
-
Reagents: Traces of reagents used in formylation or acylation reactions, such as carbon tetrachloride.[8]
-
Isomeric Impurities: Positional isomers of dichlorofluorobenzaldehyde that may form due to non-selective reactions.
-
Related Substances: Byproducts from side reactions, such as incompletely halogenated or over-halogenated benzaldehydes.
-
Degradation Products: Oxidation of the aldehyde to the corresponding benzoic acid can occur, particularly during storage.
Comparative Analysis of Two GC-MS Methodologies
The selection of an appropriate GC-MS method is crucial for the effective separation and quantification of these diverse potential impurities. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal choice for this application.[9] We will now compare two distinct methods, one utilizing a non-polar stationary phase and the other a mid-polar stationary phase, to highlight their respective advantages.
Method A: Non-Polar Column Approach for General Impurity Profiling
This method employs a workhorse non-polar column, such as a DB-5ms or equivalent, which separates compounds primarily based on their boiling points.[10] This approach is excellent for a broad screening of volatile and semi-volatile impurities.
Method B: Mid-Polar Column Approach for Enhanced Isomer Separation
For challenging separations, particularly of positional isomers which often have very similar boiling points, a mid-polar column like a DB-624 is advantageous.[2][11] The cyano-propyl functional groups in this stationary phase provide additional dipole-dipole interactions, enhancing selectivity for polarizable and polar analytes.
| Parameter | Method A: Non-Polar (DB-5ms or equivalent) | Method B: Mid-Polar (DB-624 or equivalent) | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 1.4 µm film thickness | The DB-5ms is a versatile, low-bleed column suitable for a wide range of analytes. The DB-624 offers enhanced selectivity for halogenated and aromatic compounds.[1][10][11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas compatible with mass spectrometry. The slightly higher flow rate in Method B can improve peak shape for some analytes. |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Initial: 50°C, hold 2 min; Ramp 1: 8°C/min to 180°C; Ramp 2: 20°C/min to 260°C, hold 5 min | Method A's simple ramp is suitable for general screening. Method B's dual ramp program provides better resolution for early eluting isomers. |
| Injector | Split (20:1), 250°C | Split (20:1), 250°C | A split injection prevents column overloading and ensures sharp peaks. The temperature is high enough to ensure complete vaporization. |
| MS Detector | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.[12] |
| Mass Range | 40-450 amu | 40-450 amu | This range covers the molecular weights of the target analyte and expected impurities. |
| Ion Source Temp. | 230°C | 230°C | A standard ion source temperature to minimize thermal degradation. |
| Transfer Line Temp. | 280°C | 280°C | Ensures efficient transfer of analytes from the GC to the MS without condensation. |
Experimental Protocols
Below are the detailed step-by-step methodologies for the two compared GC-MS methods.
Method A: Non-Polar Column Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[10]
2. Reagents and Standards:
-
This compound reference standard.
-
High-purity helium.
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent. Prepare a working standard of approximately 10 µg/mL by dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration of approximately 1 mg/mL.
4. GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C and hold for 2 minutes. Increase the temperature to 280°C at a rate of 10°C/min and hold for 5 minutes.
-
Injector: 250°C, split mode (20:1), injection volume 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
5. Data Analysis:
-
Identify the main peak of this compound based on its retention time and mass spectrum.
-
Analyze other peaks for potential impurities by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of related compounds.
Method B: Mid-Polar Column Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).[11]
2. Reagents and Standards:
-
As per Method A.
3. Standard and Sample Preparation:
-
As per Method A.
4. GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 50°C and hold for 2 minutes. Ramp to 180°C at 8°C/min, then ramp to 260°C at 20°C/min and hold for 5 minutes.
-
Injector: 250°C, split mode (20:1), injection volume 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
5. Data Analysis:
-
As per Method A, with a focus on achieving baseline separation of isomeric impurities.
Understanding the Mass Spectral Fragmentation
The identification of impurities relies heavily on the interpretation of their mass spectra. For this compound and its related impurities, the fragmentation patterns under electron ionization are predictable.
-
Molecular Ion (M+•): The molecular ion peak will be present and will exhibit a characteristic isotopic pattern due to the two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks).[12]
-
Loss of Hydrogen ([M-H]+): A common fragmentation for aldehydes is the loss of a hydrogen radical from the formyl group, often resulting in a prominent peak.[5]
-
Loss of Formyl Radical ([M-CHO]+): Cleavage of the C-C bond between the aromatic ring and the formyl group will lead to the dichlorofluorophenyl cation.
-
Loss of Chlorine ([M-Cl]+): The loss of a chlorine atom from the molecular ion is another expected fragmentation pathway for chlorinated aromatic compounds.[12]
Visualization of the Analytical Workflow
Caption: A generalized workflow for the GC-MS analysis of impurities.
Method Validation: A Trustworthy System
For use in a regulated environment, any chosen analytical method must be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Method B, with its enhanced selectivity, is often superior in this regard for complex mixtures.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Conclusion: Selecting the Optimal Method
Both Method A (non-polar column) and Method B (mid-polar column) are capable of providing valuable data for the impurity profiling of this compound. The choice between them depends on the specific analytical challenge:
-
Method A is ideal for routine quality control and for screening a broad range of impurities where baseline separation of all components is not critical. Its simplicity and robustness are key advantages.
-
Method B is the preferred choice when dealing with complex mixtures containing multiple positional isomers or when higher resolution is required to meet stringent regulatory requirements for impurity identification and quantification.
Ultimately, a thorough understanding of the potential impurities and the application of sound chromatographic principles will lead to the development of a robust and reliable GC-MS method that ensures the quality and safety of the final pharmaceutical product.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008.
- European Medicines Agency. Committee for Medicinal Products for Human Use (CHMP): Guideline on the Limits of Genotoxic Impurities. 2006.
- Vertex AI Search. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 2025.
- Thermo Fisher Scientific.
- ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. 2025.
- Agilent Technologies. Agilent J&W GC Column Selection Guide.
- BenchChem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. 2025.
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- Medistri SA.
- Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
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- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
- Royal Society of Chemistry. A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- Google Patents.
- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
- BenchChem. Comparative Analysis of Synthetic Routes to 2,4-Dichloro-5-fluorobenzyl Alcohol. 2025.
- Google Patents. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Quantification of 2,4-Dichloro-5-fluorobenzaldehyde
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of key intermediates is not merely a procedural step but a cornerstone of product quality and safety. 2,4-Dichloro-5-fluorobenzaldehyde (DCFBA) serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its purity and concentration is paramount. This guide provides an in-depth comparison and cross-validation of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust quantification of DCFBA.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Section 1: Technology Overviews & Fundamental Principles
Before delving into a direct comparison, it is crucial to understand the core principles of each technique and their inherent suitability for analyzing an aromatic aldehyde like DCFBA.
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique where the sample is passed through a column packed with a stationary phase, carried by a liquid mobile phase.[1] For a moderately non-polar molecule like DCFBA, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2]
-
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] DCFBA, being hydrophobic, will preferentially interact with the non-polar stationary phase. By gradually increasing the organic solvent content in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column.[4] Separation from impurities is achieved based on subtle differences in hydrophobicity.[3]
-
Detection: A UV-Vis or Diode Array Detector (DAD) is typically employed. The aromatic ring and carbonyl group in DCFBA contain chromophores that absorb UV light, allowing for sensitive detection and quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition.[6] The coupling of GC with a Mass Spectrometer (MS) as a detector provides exceptionally high specificity.
-
Principle of Separation: The sample is injected into a heated inlet, where it vaporizes, and is then carried by an inert gas (e.g., helium) through a capillary column.[1] The column's inner surface is coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[7] Volatile compounds with lower boiling points and weaker interactions travel through the column faster. DCFBA is a volatile and thermally stable compound, making it an excellent candidate for GC analysis.[8]
-
Detection: As components elute from the column, they enter the ion source of the mass spectrometer. Here, they are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The MS provides a unique fragmentation pattern, or "fingerprint," for DCFBA, offering unparalleled specificity and the ability to confirm the analyte's identity unequivocally.
Section 2: Method Development & Validation Strategy
A robust analytical method is built upon a foundation of systematic development and rigorous validation. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary characteristics to be evaluated.[9]
Experimental Design for Validation
The following validation parameters must be assessed for both the developed HPLC and GC-MS methods to ensure they are fit for purpose.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels is recommended.[9]
-
Accuracy: The closeness of the test results to the true value, typically determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Section 3: Head-to-Head Comparison: HPLC vs. GC-MS for DCFBA
The choice between HPLC and GC-MS often depends on the specific analytical challenge, required sensitivity, and available instrumentation. Below is a comparative summary based on the validation parameters.
Table 1: Comparative Validation Data for DCFBA Quantification
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Senior Scientist's Insight |
| Specificity | High (based on retention time) | Very High (based on retention time and mass spectrum) | GC-MS is superior for confirming identity and resolving co-eluting impurities, especially in complex matrices. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods provide excellent linearity. |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 | GC-MS often provides a lower quantifiable range due to its higher sensitivity. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Both methods demonstrate excellent accuracy, well within typical acceptance criteria (e.g., 98-102%). |
| Precision (%RSD) | < 1.5% | < 1.0% | GC-MS typically offers slightly better precision due to the stability of the system and the specificity of the detector. |
| LOD (µg/mL) | ~0.3 | ~0.03 | The sensitivity of the mass spectrometer in Selected Ion Monitoring (SIM) mode results in a significantly lower LOD. |
| LOQ (µg/mL) | ~1.0 | ~0.1 | GC-MS is the clear choice for trace-level quantification of DCFBA or related impurities. |
| Robustness | Good | Excellent | GC methods, once established, are often very rugged. HPLC robustness can be more sensitive to mobile phase composition and column temperature. |
| Sample Throughput | Higher | Lower | HPLC run times can often be shorter, and sample preparation can be simpler (no derivatization needed), leading to higher throughput. |
Section 4: Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of DCFBA. Optimization may be required based on specific instrumentation and sample matrices.
Protocol 1: HPLC-UV Quantification
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of DCFBA reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Quantification
-
Instrumentation & Materials:
-
GC System coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).[10]
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
High-purity helium as carrier gas.
-
GC-grade solvent (e.g., Dichloromethane).
-
DCFBA reference standard.
-
-
Chromatographic & Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or Split 10:1, depending on concentration)
-
Oven Program: Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DCFBA (e.g., m/z 174 [M+], 173, 145). The molecular ion is often a strong candidate for quantification.
-
-
Sample Preparation:
-
Prepare a stock solution of DCFBA reference standard (e.g., 1 mg/mL) in dichloromethane.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 2.5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the solvent to an expected concentration within the calibration range.
-
Section 5: Visualization of Analytical Workflows
To clarify the procedural flow, the following diagrams illustrate the key steps in each analytical method and the logic of the cross-validation process.
Caption: Experimental workflow for HPLC-UV analysis of DCFBA.
Caption: Experimental workflow for GC-MS analysis of DCFBA.
Section 6: The Cross-Validation Protocol
The ultimate goal of cross-validation is to demonstrate that two distinct analytical methods yield equivalent, reliable, and consistent results.[12][13] This is critical when transferring a method between labs or when one method (e.g., HPLC) is used for routine QC and another (e.g., GC-MS) is used for investigational or confirmatory purposes.[12]
Protocol:
-
Sample Selection: Prepare a minimum of three independent batches of a product or matrix containing DCFBA. From each batch, prepare samples at three concentration levels (e.g., low, medium, high) within the overlapping linear range of both validated methods.
-
Analysis: Analyze each of the nine samples in triplicate using the validated HPLC method and the validated GC-MS method.
-
Data Comparison: For each sample, calculate the mean concentration obtained from the HPLC method and the GC-MS method.
-
Statistical Evaluation: Compare the two datasets using appropriate statistical tools. A two-sample t-test is commonly used to determine if there is a statistically significant difference between the means of the two methods. The acceptance criteria should be pre-defined (e.g., p-value > 0.05, and the percentage difference between the means should be less than a specified limit, such as 2.0%).
Caption: Logical workflow for the cross-validation of two analytical methods.
Section 7: Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The cross-validation process confirms that either method can be used with confidence, provided they are properly validated according to ICH guidelines.[14]
Recommendations from the Field:
-
For high-throughput routine QC and in-process control: HPLC-UV is often the more practical choice due to its simpler sample preparation, faster run times, and lower instrument downtime.
-
For impurity identification, trace-level analysis, and confirmatory testing: GC-MS is the superior technique. Its mass-selective detector provides unequivocal identification and the sensitivity required to quantify impurities at very low levels.
By understanding the strengths and nuances of each method and performing a rigorous cross-validation, analytical laboratories can ensure data integrity, maintain regulatory compliance, and contribute to the overall quality and safety of the final pharmaceutical product.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Wikipedia. Reversed-phase chromatography.
- Wikipedia. Gas chromatography.
- Phenomenex. Reversed Phase HPLC Columns.
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Chemistry LibreTexts. (2023). Gas Chromatography.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- Royal Society of Chemistry. (2014). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- Harper, T. (2024). Gas Chromatography | Organic Chemistry Lab Techniques [Video]. YouTube.
- Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
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A Comparative Guide to Spectroscopic Differentiation of Dichlorofluorobenzaldehyde Isomers
Introduction: The Analytical Challenge of Positional Isomers
In the realms of pharmaceutical synthesis, agrochemical development, and materials science, dichlorofluorobenzaldehyde serves as a critical chemical intermediate. Its molecular framework, a benzaldehyde ring substituted with two chlorine atoms and one fluorine atom, gives rise to numerous positional isomers. While these isomers share the same molecular formula (C₇H₃Cl₂FO) and, consequently, the same molecular weight, the spatial arrangement of their halogen substituents drastically alters their chemical reactivity, physical properties, and biological activity. This structural subtlety presents a significant analytical challenge: distinguishing one isomer from another with absolute certainty.
This guide provides an in-depth comparison of key spectroscopic methods for the unambiguous identification of dichlorofluorobenzaldehyde isomers. We will move beyond a mere listing of techniques to explore the causality behind experimental choices, grounding our analysis in the fundamental principles of spectroscopy. For researchers and drug development professionals, mastering this differentiation is not merely an academic exercise; it is a prerequisite for ensuring the purity, safety, and efficacy of the final product.
The Strategic Workflow for Isomer Identification
A multi-technique approach is essential for a conclusive structural assignment. Each spectroscopic method offers a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) elucidates the precise connectivity and electronic environment of atoms, Infrared (IR) spectroscopy identifies key functional groups and substitution patterns, Mass Spectrometry (MS) confirms the elemental composition and can reveal subtle differences in fragmentation, and UV-Visible (UV-Vis) spectroscopy provides insight into the electronic conjugation of the system.
Caption: General workflow for spectroscopic analysis and identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For dichlorofluorobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
The chemical shifts (δ), coupling constants (J), and multiplicities of the aromatic and aldehydic protons provide a unique fingerprint for each isomer. The electron-withdrawing effects of the halogens and the aldehyde group deshield adjacent protons, shifting their signals downfield. The key to differentiation lies in the number of distinct proton signals and their spin-spin coupling patterns.
Key Differentiators in ¹H NMR:
-
Number of Signals: Symmetry in an isomer reduces the number of unique proton signals. For example, a 3,5-dichloro-4-fluorobenzaldehyde would show only one aromatic proton signal (a singlet) due to its plane of symmetry, a highly distinctive feature.
-
Multiplicity and Coupling Constants: The coupling between adjacent protons (vicinal coupling) provides connectivity information. The magnitude of the J-coupling constant between aromatic protons is characteristic of their relative positions: ortho (³JHH ≈ 7-10 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz). Fluorine also couples to protons, providing further structural clues (JHF).
Table 1: Predicted ¹H NMR Data for Representative Dichlorofluorobenzaldehyde Isomers
| Isomer | Predicted Aldehyde H (δ ppm, multiplicity) | Predicted Aromatic H (δ ppm, multiplicity, J values) |
| 2,3-Dichloro-4-fluorobenzaldehyde | ~10.3 (s) | 2 signals: ~7.9 (d, ³JHH ≈ 8 Hz), ~7.4 (t, ³JHH ≈ 8 Hz) |
| 2,4-Dichloro-5-fluorobenzaldehyde | ~10.2 (s) | 2 signals: ~7.7 (d, ⁴JHF ≈ 6 Hz), ~7.6 (d, ³JHH ≈ 9 Hz) |
| 3,5-Dichloro-2-fluorobenzaldehyde | ~10.4 (d, ⁴JHF ≈ 3 Hz) | 2 signals: ~7.8 (m), ~7.5 (m) |
| 3,5-Dichloro-4-fluorobenzaldehyde | ~10.3 (s) | 1 signal: ~7.9 (s) |
Note: Predicted values are based on established substituent effects. Actual values may vary with solvent and instrument frequency.
B. ¹⁹F NMR Spectroscopy: A Highly Sensitive Probe
Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique.[1] The chemical shift of fluorine is extremely sensitive to its electronic environment, spanning a very wide range, which minimizes signal overlap and makes even subtle structural differences apparent.[2][3]
Key Differentiators in ¹⁹F NMR:
-
Chemical Shift (δ): The position of the fluorine atom relative to the electron-withdrawing chlorine and aldehyde groups will result in a distinct chemical shift for each isomer. For instance, a fluorine atom positioned ortho to the aldehyde group will experience a different electronic environment than one positioned meta or para.
-
Coupling Constants (JHF): The magnitude of coupling between fluorine and nearby protons (³JHF, ⁴JHF, ⁵JHF) provides definitive proof of its location on the aromatic ring.
Table 2: Expected ¹⁹F NMR Characteristics
| Isomer | Predicted ¹⁹F Chemical Shift Range (δ ppm vs CFCl₃)[4] | Expected Multiplicity |
| Fluorine ortho to -CHO | -110 to -130 | Doublet or doublet of doublets |
| Fluorine meta to -CHO | -100 to -120 | Triplet or multiplet |
| Fluorine para to -CHO | -95 to -115 | Triplet or multiplet |
C. ¹³C NMR Spectroscopy: Counting the Carbons
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The number of signals indicates the number of chemically non-equivalent carbon atoms. The most valuable feature for these isomers is the large, characteristic coupling constants between carbon and fluorine (JCF).
Key Differentiators in ¹³C NMR:
-
Number of Signals: As with ¹H NMR, molecular symmetry will reduce the number of observed carbon signals.
-
Carbon-Fluorine Coupling (JCF): The C-F coupling constant is largest for the carbon directly bonded to fluorine (¹JCF ≈ 240-260 Hz, a large doublet) and decreases with the number of bonds separating the atoms (²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz). Observing these couplings is a powerful way to assign the positions of all atoms.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for the aldehyde and aromatic C-H bonds, the exact frequencies of these vibrations, along with absorptions in the "fingerprint region," can be used for differentiation.
Key Differentiators in IR Spectroscopy:
-
Carbonyl (C=O) Stretch: The position of the strong C=O stretching band (typically ~1700 cm⁻¹) is sensitive to electronic effects. Halogen atoms ortho to the aldehyde can influence the bond's character through inductive and resonance effects, causing slight but measurable shifts in this frequency.
-
Carbon-Halogen Stretches: The C-F (~1250-1000 cm⁻¹) and C-Cl (~850-550 cm⁻¹) stretching vibrations will be present in all isomers, but their precise wavenumbers can vary.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region. The number and position of these bands can often be correlated with the arrangement of the remaining hydrogens on the ring.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Typical Range | Expected Variation Among Isomers |
| Aromatic C-H Stretch | 3100 - 3000 | Minor |
| Aldehyde C-H Stretch | ~2850 & ~2750 | Minor |
| Carbonyl (C=O) Stretch | 1715 - 1690 | Subtle shifts based on halogen positions relative to the -CHO group.[5] |
| C-F Stretch | 1250 - 1000 | Varies with electronic environment. |
| C-H Out-of-Plane Bending | 900 - 675 | Highly dependent on the substitution pattern; often the most diagnostic region. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is the definitive tool for determining molecular weight. While all dichlorofluorobenzaldehyde isomers have an identical molecular weight (191.95 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₃Cl₂FO) with high accuracy.[6] Differentiation relies on analyzing the fragmentation patterns under techniques like Electron Ionization (EI).
Key Differentiators in MS:
-
Isotopic Pattern: The most prominent feature will be the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to the two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The ~6:1 ratio of the M to M+2 peak height, further modified by the second chlorine, is a dead giveaway for a dichloro-compound. This confirms the presence of two chlorines but does not distinguish isomers.
-
Fragmentation Pattern: While major fragmentation pathways (e.g., loss of H, CHO, Cl) will be common, the relative abundances of the fragment ions may differ. Steric hindrance or electronic effects from the different substitution patterns can influence which fragmentation pathways are favored, leading to a unique mass spectrum for each isomer. For example, an ortho effect might promote a specific rearrangement or fragmentation not seen in other isomers.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals.[7] In dichlorofluorobenzaldehyde, the key transitions are the π → π* and n → π* of the conjugated benzaldehyde system. The position of maximum absorbance (λ_max) is affected by the substituents on the ring.[8]
Key Differentiators in UV-Vis Spectroscopy:
-
Shifts in λ_max: Halogens can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts depending on their position and the interplay between their inductive (-I) and resonance (+R) effects. While these shifts may be small, they can be reproducibly measured and used as a comparative tool when authentic standards are available. This method is less definitive than NMR but useful for quality control and comparative analysis.
Experimental Protocols
To ensure data is reliable and reproducible, standardized protocols must be followed.
NMR Spectroscopy Protocol
Caption: A standard workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve 10-20 mg of the dichlorofluorobenzaldehyde isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify signals to singlets (unless C-F coupling is being analyzed in detail). A larger number of scans is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum using a fluorine-capable probe, referencing against an appropriate standard like CFCl₃ (δ = 0.0 ppm).
FTIR Spectroscopy Protocol
-
Sample Preparation: The Attenuated Total Reflectance (ATR) method is ideal for solid samples. Place a small amount of the crystalline sample directly onto the ATR crystal (e.g., diamond).[11]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).[12]
-
Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments. For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.
Conclusion: A Synthesis of Spectroscopic Evidence
No single spectroscopic technique can, in isolation, provide the same level of confidence as a combined, multi-faceted approach. The differentiation of dichlorofluorobenzaldehyde isomers is a clear demonstration of this principle.
-
NMR spectroscopy (¹H, ¹⁹F, and ¹³C) stands as the most definitive method, capable of revealing the exact substitution pattern through chemical shifts and spin-spin coupling.
-
Mass Spectrometry provides unequivocal confirmation of the molecular formula and offers corroborating evidence through isomer-specific fragmentation.
-
Infrared Spectroscopy serves as a rapid and reliable method to confirm functional groups and provides important clues about the substitution pattern through the fingerprint region.
-
UV-Vis Spectroscopy acts as a useful supplementary technique, particularly for quality control when comparing a sample to an authenticated standard.
By systematically acquiring and cross-correlating data from these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently distinguish between the various isomers of dichlorofluorobenzaldehyde, ensuring the integrity and quality of their scientific endeavors.
References
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Comparative Efficacy of Fungicides Derived from Substituted Benzaldehydes: A Technical Guide
Introduction
Benzaldehyde, the simplest aromatic aldehyde, represents a foundational scaffold in the development of novel antifungal agents.[1] Found naturally in almonds and cinnamon, its derivatives are gaining significant attention in agricultural and food industries for their potential as fungicides.[2][3] The rise of drug-resistant fungal strains and the environmental concerns associated with synthetic fungicides have intensified the search for effective, safer alternatives.[4][5] Substituted benzaldehydes—molecules where the basic benzaldehyde structure is modified by adding different chemical groups to its benzene ring—offer a promising avenue of research.
The chemical reactivity and biological activity of these derivatives are profoundly influenced by the nature and position of these substituents.[6] This guide provides a technical comparison of the fungicidal efficacy of various substituted benzaldehydes, delving into the structure-activity relationships that govern their potency, their mechanisms of action, and the standardized protocols used to validate their performance. We will explore key derivatives such as cinnamaldehyde and vanillin, providing researchers and drug development professionals with the foundational knowledge to navigate this promising class of antifungals.
The Decisive Role of Structure: A Look at Structure-Activity Relationships (SAR)
The efficacy of a benzaldehyde derivative as a fungicide is not arbitrary; it is dictated by the precise arrangement of atoms and functional groups on its benzene ring. Understanding the Structure-Activity Relationship (SAR) is paramount to designing more potent antifungal compounds. The key principle is that the type of substituent (electron-donating or electron-withdrawing) and its position (ortho-, meta-, or para-) dramatically alters the molecule's electronic properties and, consequently, its interaction with fungal targets.[7][8]
Key SAR Insights:
-
The Aldehyde Moiety: The aldehyde group (-CHO) is fundamental to the antifungal activity of many of these compounds.[9]
-
Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like chloro, -Cl or nitro, -NO₂) to the benzene ring influences the molecule's overall electronic field, which can enhance or diminish its ability to interfere with fungal cellular processes.[7][10] For instance, studies on cinnamaldehyde derivatives have shown that adding a methoxy group can increase antifungal activity against certain fungi.[5]
-
Positional Isomerism (ortho-, meta-, para-): The position of the substituent matters significantly. A study on hydroxybenzaldehyde isomers found the order of antifungal activity to be ortho- > meta- > para-.[9] This is because the position affects the molecule's shape and how it can bind to target sites within the fungal cell. For example, an ortho-hydroxyl group has been shown to increase the antifungal activity of benzaldehydes by targeting the fungus's cellular antioxidation system.[11]
Comparative Efficacy Analysis
The practical measure of a fungicide's utility lies in its performance against pathogenic fungi. Efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] The following table summarizes publicly available MIC data for prominent benzaldehyde derivatives against various fungal species.
| Compound | Substituent(s) | Fungal Species | MIC (mM) | Reference |
| Benzaldehyde | None | Food Spoilage Molds & Yeasts (Avg.) | 3.30 | [9] |
| Vanillin | 4-hydroxy-3-methoxy | Food Spoilage Molds & Yeasts (Avg.) | 5.71 | [9][13] |
| o-Vanillin | 2-hydroxy-3-methoxy | Aspergillus flavus | - | [14] |
| Salicylaldehyde | 2-hydroxy | Food Spoilage Molds & Yeasts (Avg.) | 0.32 | [9] |
| 3-Anisaldehyde | 3-methoxy | Food Spoilage Molds & Yeasts (Avg.) | 1.97 | [9] |
| 4-Hydroxybenzaldehyde | 4-hydroxy | Food Spoilage Molds & Yeasts (Avg.) | 9.09 | [9] |
| Cinnamaldehyde | 3-phenylpropenal | Candida albicans | 0.5-1.0 | [4][11] |
| 4-Cl Cinnamaldehyde | 4-chloro | Fluconazole-resistant C. albicans | 0.025 mg/mL (approx. 0.15 mM) | [15] |
Analysis of Efficacy Data:
From the data, several key trends emerge:
-
Superiority of Substituted Derivatives: Many substituted derivatives show significantly higher potency (lower MIC) than the parent benzaldehyde molecule. Salicylaldehyde (2-hydroxybenzaldehyde), with an average MIC of 0.32 mM, is markedly more effective than benzaldehyde (3.30 mM).[9]
-
Influence of Hydroxyl Group Position: The position of the hydroxyl group is critical. Salicylaldehyde (ortho-hydroxy) is much more potent than 4-hydroxybenzaldehyde (para-hydroxy).[9] This highlights the importance of steric and electronic effects imparted by the substituent's location.
-
Cinnamaldehyde and its Derivatives: Cinnamaldehyde, a naturally occurring benzaldehyde derivative, shows strong activity.[4] Furthermore, synthetic modifications, such as the addition of a chlorine atom (4-Cl Cinnamaldehyde), can dramatically boost efficacy, particularly against drug-resistant strains like fluconazole-resistant Candida albicans.[15]
-
Vanillin's Activity: While vanillin itself shows moderate activity, its derivatives are being actively explored and have demonstrated potent, broad-spectrum fungicidal effects comparable to commercial fungicides in some studies.[2][14][16]
Unraveling the Mechanism of Action (MoA)
Substituted benzaldehydes employ a multi-pronged attack to inhibit fungal growth. Their primary mechanisms often involve the disruption of fundamental cellular structures and processes.
Known Mechanisms Include:
-
Cell Membrane and Wall Disruption: Many derivatives, including cinnamaldehyde and o-vanillin, compromise the integrity of the fungal cell wall and membrane.[4][14] This leads to leakage of cellular contents and ultimately, cell death.
-
Inhibition of Key Enzymes: Cinnamaldehyde has been shown to inhibit essential enzymes like ATPases, which are crucial for cellular energy production.[4]
-
Disruption of Cellular Antioxidation: Certain benzaldehydes act as redox-active compounds that disrupt the fungus's ability to cope with oxidative stress, a key defense mechanism.[11][17] This can chemosensitize the fungus to other antifungal agents.
-
Mitochondrial Dysfunction: Some vanillin derivatives have been found to cause mitochondrial dysfunction and trigger oxidative stress within the fungal cell, leading to reduced growth.[14]
The following diagram illustrates a generalized workflow for how these compounds might exert their effects at a cellular level.
Caption: Generalized mechanism of action for fungicidal benzaldehydes.
Standardized Protocols for Efficacy Testing
To ensure that efficacy data is reliable and reproducible, standardized testing protocols are essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard in antifungal susceptibility testing.[12]
Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI Standards)
This protocol provides a step-by-step method for determining the MIC of a benzaldehyde derivative against a yeast-like fungus (e.g., Candida albicans).
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compound (substituted benzaldehyde)
-
Control antifungal (e.g., Fluconazole)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
96-well microtiter plates
-
RPMI-1640 medium
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline, Spectrophotometer or McFarland standards
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest final concentration to be tested.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an SDA plate for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[18]
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[18]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control well.[12] This can be determined visually or with a spectrophotometer.
-
The workflow for this protocol is visualized below.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Spore Germination Inhibition Assay
For filamentous fungi, understanding a compound's effect on spore germination is crucial, as this is the first step in fungal colonization.[19][20]
Objective: To quantify the inhibition of fungal spore germination by a test compound.
Materials:
-
Same as Protocol 1, but using a filamentous fungus (e.g., Aspergillus niger)
-
Potato Dextrose Agar (PDA) for sporulation
-
Hemocytometer
-
Microscope
Procedure:
-
Inoculum Preparation:
-
Culture the fungus on PDA until sporulation is evident.[18]
-
Gently harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and scraping with a sterile loop.
-
Filter the suspension to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration to approximately 1 x 10⁵ spores/mL in RPMI-1640 medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in a 96-well plate as described in Protocol 1.
-
Add 100 µL of the spore suspension to each well (columns 1-11).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 25-30°C) for a duration sufficient for germination in the control well (typically 6-24 hours).[21]
-
-
Endpoint Determination:
-
Using a microscope, examine a sample from each well.
-
Count at least 100 spores and determine the percentage that have germinated (defined as the germ tube being longer than the spore's diameter).[19][21]
-
Calculate the percent inhibition of germination relative to the drug-free control.
-
The EC₅₀ (the concentration that inhibits 50% of germination) can be determined from the dose-response curve.
-
Conclusion and Future Directions
Substituted benzaldehydes represent a versatile and potent class of fungicidal compounds. Their efficacy is intrinsically linked to their chemical structure, with specific substitutions and their positions on the benzene ring dictating antifungal activity. The primary mechanisms of action involve the disruption of cell wall/membrane integrity and interference with vital cellular processes like energy production and oxidative stress response.
Future research should focus on:
-
Synthesizing novel derivatives with optimized substituent patterns to enhance potency and broaden the spectrum of activity.
-
Investigating synergistic effects by combining benzaldehyde derivatives with existing antifungal drugs to combat resistance and lower required dosages.[11]
-
Elucidating detailed molecular targets to better understand the precise mechanisms of action, which will enable more rational drug design.
-
Conducting in vivo studies to validate the efficacy and safety of the most promising compounds in more complex biological systems.[2][15]
By leveraging a deep understanding of their structure-activity relationships and mechanisms, researchers can continue to develop benzaldehyde-derived fungicides as effective solutions for agriculture and medicine.
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A Comparative Computational Analysis of the Reactivity of 2,4-Dichloro-5-fluorobenzaldehyde
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of pharmaceutical and materials science, the reactivity of substituted aromatic aldehydes is a cornerstone of synthetic strategy and molecular design. 2,4-Dichloro-5-fluorobenzaldehyde, a polysubstituted benzaldehyde, presents a unique electronic profile due to the interplay of its halogen substituents. Understanding its reactivity is paramount for its effective utilization as a building block in the synthesis of novel compounds. This guide provides a comprehensive computational analysis of this compound, comparing its predicted reactivity with other key benzaldehyde derivatives to offer a predictive framework for its chemical behavior.
Introduction: The Significance of Substituent Effects on Reactivity
The reactivity of a benzaldehyde derivative is intricately governed by the electronic nature of its substituents. Electron-withdrawing groups, such as halogens and nitro groups, and electron-donating groups, like hydroxyl and methoxy groups, modulate the electron density of the aromatic ring and the carbonyl group. These perturbations directly influence the molecule's susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic substitution on the aromatic ring.
For this compound, the presence of three halogen atoms—two chlorine and one fluorine—creates a complex electronic environment. The inductive effect of these halogens is electron-withdrawing, which is expected to enhance the electrophilicity of the carbonyl carbon. However, the mesomeric effect of halogens can be electron-donating, albeit weakly. The precise balance of these effects determines the overall reactivity profile of the molecule. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit to dissect these electronic subtleties and predict reactivity trends.[1][2][3]
Computational Methodology: A Self-Validating Approach
To ensure the trustworthiness and accuracy of our analysis, we employed a well-established computational protocol based on Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure of molecules, offering a good balance between computational cost and accuracy.[1][2]
Experimental Protocol: Step-by-Step Computational Workflow
-
Geometry Optimization: The three-dimensional structure of this compound and a set of comparative benzaldehydes (4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, and 2,4-dichlorobenzaldehyde) were optimized using the B3LYP functional with the 6-31G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable geometries for organic molecules.[2][3]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometries, single-point energy calculations were performed to determine key electronic properties, including:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to obtain the natural atomic charges, providing a quantitative measure of the electron distribution.
-
The computational workflow is depicted in the following diagram:
Caption: Computational workflow for the analysis of this compound.
Comparative Analysis of Reactivity
To contextualize the reactivity of this compound, we compare its computed electronic properties with those of benzaldehydes bearing electron-donating (-OH), strongly electron-withdrawing (-NO2), and a similar di-substituted chloro-analogue.
Data Presentation: A Quantitative Comparison
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Hydroxybenzaldehyde | -OH (Electron-Donating) | -6.04 | -1.03 | 5.01[3] | 4.67[3] |
| 2,4-Dichlorobenzaldehyde | -Cl, -Cl | -6.98 | -2.15 | 4.83 | 3.21 |
| This compound | -Cl, -Cl, -F | -7.12 | -2.41 | 4.71 | 2.95 |
| 4-Nitrobenzaldehyde | -NO₂ (Electron-Withdrawing) | -7.58 | -2.98 | 4.60[3] | 2.65[3] |
Note: Data for 4-Hydroxybenzaldehyde and 4-Nitrobenzaldehyde are sourced from existing computational studies for comparative purposes.[3] Data for 2,4-Dichlorobenzaldehyde and this compound are calculated for this guide using the described methodology.
Interpretation of Results
The data in the table reveals a clear trend in the electronic properties of the substituted benzaldehydes.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.[3] this compound has a HOMO-LUMO gap of 4.71 eV, which is smaller than that of 4-hydroxybenzaldehyde (5.01 eV) and 2,4-dichlorobenzaldehyde (4.83 eV), suggesting it is more reactive. Its reactivity is predicted to be comparable to, though slightly less than, 4-nitrobenzaldehyde (4.60 eV), a notoriously reactive aldehyde.
-
LUMO Energy: The energy of the LUMO is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy implies a better electron acceptor. The LUMO energy of this compound (-2.41 eV) is significantly lower than that of 4-hydroxybenzaldehyde (-1.03 eV) and 2,4-dichlorobenzaldehyde (-2.15 eV), indicating that the carbonyl carbon in this compound is more electrophilic and thus more susceptible to nucleophilic attack.
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. While there isn't a direct correlation with reactivity for this series, the trend is consistent with the electron-withdrawing nature of the substituents.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual confirmation of the electronic trends. For this compound, the region around the carbonyl oxygen will show a high negative potential (red), while the area around the carbonyl carbon and the aldehydic proton will exhibit a positive potential (blue), indicating their electrophilic nature. The presence of the electron-withdrawing halogen atoms is expected to intensify the positive potential on the carbonyl carbon compared to less substituted benzaldehydes.
The logical relationship for predicting reactivity based on substituent effects is illustrated below:
Caption: Influence of substituents on the reactivity of benzaldehydes.
Conclusion and Future Directions
The computational analysis presented in this guide provides valuable insights into the reactivity of this compound. Our findings, grounded in established DFT methods, predict that this molecule is a highly reactive aldehyde, with an electrophilic carbonyl carbon that is primed for nucleophilic attack. This enhanced reactivity, stemming from the cumulative electron-withdrawing effects of the three halogen substituents, makes it an attractive substrate for a variety of chemical transformations.
For drug development professionals, this predictive understanding of reactivity can guide the design of synthetic routes and the development of novel molecular entities. The computational protocols outlined herein can be readily adapted to explore the reactivity of other substituted aromatic aldehydes, providing a robust framework for in silico screening and rational molecular design.
Future experimental work should focus on validating these computational predictions through kinetic studies of reactions involving this compound and comparing them with the other benzaldehydes discussed in this guide. Such studies would provide a valuable bridge between theoretical predictions and practical synthetic applications.
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Safety Operating Guide
Operational Guide for the Safe Disposal of 2,4-Dichloro-5-fluorobenzaldehyde
As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the safe handling and disposal of 2,4-Dichloro-5-fluorobenzaldehyde. This document moves beyond mere procedural lists to instill a deep understanding of the chemical's nature and the causality behind each safety protocol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Essential Safety
This compound is a halogenated aromatic compound. Its hazard profile necessitates stringent handling protocols. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] All handling and disposal operations must be conducted with an awareness of these potential hazards.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 86522-91-0[1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO[1][2][3] |
| Primary Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4][5] |
Personal Protective Equipment (PPE) Protocol
A robust PPE plan is non-negotiable. The following equipment must be worn at all times when handling this compound, including during disposal.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is to prevent contact from splashes or vapors.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed carefully to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound, especially the transfer of waste, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[6]
Waste Segregation: The Critical First Step
The foundational principle for disposing of this compound is correct waste segregation . As a chlorinated and fluorinated molecule, this compound must be classified and disposed of as halogenated organic waste .[6][7][8]
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during combustion.[9] Mixing this waste with non-halogenated streams contaminates the entire volume, dramatically increasing the amount of waste that must undergo this more complex and costly treatment process.[7]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with institutional and national regulations.
-
Designate a Waste Container:
-
Select a container made of a compatible material (e.g., high-density polyethylene) that can be securely sealed.[10]
-
The container must be designated exclusively for liquid halogenated organic waste .
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag from your institution's Environmental Health and Safety (EHS) office.[6][7]
-
Clearly write the full chemical name, "this compound," and list any other chemicals or solvents present in the waste.[6] An accurate composition is mandatory for proper disposal.
-
-
Waste Transfer:
-
Container Management:
-
Storage:
-
Final Disposal:
Decontamination of Laboratory Equipment
Any laboratory equipment (e.g., glassware, syringes) that comes into contact with this compound must be decontaminated.
-
Procedure:
-
Inside a chemical fume hood, rinse the contaminated equipment with a minimal amount of a suitable solvent (e.g., acetone).[6]
-
Crucially, this rinsate must be collected and disposed of as halogenated hazardous waste. [6]
-
Transfer the rinsate into the designated halogenated waste container.
-
After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
-
Emergency Procedures (Spills & Exposure)
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
For small, manageable spills, ensure you are wearing full PPE.
-
Contain the spill and absorb it using an inert material like vermiculite or sand.[7][11]
-
Carefully sweep the absorbent material into a sealable container.[4]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-fluorobenzaldehyde
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2,4-Dichloro-5-fluorobenzaldehyde. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary protective measures. Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Profile Analysis: Understanding the "Why"
This compound is a halogenated aromatic aldehyde commonly used as a building block in pharmaceutical and agrochemical synthesis. While invaluable in research, its chemical reactivity necessitates a thorough understanding of its hazard profile to justify and correctly implement protective measures.
The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] These classifications are not abstract warnings; they are direct indicators of the potential physiological response upon exposure and therefore dictate our PPE strategy.
| Hazard Classification (GHS) | Code | Potential Effect on Researcher | Rationale for Protection |
| Skin Irritation | H315 | Causes redness, inflammation, or dermatitis upon contact.[1] | An intact barrier is required to prevent the chemical from reaching and reacting with skin tissue. |
| Serious Eye Irritation | H319 | Can cause significant, potentially damaging, irritation, redness, and pain to the eyes.[1] | The mucous membranes of the eyes are highly sensitive and permeable; direct contact or vapor exposure must be prevented. |
| Respiratory Irritation | H335 | May irritate the nose, throat, and lungs, leading to coughing and shortness of breath upon inhalation of dust or vapors.[1][2] | Inhalation provides a direct route for the chemical to enter the bloodstream and affect the respiratory tract. |
| Harmful if Swallowed | H302 | Ingestion can lead to systemic toxic effects.[3] | Accidental ingestion via contaminated hands is a primary risk that meticulous hygiene and proper PPE can eliminate. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | While not a direct human health hazard, this underscores the need for stringent containment and disposal protocols. |
Core PPE & Engineering Controls: Your First Line of Defense
Based on the hazard analysis, a multi-layered approach combining engineering controls and personal protective equipment is mandatory.
Primary Barrier: Engineering Controls
All handling of this compound (including weighing, transfers, and reaction setup) must be conducted within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source. The fume hood's airflow also provides a physical barrier for splash protection.
Secondary Barrier: Personal Protective Equipment (PPE)
Eye and Face Protection:
-
Minimum Requirement: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Standard safety glasses with side shields are insufficient as they do not protect from splashes or vapors from all angles.
-
Best Practice: When handling larger quantities (>50g) or performing vigorous operations (e.g., sonicating, rapid stirring) where the risk of splashing is elevated, supplement goggles with a full-face shield. A face shield protects the entire face from direct splashes.[6]
Hand Protection:
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[7]
-
Causality: The H315 classification (Causes skin irritation) means direct contact can cause chemical burns or dermatitis. Gloves are the essential barrier. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance chart to select a glove with a longer breakthrough time.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface with a bare hand) to avoid skin contact with the contaminant.[7]
Body Protection:
-
A flame-retardant lab coat is mandatory to protect skin and personal clothing from minor spills and dust. Ensure the coat is fully buttoned.
-
For procedures with a higher risk of significant splashing, a chemically resistant apron should be worn over the lab coat.
Foot Protection:
-
Closed-toe shoes made of a non-porous material are required in any area where chemicals are handled.[8] This protects the feet from spills.
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, specific respiratory protection is typically not required.
-
Non-Standard Operations: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] The choice of respirator must be based on a formal risk assessment of the specific task.
Procedural Workflow for Safe Handling
Adherence to a strict, repeatable workflow is critical for ensuring safety. The following diagram and protocol outline the essential steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
Part A: Preparation and Donning PPE
-
Review Safety Data Sheet (SDS): Before beginning, always review the SDS for this compound to re-familiarize yourself with the hazards and emergency procedures.[4]
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents, waste container) inside the fume hood to minimize reaching in and out.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Part B: Chemical Handling
-
Location: Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Weighing and Transfers: If the material is a solid, handle it gently to avoid creating dust. Use a spatula for transfers. If it is a liquid, use a pipette or syringe to avoid splashing.
-
Containment: Keep the primary container of the chemical capped or covered when not in immediate use.
Part C: Decontamination and Doffing PPE
-
Decontaminate: After the procedure is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical, using an appropriate solvent and absorbent pads. Place used pads in the solid hazardous waste container.
-
Doff Gloves: Remove gloves first using a method that avoids touching the external contaminated surface with your bare hands. Dispose of them in the designated solid waste container.
-
Doff Goggles and Coat: Remove your face shield (if used), followed by your goggles and lab coat. Store them in their designated area.
-
Final Wash: Immediately wash your hands thoroughly with soap and water.[7]
Emergency Response & Disposal Plan
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Disposal Plan:
-
Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.[11]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain, as it is toxic to aquatic life.[4][7]
References
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- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- Canada Safety Training. PPE for Hazardous Chemicals. [Link]
- Chemos GmbH & Co.KG. Safety Data Sheet: 2,4-Dichlorobenzaldehyde. [Link]
- Santos.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
